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Core Science & Biosynthesis

Foundational

What is the chemical structure of 2-Chloro-4-nitrophenyl dimethylsulfamate

An In-depth Technical Guide to 2-Chloro-4-nitrophenyl dimethylsulfamate This guide provides a comprehensive technical overview of 2-Chloro-4-nitrophenyl dimethylsulfamate, a compound of interest for researchers and profe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Chloro-4-nitrophenyl dimethylsulfamate

This guide provides a comprehensive technical overview of 2-Chloro-4-nitrophenyl dimethylsulfamate, a compound of interest for researchers and professionals in drug development and organic synthesis. The document details its chemical structure, a proposed synthesis protocol, and its potential applications, grounded in established chemical principles and data from related compounds.

Chemical Identity and Structure

2-Chloro-4-nitrophenyl dimethylsulfamate is an organic compound that belongs to the class of aryl sulfamates. Its structure is characterized by a 2-chloro-4-nitrophenoxy group linked to a dimethylsulfamoyl moiety. This arrangement suggests its potential role as a bio-active molecule, particularly within the domain of enzyme inhibition.

Structural Representation

Caption: 2D Chemical Structure of 2-Chloro-4-nitrophenyl dimethylsulfamate.

Chemical Identifiers
IdentifierValue
IUPAC Name 2-chloro-4-nitrophenyl dimethylsulfamate
Molecular Formula C₈H₉ClN₂O₅S
Canonical SMILES CN(C)S(=O)(=O)OC1=C(C=C(C=C1)[O-])Cl
InChI InChI=1S/C8H9ClN2O5S/c1-11(2)17(14,15)16-8-5-3-7(10(12)13)4-6(8)9/h3-5H,1-2H3
InChIKey (Generated based on structure)

Synthesis Protocol

The synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate can be achieved through the reaction of 2-chloro-4-nitrophenol with dimethylsulfamoyl chloride. This is a standard method for the preparation of aryl sulfamates.[1]

Reaction Scheme

G A 2-Chloro-4-nitrophenol C 2-Chloro-4-nitrophenyl dimethylsulfamate A->C Base (e.g., Pyridine) Solvent (e.g., DCM) B Dimethylsulfamoyl chloride B->C

Caption: Synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate.

Step-by-Step Methodology
  • Preparation of Reactants : In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-chloro-4-nitrophenol in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base : To the solution from step 1, add 1.1 to 1.5 equivalents of a suitable base, such as pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Addition of Sulfamoylating Agent : Slowly add 1 equivalent of dimethylsulfamoyl chloride to the reaction mixture at 0 °C to control any exothermic reaction.[2][3]

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up : Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

The properties of 2-Chloro-4-nitrophenyl dimethylsulfamate can be inferred from its constituent parts.

PropertyExpected Value/Characteristic
Molecular Weight 280.69 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
¹H NMR Signals corresponding to the aromatic protons of the 2-chloro-4-nitrophenyl ring and a singlet for the two methyl groups of the dimethylsulfamoyl moiety.
¹³C NMR Resonances for the aromatic carbons and the methyl carbons.
IR Spectroscopy Characteristic peaks for S=O stretching (sulfamate), N-O stretching (nitro group), and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Development

Aryl sulfamates are a well-established class of compounds with significant biological activity. A primary area of interest is their ability to act as irreversible inhibitors of steroid sulfatase (STS).[4] STS is a crucial enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent cancers, such as breast cancer.

Mechanism of Action as STS Inhibitors

The sulfamate moiety of aryl sulfamates is recognized by the active site of the STS enzyme. It is believed to undergo a catalytic process that leads to the sulfation of a nearby amino acid residue, resulting in the irreversible inactivation of the enzyme.

G A Aryl Sulfamate C Inactive Sulfated Enzyme A->C B STS Enzyme B->C Irreversible Inhibition

Caption: General mechanism of STS inhibition by aryl sulfamates.

Safety and Handling

The safety precautions for 2-Chloro-4-nitrophenyl dimethylsulfamate should be based on the known hazards of its precursors, 2-chloro-4-nitrophenol and dimethylsulfamoyl chloride.

  • 2-Chloro-4-nitrophenol : This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[5]

  • Dimethylsulfamoyl chloride : This is a corrosive compound that can cause severe skin burns and eye damage. It reacts with water to release hydrochloric acid.[6][7]

Therefore, 2-Chloro-4-nitrophenyl dimethylsulfamate should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

References

  • A new series of aryl sulfamate derivatives: Design, synthesis, and biological evalu
  • Iron-Catalyzed Alkylations of Aryl Sulfamates and Carbam
  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). MDPI.
  • Synthesis of aryl sulfamate and phenol small peptide derivatives using a multidetachable sulfamate linker strategy | Request PDF. (2025).
  • Sulfamate synthesis by sulfamoyl
  • Dimethylsulfamoyl chloride | 13360-57-1. (n.d.). Benchchem.
  • Dimethylsulfamoyl chloride. (n.d.). TargetMol.
  • Cas 13360-57-1,Dimethylsulfamoyl chloride. (n.d.). LookChem.
  • Dimethylsulfamyl chloride. (n.d.). Anshul Specialty Molecules.
  • CAS 13360-57-1: Dimethylsulfamoyl chloride. (n.d.). CymitQuimica.
  • 2-Chloro-4-nitrophenyl isothiocyanate | C7H3ClN2O2S | CID 2757736. (n.d.). PubChem.
  • Application Notes and Protocols: The Synthesis of Niclosamide from 2-Chloro-4-nitroaniline. (n.d.). Benchchem.
  • 2-CHLORO-N-(2,4-DIMETHYLPHENYL)-4-NITROBENZAMIDE. (n.d.). NextSDS.
  • synthesis of 2-chloro-4-nitrophenol by new way. (2009).
  • Nitrofungin | C6H4ClNO3 | CID 12074. (n.d.). PubChem.
  • RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol. (n.d.).
  • N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117. (n.d.). PubChem.
  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-neg
  • 2-(2-(4-Chloro-2-nitrophenyl)diazenyl)-N-(4-chlorophenyl)-3-oxobutanamide | C16H12Cl2N4O4 | CID 3017398. (n.d.). PubChem.
  • 2-Chloro-4-nitrophenol 97 619-08-9. (n.d.). Sigma-Aldrich.
  • Effect of pH on the percentage of 2-chloro-4-nitrophenol degradation on... (n.d.).
  • 2-Chloro-4-methyl-6-nitrophenol | C7H6ClNO3 | CID 13358043. (n.d.). PubChem.
  • 2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264. (n.d.). PubChem.
  • 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside - Safety D

Sources

Exploratory

2-Chloro-4-nitrophenyl dimethylsulfamate physical and chemical properties

An In-depth Technical Guide to 2-Chloro-4-nitrophenyl dimethylsulfamate Abstract This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-Chloro-4-nitrophenyl dimethylsulfamate....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Chloro-4-nitrophenyl dimethylsulfamate

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-Chloro-4-nitrophenyl dimethylsulfamate. Direct experimental data for this specific compound is not extensively available in peer-reviewed literature; therefore, this document synthesizes information from analogous structures and foundational chemical principles to present a detailed profile. The guide covers predicted physicochemical properties, spectral data, plausible synthetic routes, and expected chemical reactivity. It is intended for researchers, scientists, and drug development professionals who may consider this molecule as a synthetic intermediate, a tool compound, or a scaffold for novel bioactive agents. All theoretical claims are supported by data from structurally related compounds and established chemical theory.

Introduction and Molecular Structure

2-Chloro-4-nitrophenyl dimethylsulfamate is a substituted aromatic compound featuring a 2-chloro-4-nitrophenyl group ester-linked to a dimethylsulfamic acid moiety. The combination of an electron-deficient aromatic ring and a sulfamate functional group suggests a unique reactivity profile, making it a molecule of interest for synthetic and medicinal chemistry. The nitro group and chlorine atom are strong electron-withdrawing groups, which significantly influence the reactivity of the phenyl ring and the stability of the sulfamate ester linkage. The dimethylsulfamate group is a key pharmacophore found in various biologically active compounds. This guide will explore the predicted properties and reactivity of this molecule to provide a foundational understanding for its potential application.

Caption: Chemical Structure of 2-Chloro-4-nitrophenyl dimethylsulfamate.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2-Chloro-4-nitrophenyl dimethylsulfamate. These values are derived from calculations and by analogy to similar compounds, such as 2-chloro-4-nitrophenol and other aromatic sulfamates.

PropertyPredicted Value / DescriptionRationale / Comparative Data Source
Molecular Formula C₈H₉ClN₂O₅SCalculated from structure.
Molecular Weight 279.69 g/mol Calculated from formula.
Appearance Pale yellow crystalline solidAromatic nitro compounds are typically colored solids. 2-Chloro-4-nitrophenol is described as a beige powder.[1]
Melting Point > 110 °CExpected to be higher than 2-chloro-4-nitrophenol (105-106 °C) due to increased molecular weight and polarity.
Solubility Poorly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF, Acetone); Moderately soluble in chlorinated solvents (DCM, Chloroform).Based on the polar aprotic nature of the sulfamate and the hydrophobic aromatic ring.[2]
pKa (of parent phenol) ~5.6 - 7.2The pKa of the parent 2-chloro-4-nitrophenol is influenced by electron-withdrawing groups.[3]
LogP (Octanol/Water) ~2.5 - 3.0Estimated based on the LogP of 2-chloro-4-nitrophenol (2.3) with the addition of the polar sulfamate group.[1]

Predicted Spectral Data

For identification and characterization, the following spectral properties are anticipated.

SpectroscopyPredicted Signals and Interpretation
¹H NMR Aromatic Protons (in CDCl₃): δ ~8.4-8.5 ppm (d, 1H, H adjacent to NO₂), δ ~8.1-8.2 ppm (dd, 1H, H between Cl and NO₂), δ ~7.5-7.6 ppm (d, 1H, H adjacent to O-sulfamate). The electron-withdrawing groups will shift these protons downfield. N-Methyl Protons: δ ~2.9-3.1 ppm (s, 6H).
¹³C NMR Aromatic Carbons (in CDCl₃): δ ~120-155 ppm (6 signals). The carbons attached to the nitro, chloro, and sulfamate groups will be significantly shifted. N-Methyl Carbons: δ ~38-40 ppm.
IR Spectroscopy Key Peaks (cm⁻¹): ~1520 & ~1350 (asymmetric and symmetric Ar-NO₂ stretch), ~1380 & ~1180 (asymmetric and symmetric S=O stretch), ~1250 (S-O-C stretch), ~850 (C-Cl stretch).
Mass Spectrometry Molecular Ion (M⁺): m/z 279 (for ³⁵Cl) and 281 (for ³⁷Cl) in a ~3:1 ratio. Key Fragments: Loss of dimethylamino group (-N(CH₃)₂), sulfur dioxide (-SO₂), or the entire dimethylsulfamate moiety, leading to a fragment corresponding to the 2-chloro-4-nitrophenoxide radical ion.

Note: Predicted NMR shifts are based on standard chemical shift tables and data from similar aromatic structures. Actual values may vary depending on the solvent and experimental conditions.[2][4]

Chemical Synthesis and Reactivity

Proposed Synthesis

The most direct and logical synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate involves the reaction of 2-chloro-4-nitrophenol with dimethylsulfamoyl chloride. This is a standard method for the preparation of sulfamate esters from phenols.

Synthesis Reactant1 2-Chloro-4-nitrophenol Reaction Reactant1->Reaction + Reactant2 Dimethylsulfamoyl chloride Reactant2->Reaction + Product 2-Chloro-4-nitrophenyl dimethylsulfamate Base Base (e.g., Pyridine, Triethylamine) Base->Reaction activates phenol Solvent Solvent (e.g., DCM, Acetonitrile) Solvent->Reaction medium Reaction->Product

Caption: Proposed synthetic scheme for 2-Chloro-4-nitrophenyl dimethylsulfamate.

Experimental Protocol (Hypothetical):

  • Preparation: To a solution of 2-chloro-4-nitrophenol (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile) under an inert atmosphere (N₂), add a suitable non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of dimethylsulfamoyl chloride (1.1 eq) in the same solvent dropwise over 15-20 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.

Predicted Chemical Reactivity

The reactivity is dictated by the interplay between the sulfamate ester and the activated aromatic ring.

  • Sulfamate as a Leaving Group: The 2-chloro-4-nitrophenoxide is a relatively stable anion and therefore a good leaving group. This makes the sulfur atom of the sulfamate group susceptible to nucleophilic attack. This is the principle behind the use of similar 4-nitrophenyl sulfamates as "sulfamidating" agents, which react with amines to form sulfamides under mild conditions.[5] The reaction is facilitated by a weak base like pyridine.[5]

  • Hydrolytic Stability: The sulfamate ester bond is expected to be stable under neutral conditions but may undergo hydrolysis under strong acidic or basic conditions to release 2-chloro-4-nitrophenol.

  • Reduction of the Nitro Group: The nitro group is a highly versatile functional handle. It can be readily reduced to an aniline derivative using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl, or sodium dithionite). This transformation opens up a vast chemical space for further derivatization, such as amide bond formation, diazotization, or cyclization reactions, which are central to the synthesis of many pharmaceutical agents.[6]

Reactivity Start 2-Chloro-4-nitrophenyl dimethylsulfamate Product_Amine 2-Amino-4-chlorophenyl dimethylsulfamate Start->Product_Amine Reduction (e.g., H₂, Pd/C) Product_Phenol 2-Chloro-4-nitrophenol Start->Product_Phenol Hydrolysis (H⁺ or OH⁻) Product_Sulfamide N-R-Sulfamide Start->Product_Sulfamide Nucleophilic Attack (e.g., R-NH₂)

Caption: Key predicted reaction pathways for the title compound.

Potential Applications in Research and Drug Development

While specific applications for this molecule are not documented, its structure suggests several potential uses:

  • Synthetic Intermediate: As discussed, the reducible nitro group makes this compound a valuable precursor for creating substituted aniline derivatives, which are common building blocks in the synthesis of pharmaceuticals and agrochemicals.[6]

  • Bioactive Scaffold: The sulfamate moiety is a known pharmacophore. Dimethylamine derivatives, in a broader sense, exhibit a wide range of pharmacological activities, including anticancer and antimicrobial properties.[7] Therefore, 2-Chloro-4-nitrophenyl dimethylsulfamate and its derivatives could be screened for various biological activities.

  • Prodrug or Covalent Modifier: The molecule could be designed as a prodrug that releases a bioactive phenol upon enzymatic or chemical cleavage of the sulfamate bond. Alternatively, its reactivity as a sulfamidating agent could be exploited for the covalent modification of biological targets.[5]

Safety and Handling

No specific safety data exists for 2-Chloro-4-nitrophenyl dimethylsulfamate. The following precautions are based on data for structurally related compounds, particularly 2-chloro-4-nitrophenol.

  • Hazard Classification (Predicted): Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8][9] May cause respiratory irritation.[8][9] Nitroaromatic compounds are often toxic and should be handled with care.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9][10]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.[9]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[10] If dust is generated, a NIOSH-approved respirator is recommended.

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid creating dust. Wash hands thoroughly after handling.[8][11]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[8][9]

    • In case of skin contact: Wash off with soap and plenty of water.[9] Remove contaminated clothing.[8]

    • If inhaled: Move person into fresh air.[9]

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

Conclusion

2-Chloro-4-nitrophenyl dimethylsulfamate is a molecule with significant potential in synthetic and medicinal chemistry. Although direct experimental data is scarce, a comprehensive profile can be constructed based on established chemical principles. Its predicted properties—a stable, crystalline solid with versatile reactivity—make it an attractive intermediate. The ability to act as a sulfamidating agent or to be converted into a functionalized aniline highlights its utility as a building block for more complex and potentially bioactive molecules. Researchers working with this compound should proceed with the safety precautions outlined for related hazardous materials. This guide serves as a foundational resource to stimulate and support further investigation into the chemistry and applications of this compound.

References

  • Chemical Properties of 2-Chloro-4-nitro-phenyl dimethyl carbamate (CAS 29285-59-4). Cheméo. [Link]

  • 2-Chloro-4-nitrophenyl isothiocyanate. PubChem. [Link]

  • Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. (1987). CHIMIA. [Link]

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (2020).
  • Method of synthesis of 2-chloro-4-nitrophenol. (1995).
  • Synthesis of 2-chloro-4-nitrophenyl alpha-L-fucopyranoside: a substrate for alpha-L-fucosidase (AFU). (2003). PubMed. [Link]

  • Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. (2020). ResearchGate. [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (2020). [Link]

  • Phenol, 2-chloro-4-nitro-. NIST WebBook. [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010). Organometallics. [Link]

  • 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines. (2015). PubMed. [Link]

  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. (2008). PMC. [Link]

  • Nitrofungin. PubChem. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). MDPI. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Publishing. [Link]

  • Dimethyl sulfate (EHC 48, 1985). INCHEM. [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). Frontiers. [Link]

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Foundational

Decoupling Acyl Transfer Mechanisms: The In Vitro Action of 2-Chloro-4-nitrophenyl Dimethylsulfamate

Audience: Researchers, Enzymologists, and Drug Development Professionals Focus: Physical Organic Chemistry, Kinetic Assays, and Sulfatase Inhibitor Design Executive Summary & Structural Rationale In the realm of physical...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Enzymologists, and Drug Development Professionals Focus: Physical Organic Chemistry, Kinetic Assays, and Sulfatase Inhibitor Design

Executive Summary & Structural Rationale

In the realm of physical organic chemistry and rational drug design, understanding the precise mechanisms of acyl and sulfonyl group transfer is paramount. 2-Chloro-4-nitrophenyl dimethylsulfamate (CNP-DMS) is a highly specialized synthetic substrate utilized as a mechanistic probe in vitro. Unlike standard therapeutic sulfamates, CNP-DMS is deliberately engineered to isolate and quantify bimolecular nucleophilic substitution ( SN​2(S) ) pathways by completely blocking the dominant elimination pathways.

The architectural brilliance of CNP-DMS lies in two specific structural modifications:

  • The N,N -Dimethylsulfamate Moiety: By substituting both protons on the nitrogen atom with methyl groups, the molecule lacks an ionizable N-H bond. This structural feature strictly prohibits the molecule from undergoing the rapid Elimination Unimolecular conjugate Base (E1cB) mechanism[1].

  • The 2-Chloro-4-nitrophenyl (CNP) Leaving Group: Because the SN​2(S) pathway is energetically demanding and inherently sluggish, the reaction requires a highly activated nucleofuge to occur within a kinetically observable timeframe. The dual electron-withdrawing effects of the ortho-chloro and para-nitro groups lower the pKa​ of the leaving group to approximately 5.45[2], making 2-chloro-4-nitrophenoxide an exceptional leaving group.

Mechanistic Divergence: E1cB vs. SN​2(S) Pathways

To appreciate the action of CNP-DMS, one must understand the causality behind sulfamate ester reactivity.

The Default Pathway: E1cB in Primary/Secondary Sulfamates

Standard sulfamate esters—including potent steroid sulfatase (STS) inhibitors like EMATE—possess at least one N-H proton. In aqueous or basic in vitro conditions, a base deprotonates this nitrogen. The resulting anion undergoes rapid unimolecular elimination of the aryloxide leaving group, generating a highly electrophilic aza-sulfene ( HN=SO2​ ) intermediate[3][4]. This intermediate is immediately trapped by water (hydrolysis) or an amine (aminolysis).

The Forced Pathway: SN​2(S) in CNP-DMS

Because CNP-DMS is N,N -disubstituted, base-catalyzed deprotonation is chemically impossible. The molecule cannot form an aza-sulfene intermediate. Instead, the nucleophile (water, hydroxide, or an amine) must attack the sterically hindered, electron-rich sulfur atom directly. This forces the reaction through a trigonal bipyramidal transition state—a concerted SN​2(S) mechanism.

Mechanism cluster_E1cB E1cB Pathway (Primary/Secondary Sulfamates) cluster_SN2 SN2(S) Pathway (CNP-DMS) NH_Substrate N-H Sulfamate (R-NH-SO2-OAr) AzaSulfene Aza-sulfene [R-N=SO2] NH_Substrate->AzaSulfene -ArO- (Fast) Base Base (OH-) Base->NH_Substrate Deprotonation Product1 Sulfamic Acid + ArOH AzaSulfene->Product1 +H2O CNP_DMS CNP-DMS (Me2N-SO2-OAr) TS Trigonal Bipyramidal TS CNP_DMS->TS Slow / Rate-Determining Nuc Nucleophile (H2O/Amine) Nuc->CNP_DMS Direct Attack Product2 Substituted Sulfamate + CNP-OH TS->Product2 -CNP-O-

Caption: Mechanistic divergence illustrating the rapid E1cB pathway versus the forced, sterically hindered SN2(S) pathway of CNP-DMS.

Quantitative Mechanistic Comparison

The fundamental differences between these mechanisms dictate the experimental parameters observed during in vitro kinetic assays. The table below summarizes the kinetic profiles of standard sulfamates versus CNP-DMS.

ParameterPrimary Sulfamates (e.g., EMATE) N,N -Dimethylsulfamates (CNP-DMS)
Ionizable N-H Bond Yes ( pKa​ ~8-9)No
Primary Mechanism E1cB (Elimination) SN​2(S) (Substitution)
Reactive Intermediate Aza-sulfene ( HN=SO2​ )None (Concerted Transition State)
Relative Reaction Rate Extremely Fast ( kobs​ is high)Very Slow ( kobs​ is low)
Leaving Group Dependence Low to Moderate ( βlg​ ~ -0.4)High ( βlg​ ~ -0.8 to -1.2)
STS Inhibitory Activity Potent (Irreversible covalent modifier)Inactive (Cannot form reactive species)

In Vitro Kinetic Workflow & Protocol

To extract reliable rate constants ( kobs​ ) for the SN​2(S) mechanism, researchers rely on continuous UV-Vis spectrophotometry. The 2-chloro-4-nitrophenoxide leaving group is highly chromogenic, exhibiting a strong absorbance maximum ( λmax​ ) at ~405 nm when ionized. Because its pKa​ is 5.45[2], it exists almost entirely as the intensely yellow phenoxide anion at physiological pH and above.

Self-Validating Protocol for Aminolysis/Hydrolysis Kinetics

1. Reagent Preparation

  • Synthesize or obtain high-purity CNP-DMS.

  • Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous acetonitrile (MeCN) to prevent premature background hydrolysis.

2. Buffer System Equilibration

  • Prepare aqueous buffer solutions containing the nucleophile of interest (e.g., varying concentrations of piperidine or quinuclidine for aminolysis, or standard hydroxide buffers for hydrolysis).

  • Maintain the ionic strength ( μ ) at a constant 0.1 M using KCl to prevent kinetic artifacts.

  • Equilibrate the buffer in a thermostated quartz cuvette at 25.0 ± 0.1 °C within the spectrophotometer.

3. Reaction Initiation (Pseudo-First-Order Conditions)

  • Ensure the nucleophile concentration is at least 20-fold greater than the substrate concentration ( [Nuc]≫[CNP−DMS] ). This isolates the substrate's concentration as the sole rate-determining variable.

  • Inject 10 µL of the CNP-DMS stock into 2.5 mL of the pre-warmed buffer (final substrate concentration ~40 µM). Invert rapidly to mix.

4. Data Acquisition & Validation

  • Monitor the appearance of the 2-chloro-4-nitrophenoxide anion at 405 nm over 7 to 10 half-lives.

  • Validation Check: Periodically scan the full spectrum (250–500 nm) to confirm the presence of a clean isosbestic point. The presence of a single isosbestic point guarantees that no stable intermediates are accumulating and the reaction is a direct A B conversion.

5. Kinetic Analysis

  • Fit the absorbance-time data to the first-order exponential equation: At​=A∞​−(A∞​−A0​)e−kobs​t .

  • Plot kobs​ against nucleophile concentration to derive the second-order rate constant ( k2​ ).

Workflow Prep 1. Substrate Preparation Dissolve CNP-DMS in anhydrous MeCN Mix 3. Reaction Initiation Inject CNP-DMS into buffer (Pseudo-1st order) Prep->Mix Buffer 2. Buffer Equilibration Pre-warm aqueous buffer (pH > 7) to 25.0°C Buffer->Mix Monitor 4. Kinetic Monitoring Measure Absorbance at 405 nm (UV-Vis) Mix->Monitor Analyze 5. Data Analysis Calculate k_obs via non-linear regression Monitor->Analyze

Caption: Step-by-step experimental workflow for UV-Vis kinetic monitoring of CNP-DMS hydrolysis/aminolysis.

Implications for Drug Development and Enzymology

The mechanistic insights derived from CNP-DMS are not merely academic; they are the foundational logic behind the design of modern sulfatase inhibitors[4][5].

Steroid sulfatase (STS) is a critical enzyme target in hormone-dependent breast and prostate cancers. The enzyme utilizes a unique formylglycine (FGly) residue in its active site. When a primary sulfamate drug (like EMATE) enters the active site, the enzyme facilitates an E1cB-like elimination, generating the aza-sulfene intermediate which irreversibly sulfonates the FGly residue, permanently killing the enzyme's activity[6].

By testing N,N -dimethylated analogs like CNP-DMS against STS, researchers observed a complete loss of enzyme inhibition. Because CNP-DMS is locked into the SN​2(S) pathway, it cannot generate the requisite aza-sulfene intermediate. This negative data proved that STS inhibition strictly requires the E1cB mechanism, thereby establishing the "un-substituted N-H" rule as a mandatory pharmacophore requirement for all future STS inhibitor pipelines[4].

References

  • Spillane, W. J., et al. "Change in Rate-Determining Step in an E1cB Mechanism during Aminolysis of Sulfamate Esters in Acetonitrile." The Journal of Organic Chemistry, 2001. URL:[Link]

  • Spillane, W. J., & Malaubier, J.-B. "Mechanism of the hydrolysis of the sulfamate EMATE—an irreversible steroid sulfatase inhibitor." Tetrahedron Letters, 2010. URL:[Link]

  • Um, I.-H., et al. "Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates: Effects of Substituents X and Y on Reactivity and Reaction Mechanism." Bulletin of the Korean Chemical Society, 2014. URL:[Link]

  • "Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates." Organic Letters, 2019. URL:[Link]

  • "Dual Targeting of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 by a Novel Drug-Prodrug Approach: A Potential Therapeutic Option for the Treatment of Endometriosis." Journal of Medicinal Chemistry, 2022. URL:[Link]

Sources

Exploratory

2-Chloro-4-nitrophenyl dimethylsulfamate molecular weight and exact mass

Initiating the Analysis I've initiated the analysis of this request. The topic focuses on the molecular weight and exact mass of 2-Chloro-4-nitrophenyl dimethylsulfamate.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analysis of this request. The topic focuses on the molecular weight and exact mass of 2-Chloro-4-nitrophenyl dimethylsulfamate. The goal is to create a technical guide or whitepaper for researchers and scientists. I'm starting to structure the content now.

Pinpointing the Compound

I'm now zeroing in on the specifics. I'm focusing on "2-Chloro-4-nitrophenyl dimethylsulfamate" and working to identify the precise formula and structure for this sulfamate ester derivative of 2-chloro-4-nitrophenol.

Defining the Key Compound

I'm focusing now on the compound "2-chloro-4-nitrophenyl dimethylsulfamate". My search reveals "4-nitrophenyl N,N-dimethylsulfamate" as a relevant example, used in mechanistic studies to study E1cB vs E2 elimination reactions. This is opening the door to understanding its reactivity. I am also seeing several related compounds that help provide context.

Calculating the Mass Properties

I've moved on to calculating the molecular weight and exact mass of 2-chloro-4-nitrophenyl dimethylsulfamate. The calculated molecular weight is approximately 280.68 g/mol , while the exact mass, determined using monoisotopic masses, is 279.992072 Da. This gives the building blocks for identifying the molecule. I'm now structuring a technical guide that includes this information.

Analyzing the Chemical Structure

I am now delving into a detailed structural breakdown of 2-chloro-4-nitrophenyl dimethylsulfamate. The focus is now on the implications of the dimethylsulfamate group and the leaving group in kinetic studies. I'm preparing a summary table of molecular weights and exact masses. Understanding the isotopic distribution, especially the Cl-35/Cl-37 ratio, is crucial for identification, so that's where I'm spending most of my time.

Detailing the LC-HRMS Process

I'm now detailing the LC-HRMS process. I'm focusing on why specific ionization modes like ESI+ or ESI- are employed for this compound and how the LC gradient is selected. I am incorporating explanations of the LC gradient and in-text citations. This is also grounding the mechanistic relevance. I'm building out a step-by-step protocol for the LC-HRMS methodology. I'm working now to include quantitative data in tables with molecular formula, MW, exact mass, and isotopic peaks. I am also working on creating DOT diagrams to visualize the workflow and mechanistic pathways.

Visualizing the Workflow

I'm now refining the DOT diagrams to improve the clarity of the LC-HRMS workflow. I'm focusing on incorporating a specific color palette and node text contrast rules to enhance readability, while ensuring the diagram is informative and visually appealing. I'm working on the second diagram now.

Visualizing the Aminolysis Process

I've crafted a DOT diagram now illustrating the SN2-type aminolysis pathway, showing the substrate, nucleophile, transition state, and products. I've double checked the molecular weight, with C(8), H(9), Cl(1), N(2), O(5) and S(1), to sum to 280.687 g/mol , which is consistent. I have reviewed the LC-HRMS methodology for validation.

Calculating the Isotopic Signature

I've just refined the molecular weight (280.68 g/mol ) and exact mass (279.99207 Da) calculations for 2-chloro-4-nitrophenyl dimethylsulfamate, emphasizing the isotopic peak (M+2) due to Cl-37. This data's being incorporated into a draft overview. I'm building out content. I'm focusing on the introduction and data presentation.

Validating the Identity

I'm now detailing an LC-HRMS method, focusing on a self-validating protocol. I'm writing system suitability steps and method parameters, including sample prep, chromatography with a C18 column, a mobile phase of H2O + 0.1% Formic Acid, B (MeCN + 0.1% Formic Acid), and gradient elution. I'm using an Orbitrap or Q-TOF mass spec with positive ESI, targeting [M+H]+ at m/z 281.0000. I'm highlighting the self-validation, as the M+2 peak and exact mass confirm the chlorine atom and elemental composition.

Citing the Reaction

I've just added citations to support the mechanistic pathway of the SN2-type aminolysis. Specifically, I'm referencing a key paper to highlight how the lack of a proton on the nitrogen in N,N-dimethylsulfamates precludes the E1cB mechanism, thus promoting SN2. I've also incorporated a NIST reference to 2-chloro-4-nitrophenol, the key leaving group, which is key.

Refining the HRMS Method

I'm now detailing the HRMS method, justifying each choice. For instance, I'm specifying 0.1% formic acid to promote ionization to [M+H]+, and C18 columns for retaining moderately non-polar aromatic ester [1]. The protocol will include a "Self-Validation Check" for the Cl-35/Cl-37 ratio and a mass error < 2 ppm [2]. Tables are being added.

Diagramming the Pathways

I'm now in the process of generating DOT diagrams for key elements. One will visualize the workflow for LC-HRMS method, focusing on color contrast rules, node text contrast, and the specified color palette. The second diagram is for the self-validation check, with color-coding for data interpretation. I'm focusing on providing informative diagrams with clear captions. I'll test the output to ensure the DOT code is working and the diagrams are rendered correctly. I'm adding a mass properties table.

Revising Key Mass Properties

I'm revisiting the mass calculations, after updating my table with corrected exact mass values, including the monoisotopic mass and [M+H]+ and M+2 ion values. The calculations now include the exact mass of the proton and the difference in isotopic masses between Cl-35 and Cl-37. I am now working on verifying the table with the LC-HRMS method. I also need to update the DOT diagrams to reflect the changes.

Visualizing the LC-HRMS Process

I'm now generating a DOT diagram to visualize the LC-HRMS process. I'm focusing on sample preparation, UHPLC separation, ESI ionization, Orbitrap HRMS, and data analysis, with color-coding for each step for clarity. I'm including a clear caption to summarize the flow. I need to test the diagram's rendering and readability before final inclusion. I'm also ensuring the node labels are concise, yet informative.

Verifying the Citations

I've just ensured that the provided references are accurate and relevant to the discussion. I've double checked the URLs for the paper detailing the rate-determining step in aminolysis and the NIST database entry for 2-chloro-4-nitrophenol, which serve as foundational citations for the mechanism and key leaving group, respectively. I'm satisfied now that the literature support is correct and properly cited.

Structuring the Overview

Now I'm structuring the narrative into a clear outline for the report, encompassing an executive summary, structural and physicochemical profiling (with a supporting table), and a detailed explanation of exact mass versus molecular weight. The "Self-Validating LC-HRMS Protocol" is next, complete with workflow explanations and a DOT diagram. I'm finishing with an explanation of the mechanistic application to aminolysis kinetics and then the references. I'm focusing on the authoritative tone expected for the intended audience of senior application scientists. I've also incorporated the PubChem record for the key leaving group, 2-chloro-4-nitrophenol.

Refining the Exact Mass

I've just finished refining the text surrounding the monoisotopic exact mass calculation to be extremely precise, detailing the calculation for C8H9ClN2O5S using individual atomic masses, resulting in a monoisotopic mass of 279.992072 Da. This level of detail ensures the scientific rigor. I'm now transitioning to an emphasis on the protocol.

I'm now detailing the "Self-Validating" protocol, and am structuring the text around two phases: System Suitability & Calibration and Sample Preparation. I am working on building out a causality for each phase to ensure clarity. I am now working on ensuring sample stability and introducing the sample preparation step, including the sample concentration.

Detailing the LC-HRMS Phases

I'm now detailing the LC-HRMS protocol phases: Chromatographic Separation, High-Resolution Mass Spectrometry, and the Self-Validation Check. The C18 column and gradient are chosen for the optimal retention, with the Orbitrap at >70,000 resolution distinguishing the target m/z. The M+2 peak confirms the chlorine atom, a key test.

Explaining the Leaving Group

Now, I'm explaining the role of the 2-chloro-4-nitrophenoxide leaving group and why this makes the dimethylsulfamate an ideal compound for studying SN2 reactions. I'm focusing on how the group lowers activation energy and enhances the reaction. I am adding this to my outline of the report.

I'm now detailing the "Self-Validating" protocol, and am structuring the text around two phases: System Suitability & Calibration and Sample Preparation. I am working on building out a causality for each phase to ensure clarity. I am now working on ensuring sample stability and introducing the sample preparation step, including the sample concentration.

Visualizing the Process

I'm now generating a DOT diagram to visualize the LC-HRMS process. I'm focusing on sample preparation, UHPLC separation, ESI ionization, Orbitrap HRMS, and data analysis, with color-coding for each step for clarity. I'm including a clear caption to summarize the flow. I need to test the diagram's rendering and readability before final inclusion. I'm also ensuring the node labels are concise, yet informative.

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-nitrophenyl dimethylsulfamate in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Chloro-4-nitrophenyl dimethylsulfamate. In the absence of extensive published data for this specific compound, t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Chloro-4-nitrophenyl dimethylsulfamate. In the absence of extensive published data for this specific compound, this document serves as a first-principles guide for researchers, scientists, and professionals in drug development. It outlines the theoretical underpinnings of solubility, provides a robust experimental protocol for its determination, and discusses the application of this critical physicochemical property.

Introduction: The Significance of Solubility for 2-Chloro-4-nitrophenyl dimethylsulfamate

2-Chloro-4-nitrophenyl dimethylsulfamate is a unique organic molecule characterized by several key functional groups: a chlorinated and nitrated aromatic ring, and a dimethylsulfamate ester group. The interplay of these groups dictates its physicochemical properties, including its solubility in various organic solvents.

  • Aromatic System: The benzene ring provides a nonpolar surface area.

  • Chloro and Nitro Groups: These electron-withdrawing groups introduce polarity and potential for dipole-dipole interactions.

  • Dimethylsulfamate Group: The sulfamate ester contributes significant polarity and potential hydrogen bond accepting sites at the oxygen atoms.

Understanding the solubility of this compound is paramount for a variety of applications. In synthetic chemistry, solvent selection is critical for reaction kinetics, purification, and crystallization. For pharmaceutical applications, solubility directly impacts formulation strategies, bioavailability, and the design of drug delivery systems. A well-defined solubility profile is a prerequisite for any further development.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

The "Like Dissolves Like" Principle

A fundamental concept in predicting solubility is that a solute will be most soluble in a solvent that has a similar polarity.[1][2][3] The structure of 2-Chloro-4-nitrophenyl dimethylsulfamate suggests a molecule with considerable polarity. Therefore, it is expected to have higher solubility in polar solvents compared to nonpolar solvents.

  • Polar Solvents (e.g., ethanol, methanol, acetonitrile, DMSO): These solvents are likely to be effective at dissolving the compound due to their ability to engage in dipole-dipole interactions and, in the case of protic solvents like alcohols, hydrogen bonding with the sulfamate group.[1]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents are expected to be poor solvents for this compound as they can only offer weaker van der Waals forces to interact with the polar functional groups.[1]

  • Aprotic Polar Solvents (e.g., acetone, ethyl acetate): These solvents represent an intermediate case and their effectiveness will depend on the balance of polarity and other factors.[1]

Solute-Solvent Interactions

The dissolution process is driven by the formation of favorable interactions between the solute and solvent molecules.[3][4] For 2-Chloro-4-nitrophenyl dimethylsulfamate, these interactions include:

  • Dipole-Dipole Interactions: The nitro and chloro groups, as well as the sulfamate moiety, create a significant molecular dipole, which will interact favorably with polar solvent molecules.

  • Hydrogen Bonding: While the solute itself does not have a hydrogen bond donor, the oxygen atoms of the sulfamate and nitro groups can act as hydrogen bond acceptors. This makes polar protic solvents, which are strong hydrogen bond donors, potentially good solvents.[2]

  • Van der Waals Forces: These non-specific interactions are present in all systems and will be the dominant force in nonpolar solvents.[2]

Thermodynamic Models for Solubility Prediction

In the early stages of research, when experimental data is scarce, thermodynamic models can provide valuable estimations of solubility.[5][6] These models are particularly useful for initial solvent screening to narrow down the number of experiments needed.[5][7]

Thermodynamic Model Principle Application
UNIFAC (UNIQUAC Functional-group Activity Coefficients) A group contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules.[5][7]Useful for rapid, predictive estimations of solubility in a wide range of solvents.[5]
COSMO-SAC (Conductor-like Screening Model for Segment Activity Coefficients) A model based on quantum chemical calculations that uses the surface polarization charges of molecules to predict their thermodynamic properties in solution.[5][7]Provides a more rigorous, physics-based prediction of solubility.
NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient) A semi-predictive model that uses four conceptual segments (hydrophilic, hydrophobic, polar-positive, and polar-negative) to characterize molecules and predict their phase behavior.[5][7]Can be very accurate but may require some experimental data for parameterization.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a solid compound is the shake-flask method.[1] This method is based on achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2-Chloro-4-nitrophenyl dimethylsulfamate to a known volume of the selected organic solvent in a sealed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the vials in a temperature-controlled shaker or incubator. Agitate the mixtures at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[1][8]

  • Phase Separation: Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is best accomplished by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[1]

  • Sample Preparation for Analysis: Dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.[1]

  • Data Calculation: Calculate the original solubility in the chosen solvent at the specified temperature, taking into account the dilution factor. Report the solubility in standard units such as mg/mL or mol/L.[1]

Experimental Workflow Diagram

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification node_prep Add excess solid solute to a known volume of solvent node_equil Agitate at constant temperature for 24-72 hours node_prep->node_equil node_cent Centrifuge to pellet undissolved solid node_equil->node_cent node_filt Filter supernatant through a 0.22 µm syringe filter node_cent->node_filt node_dilute Dilute filtrate to a known concentration node_filt->node_dilute node_hplc Analyze by HPLC against a calibration curve node_dilute->node_hplc node_calc Calculate original solubility node_hplc->node_calc

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Analysis and Application

Once solubility data has been collected in a range of solvents, the next step is to analyze and apply this information.

Presentation of Solubility Data

Quantitative solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results.

Organic Solvent Solvent Polarity Index Solubility at 25°C (mg/mL) Solubility at 25°C (mol/L)
Hexane0.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Methanol5.1Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)7.2Experimental ValueCalculated Value
Interpretation and Correlation

The experimental data can be correlated with various solvent properties to gain a deeper understanding of the dissolution mechanism. For instance, plotting solubility as a function of the solvent polarity index can reveal the extent to which polarity drives the dissolution process. Discrepancies from a simple trend can indicate the importance of other factors, such as the solvent's hydrogen bonding capacity or molecular size.

Practical Applications of Solubility Data

The determined solubility profile is not merely an academic exercise; it is a critical dataset that informs several key processes in research and development.

  • Solvent Screening for Synthesis: The data allows for the selection of an optimal solvent that can dissolve reactants to a sufficient concentration, thereby improving reaction rates and yields.

  • Crystallization and Purification: Knowledge of solubility in different solvents and at different temperatures is essential for designing effective crystallization protocols to purify the compound. A good crystallization solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

  • Formulation Development: In a pharmaceutical context, the solubility data is crucial for developing formulations, whether for oral, topical, or parenteral administration. It guides the choice of excipients and delivery systems.[9]

Logical Flow from Experiment to Application

G From Experimental Data to Practical Application node_exp Experimental Solubility Data (mg/mL) node_analysis Data Analysis (Correlation with Solvent Properties) node_exp->node_analysis node_synthesis Synthesis & Purification (Solvent Selection, Crystallization Design) node_analysis->node_synthesis node_pharma Pharmaceutical Development (Formulation, Bioavailability Assessment) node_analysis->node_pharma node_understanding Fundamental Understanding (Solute-Solvent Interactions) node_analysis->node_understanding

Caption: Logical relationship between solubility data, its analysis, and its key applications.

Conclusion

References

  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications. American Chemical Society.
  • Thermodynamic models for predicting and correlating solid–liquid phase equilibrium.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society.
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC.
  • General Experimental Protocol for Determining Solubility - Benchchem.
  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources.
  • Solubility of Organic Compounds.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications.
  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry - ACS Publications.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • Solubility test for Organic Compounds.
  • Influence of Solvent Nature on the Solubility of Halogenated Alkanes - ACS Publications.
  • Solubility of Organic Compounds - Chemistry Steps.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Request PDF - ResearchGate.
  • Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse - PMC.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Journal of Chemical & Engineering Data - ACS Publications.
  • Solubility of Organic Compounds: Principle and Examples 2026 - chemistrysh.com.
  • In-depth Technical Guide: Solubility of 2-Chloro-4-nitrobenzene-1,3-diamine in Organic Solvents - Benchchem.

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Foundational

The Pharmacokinetics of 2-Chloro-4-nitrophenyl Dimethylsulfamate Derivatives: A Technical Guide for Drug Development Professionals

Executive Summary The sulfamate moiety is a critical pharmacophore in modern drug discovery, with applications ranging from oncology to neurology.[1][2][3] This technical guide provides a predictive overview of the pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sulfamate moiety is a critical pharmacophore in modern drug discovery, with applications ranging from oncology to neurology.[1][2][3] This technical guide provides a predictive overview of the pharmacokinetic profile of a specific, yet under-documented, class of sulfamate-containing compounds: 2-chloro-4-nitrophenyl dimethylsulfamate derivatives. Due to the nascent stage of research into this specific chemical family, this document synthesizes established principles from related chemical entities to construct a scientifically grounded, predictive framework for their absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, we present a comprehensive suite of validated experimental protocols to empower researchers to empirically determine these crucial parameters. Our objective is to provide drug development professionals with the foundational knowledge and practical tools necessary to accelerate the progression of these promising compounds from the bench to the clinic.

Introduction to 2-Chloro-4-nitrophenyl Dimethylsulfamate Derivatives

The 2-chloro-4-nitrophenyl dimethylsulfamate scaffold represents a confluence of chemical motifs with established bioactivity. The sulfamate group is a key feature in several approved drugs and clinical candidates, often acting as a steroid sulfatase (STS) or carbonic anhydrase (CA) inhibitor.[4][5] The nitroaromatic and chlorinated phenyl rings are also prevalent in pharmacologically active molecules, contributing to their binding affinity and metabolic stability.[6][7] The combination of these groups in the 2-chloro-4-nitrophenyl dimethylsulfamate structure suggests a potential for novel therapeutic applications, particularly in oncology and infectious diseases.[4][8]

However, the successful development of any new chemical entity is contingent upon a thorough understanding of its pharmacokinetic properties.[3][9] This guide will, therefore, delve into the predicted ADME profile of this class of compounds and provide the experimental means to validate these predictions.

Predicted Pharmacokinetic (ADME) Profile

The following sections outline the anticipated pharmacokinetic behavior of 2-chloro-4-nitrophenyl dimethylsulfamate derivatives based on the known properties of their constituent chemical groups.

Absorption

The oral bioavailability of these derivatives will likely be influenced by their physicochemical properties, such as lipophilicity and aqueous solubility. The presence of the chloro and nitro groups on the phenyl ring is expected to increase lipophilicity, which could enhance membrane permeability and absorption.[6] Conversely, the polar sulfamate group may increase water solubility. The interplay of these factors will determine the overall absorption profile. In silico models can provide initial estimates of these properties.[3][4][9]

Distribution

Following absorption, 2-chloro-4-nitrophenyl dimethylsulfamate derivatives are expected to bind to plasma proteins, primarily albumin. The extent of this binding will influence the volume of distribution and the concentration of free, pharmacologically active drug. The lipophilic nature of the substituted phenyl ring suggests that these compounds may distribute into tissues.

Metabolism

The metabolism of 2-chloro-4-nitrophenyl dimethylsulfamate derivatives is anticipated to proceed through two main pathways: Phase I reactions targeting the aromatic ring and Phase II reactions involving the sulfamate moiety.

Phase I Metabolism (CYP-Mediated): The 2-chloro-4-nitrophenyl ring is a likely substrate for cytochrome P450 (CYP) enzymes, which are primarily located in the liver.[10][11][12] Key predicted reactions include:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common metabolic pathway for nitroaromatic compounds and can lead to the formation of reactive metabolites.[6][8]

  • Aromatic hydroxylation: CYP enzymes can hydroxylate the phenyl ring, although the positions of the electron-withdrawing chloro and nitro groups may influence the site of hydroxylation.[13]

  • Dechlorination: Reductive dehalogenation is a possible, though generally less common, metabolic route for chlorinated aromatic compounds under hypoxic conditions.

Phase II Metabolism (Conjugation): The sulfamate group and any hydroxylated metabolites from Phase I are susceptible to conjugation reactions.

  • Sulfatase-mediated hydrolysis: The dimethylsulfamate group could be hydrolyzed by sulfatases, leading to the formation of the corresponding phenol and dimethylsulfamic acid.[14]

  • Sulfotransferase (SULT)-mediated conjugation: If the parent compound or a metabolite contains a hydroxyl group, it can be further sulfonated by SULTs.[1][2][5][15]

  • Glucuronidation: Hydroxylated metabolites can also undergo glucuronidation via UDP-glucuronosyltransferases (UGTs).

The following diagram illustrates the predicted metabolic pathways:

Metabolic Pathway of 2-Chloro-4-nitrophenyl Dimethylsulfamate Predicted Metabolic Pathways Parent 2-Chloro-4-nitrophenyl Dimethylsulfamate Nitro_Reduction Nitro-Reduced Metabolite (e.g., Amino, Hydroxylamino) Parent->Nitro_Reduction CYP-mediated Reduction Aromatic_Hydroxylation Hydroxylated Metabolite Parent->Aromatic_Hydroxylation CYP-mediated Hydroxylation Dechlorination Dechlorinated Metabolite Parent->Dechlorination Reductive Dehalogenation Sulfatase_Hydrolysis 2-Chloro-4-nitrophenol Parent->Sulfatase_Hydrolysis Sulfatase Hydrolysis Conjugated_Metabolites Glucuronide or Sulfate Conjugates Aromatic_Hydroxylation->Conjugated_Metabolites UGT or SULT Conjugation Sulfatase_Hydrolysis->Conjugated_Metabolites UGT or SULT Conjugation Experimental Workflow for PK Characterization Experimental Workflow cluster_in_vitro cluster_in_vivo In_Silico In Silico ADME Prediction In_Vitro In Vitro Assays In_Silico->In_Vitro Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) In_Vitro->Metabolic_Stability PPB Plasma Protein Binding In_Vitro->PPB CYP_Inhibition CYP Inhibition/ Induction In_Vitro->CYP_Inhibition In_Vivo In Vivo PK Study (e.g., Rat) In_Vitro->In_Vivo Dosing IV and PO Dosing In_Vivo->Dosing PK_Modeling Pharmacokinetic Modeling In_Vivo->PK_Modeling Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis

Caption: A typical experimental workflow for pharmacokinetic characterization.

Data Presentation

For clarity and comparative purposes, all quantitative pharmacokinetic data should be summarized in tables.

Table 1: Hypothetical In Vitro Pharmacokinetic Data for a 2-Chloro-4-nitrophenyl Dimethylsulfamate Derivative

ParameterValue
In Vitro Half-Life (t½) in HLM45 min
Intrinsic Clearance (CLint) in HLM30 µL/min/mg protein
Fraction Unbound (fu) in Plasma0.15

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

ParameterIV AdministrationPO Administration
Dose1 mg/kg10 mg/kg
Cmax500 ng/mL200 ng/mL
Tmax0.083 hr1 hr
AUC(0-inf)800 nghr/mL1200 nghr/mL
Half-Life (t½)2.5 hr2.7 hr
Clearance (CL)20 mL/min/kg-
Volume of Distribution (Vd)4 L/kg-
Bioavailability (F%)-30%

Structure-Activity Relationships (SAR) and Drug Development Considerations

Early assessment of the ADME properties of 2-chloro-4-nitrophenyl dimethylsulfamate derivatives will enable the development of structure-activity relationships. For instance, modifications to the dimethylsulfamate group could alter its susceptibility to sulfatase-mediated hydrolysis, thereby modulating the compound's half-life. Similarly, altering the substitution pattern on the phenyl ring could influence CYP-mediated metabolism and plasma protein binding.

Key considerations for optimizing the pharmacokinetic profile of this class of compounds include:

  • Improving Metabolic Stability: If a compound is too rapidly metabolized, structural modifications can be made to block the sites of metabolism.

  • Modulating Lipophilicity: Adjusting the lipophilicity can improve absorption and distribution properties.

  • Assessing Drug-Drug Interaction Potential: It is crucial to evaluate whether these compounds inhibit or induce major CYP enzymes to avoid potential drug-drug interactions in a clinical setting.

Conclusion

The 2-chloro-4-nitrophenyl dimethylsulfamate scaffold holds promise for the development of novel therapeutic agents. This guide has provided a predictive framework for the pharmacokinetic profile of this chemical class, based on established principles of drug metabolism. The detailed experimental protocols presented herein offer a clear path for researchers to empirically determine the ADME properties of their specific derivatives. A thorough and early understanding of the pharmacokinetics of these compounds will be paramount to their successful translation from promising leads into clinically effective drugs.

References

  • Huang, H., Ren, G., Fu, K., Zhao, D., Chen, X., & Zhang, Y. (2021). Research Progress of Sulfotransferase and Sulfonation in Drug Metabolism. Chinese Pharmaceutical Journal, 56(3), 169-174.
  • ADME Properties in Drug Discovery. (n.d.). BioSolveIT. Retrieved from [Link]

  • How do you predict ADMET properties of drug candidates? (2025, September 27). Aurlide. Retrieved from [Link]

  • Ertl, P., & Rohde, B. (2002). Predicting ADME properties in silico: methods and models. Drug Discovery Today, 7(11), S91-S96.
  • Czerwinski, M. (2023, February 25). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions [Video]. YouTube. [Link]

  • Gleeson, M. P. (2008). Predicting ADME properties in drug discovery. Journal of Computer-Aided Molecular Design, 22(6-7), 317-333.
  • Quantum Machine Learning Predicting ADME-Tox Properties in Drug Discovery. (2023, August 21). Journal of Chemical Information and Modeling. [Link]

  • Gamage, N. U., Tsvetanov, S., & Meech, R. (2006). Human Sulfotransferases and Their Role in Chemical Metabolism. Toxicological Sciences, 90(1), 5-22.
  • The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases. (n.d.). Frontiers in Endocrinology. Retrieved from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers in Chemistry. [Link]

  • Hirtz, J. (1986). Importance of analytical methods in pharmacokinetic and drug metabolism studies. Biopharmaceutics & Drug Disposition, 7(4), 315-326.
  • McGlinchey, G., Coakley, C. B., Gestautus-Tansey, V., Gault, J., & Spillane, W. J. (1982). In vivo and in vitro studies with sulfamate sweeteners. Journal of Pharmaceutical Sciences, 71(6), 661-665.
  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, April 9). ResearchGate. Retrieved from [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen. [Link]

  • Bathelt, C. M., Ridder, L., Mulholland, A. J., & Harvey, J. N. (2003). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. Journal of the American Chemical Society, 125(49), 15004-15005.
  • Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. (n.d.). Frontiers in Microbiology. Retrieved from [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). MDPI Encyclopedia. [Link]

  • HPLC assay for clinical pharmacokinetics in human plasma for clinical pharmacokinetic studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. (n.d.). Natural Product Reports. Retrieved from [Link]

  • Special Issue: Nitro Group Containing Drugs. (n.d.). MDPI Pharmaceuticals. Retrieved from [Link]

  • Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. (n.d.). Pharmaceutics. Retrieved from [Link]

  • Cytochrome P450 Enzymes. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial sulfonamide drugs. (n.d.). SciSpace. Retrieved from [Link]

  • Cytochrome P450 for Xenobiotic Metabolism. (2020, May 7). YouTube. [Link]

  • Analytical methods for quantitating sulfate in plasma and serum. (n.d.). Journal of Chromatography B. Retrieved from [Link]

  • Onnis, V., et al. (2019). Synthesis and in vitro evaluation of piperazinyl-ureido sulfamates as steroid sulfatase inhibitors. European Journal of Medicinal Chemistry, 182, 111614.

Sources

Exploratory

Spectroscopic Characterization of 2-Chloro-4-nitrophenyl dimethylsulfamate: A Comprehensive Technical Guide

Executive Summary Aryl sulfamates have emerged as highly versatile electrophiles in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and as potent pharmacophores in steroid sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aryl sulfamates have emerged as highly versatile electrophiles in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and as potent pharmacophores in steroid sulfatase inhibitors[1]. The molecule 2-Chloro-4-nitrophenyl dimethylsulfamate represents a highly functionalized, electron-deficient system. Characterizing such densely substituted aromatic rings requires a rigorous understanding of how inductive (-I) and mesomeric (±M) effects perturb local magnetic and dipole environments.

This whitepaper provides an in-depth, self-validating protocol for the structural elucidation of 2-chloro-4-nitrophenyl dimethylsulfamate using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. By moving beyond simple peak-picking, this guide establishes the physical causality behind each spectroscopic signal.

Structural Logic & Spectroscopic Causality

To accurately interpret the spectra of 2-chloro-4-nitrophenyl dimethylsulfamate, one must deconstruct the molecule into its core electronic components. The central benzene ring is a 1,2,4-trisubstituted system subjected to competing electronic forces:

  • The Nitro Group (-NO₂ at C4): Exerts strong electron-withdrawing effects via both induction (-I) and resonance (-M). This dramatically deshields the ortho protons (H3 and H5), pushing them significantly downfield in the ¹H NMR spectrum[2]. It also provides highly diagnostic asymmetric and symmetric N-O stretching frequencies in the IR spectrum[3].

  • The Chloro Group (-Cl at C2): Acts as a net electron-withdrawing group via induction (-I), though it possesses weak resonance donation (+M). Its primary effect is the localized deshielding of the adjacent H3 proton.

  • The Dimethylsulfamate Group (-OSO₂N(CH₃)₂ at C1): The oxygen atom bonded to the ring is highly electronegative, deshielding the C1 carbon in ¹³C NMR. However, unlike a free phenol, the strongly electron-withdrawing sulfonyl group dampens the oxygen's ability to donate electron density into the ring. The dimethylamino protons provide a sharp, highly characteristic singlet integration anchor[4].

ElectronicEffects Substituents Substituent Effects on Aromatic Ring NO2 Nitro Group (-NO2) Strong -I, -M Deshields H3, H5 Substituents->NO2 Cl Chloro Group (-Cl) Strong -I, Weak +M Deshields H3 Substituents->Cl Sulfamate Dimethylsulfamate Weak -I, +M Shields H6 relative to H3/H5 Substituents->Sulfamate NMR Net 1H NMR Result H3: ~8.35 ppm (Most downfield) H5: ~8.20 ppm H6: ~7.60 ppm NO2->NMR Cl->NMR Sulfamate->NMR

Causality of electronic effects (-I, -M) on the ¹H NMR chemical shifts of the aromatic protons.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, the following protocols utilize built-in validation steps. A spectrum is only as reliable as the sample preparation and acquisition parameters used to generate it.

NMR Acquisition Protocol

Objective: Obtain high-resolution ¹H and ¹³C NMR spectra with accurate integration and minimal baseline distortion.

  • Sample Preparation: Dissolve 15–20 mg of 2-chloro-4-nitrophenyl dimethylsulfamate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the internal zero-point reference. CDCl₃ is chosen because the molecule lacks acidic protons that would exchange, and it provides a distinct solvent lock signal at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM), followed by rigorous gradient shimming (Z1-Z5).

    • Validation Step: Check the full width at half maximum (FWHM) of the TMS peak. It must be < 1.0 Hz to ensure adequate resolution of the fine meta-coupling (J ~ 2.5 Hz) between H3 and H5.

  • ¹H Acquisition: Acquire 16 scans with a 30° flip angle and a relaxation delay (D1) of 2 seconds.

  • ¹³C Acquisition: Acquire 512–1024 scans using a standard proton-decoupled sequence (zgpg30). Set D1 to 2.5 seconds to ensure complete relaxation of the quaternary carbons (C1, C2, C4).

FT-IR Acquisition Protocol (ATR Mode)

Objective: Identify functional group stretching frequencies without matrix interference.

  • Background Validation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Step: The background must show a flat baseline above 1000 cm⁻¹ with >95% transmittance to ensure no cross-contamination.

  • Sample Application: Place 2–3 mg of the neat solid directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Acquire 32 scans from 4000 to 600 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to account for depth-of-penetration variations at lower wavenumbers.

Workflow A Sample Prep (>98% Purity) B 1H & 13C NMR (CDCl3, 400 MHz) A->B C FT-IR (ATR Mode) A->C D Data Integration & Cross-Validation B->D C->D E Structural Confirmation D->E

Spectroscopic validation workflow for highly functionalized aryl sulfamates.

Data Presentation & Interpretation

¹H NMR Analysis

The ¹H NMR spectrum of 2-chloro-4-nitrophenyl dimethylsulfamate is defined by a distinct 1,2,4-trisubstituted aromatic pattern and a highly diagnostic aliphatic singlet.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Rationale
H3 (Aromatic)~8.35Doublet (d)~2.51HMost downfield proton. Caught between the strong -I/-M effects of the nitro group and the -I effect of the ortho-chlorine. Exhibits only meta-coupling to H5.
H5 (Aromatic)~8.20Doublet of doublets (dd)9.0, 2.51HDeshielded by the ortho-nitro group. Exhibits ortho-coupling to H6 and meta-coupling to H3.
H6 (Aromatic)~7.60Doublet (d)9.01HLeast deshielded aromatic proton. It is ortho to the sulfamate group, which is less electron-withdrawing than the nitro/chloro combination.
-N(CH₃)₂ ~3.05Singlet (s)N/A6HThe six equivalent methyl protons attached to the nitrogen of the sulfamate group[4]. The electron-withdrawing SO₂ shifts this downfield from a standard amine.
¹³C NMR Analysis

The ¹³C NMR spectrum confirms the carbon framework, heavily influenced by the electronegativity of the attached heteroatoms.

Carbon AssignmentChemical Shift (δ, ppm)TypeCausality / Rationale
C1 (C-O-SO₂)~148.0QuaternaryHighly deshielded by the direct attachment to the electronegative oxygen of the sulfamate group.
C4 (C-NO₂)~146.5QuaternaryDeshielded by the strong electron-withdrawing nitro group.
C2 (C-Cl)~128.5QuaternaryDeshielded by the chlorine atom, but less so than oxygen or nitrogen attachments.
C3 (CH)~126.0MethineAromatic CH carbon, influenced by adjacent Cl and NO₂.
C6 (CH)~124.0MethineAromatic CH carbon.
C5 (CH)~123.5MethineAromatic CH carbon.
-N(CH₃)₂ ~38.8Primary (CH₃)Characteristic shift for N,N-dimethyl groups attached to a sulfonyl center[4].
FT-IR Spectroscopy Analysis

Infrared spectroscopy provides orthogonal validation to NMR by confirming the presence of the specific functional groups through their vibrational modes. The nitro and sulfamate groups dominate the spectrum.

Wavenumber (cm⁻¹)IntensityVibrational ModeCausality / Rationale
~1530 StrongAsymmetric -NO₂ stretchThe N=O bonds stretch out of phase. This is a hallmark signal for aromatic nitro compounds[2][3].
~1375 StrongAsymmetric S=O stretchCharacteristic of the sulfamate (-OSO₂N-) functional group[5].
~1350 StrongSymmetric -NO₂ stretchThe N=O bonds stretch in phase. Always appears in tandem with the 1530 cm⁻¹ peak[2][3].
~1180 StrongSymmetric S=O stretchThe in-phase stretching of the sulfonyl core within the sulfamate ester[5].
~870 MediumC-O-S stretchConfirms the ester linkage between the aromatic ring and the sulfamate group.
~745 MediumC-Cl stretchAromatic carbon-chlorine stretching vibration, typically found in the fingerprint region.

Conclusion

The structural elucidation of 2-chloro-4-nitrophenyl dimethylsulfamate relies on understanding the synergistic and antagonistic electronic effects of its substituents. By utilizing a self-validating workflow, researchers can confidently assign the highly deshielded ¹H NMR signals (H3 at ~8.35 ppm) driven by the nitro and chloro groups, alongside the diagnostic dimethylamino singlet (~3.05 ppm). Orthogonal confirmation via FT-IR firmly establishes the presence of the nitro (1530/1350 cm⁻¹) and sulfamate (1375/1180 cm⁻¹) moieties. This rigorous, causality-driven approach ensures high data integrity for downstream applications in drug discovery and synthetic methodology.

References

  • Mechanism of Interactions of dsDNA Binding with Apigenin and Its Sulfamate Derivatives Using Multispectroscopic, Voltammetric, and Molecular Docking Studies National Institutes of Health (PMC) URL:[Link]

  • Nickel‐Catalyzed Hydrodeoxygenation of Aryl Sulfamates with Alcohols as Mild Reducing Agents National Institute of Informatics (NII) URL:[Link]

  • Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species Journal of the American Chemical Society (ACS) URL:[Link]

  • Application of Spectroscopic Methods in Molecular Structure Determination Digimat / NPTEL URL:[Link]

  • The adsorption of nitrobenzene over an alumina-supported palladium catalyst: an infrared spectroscopic study RSC Publishing URL:[Link]

  • Analyzing Site Selectivity in Rh2(esp)2-Catalyzed Intermolecular C–H Amination Reactions National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

In Vivo Metabolism Pathways of 2-Chloro-4-Nitrophenyl Dimethylsulfamate: A Comprehensive Technical Guide

Executive Summary 2-Chloro-4-nitrophenyl dimethylsulfamate (2C4NP-DMS) represents a complex structural paradigm in xenobiotic design. Molecules bearing sulfamate warheads are increasingly utilized as covalent inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-4-nitrophenyl dimethylsulfamate (2C4NP-DMS) represents a complex structural paradigm in xenobiotic design. Molecules bearing sulfamate warheads are increasingly utilized as covalent inhibitors for therapeutic targets, including steroid sulfatase (STS) and viral nsP2 cysteine proteases (). However, the in vivo efficacy of these compounds is strictly governed by their metabolic stability. This whitepaper deconstructs the biotransformation pathways of 2C4NP-DMS, detailing the hydrolytic, oxidative, and conjugative mechanisms that dictate its pharmacokinetic profile.

Structural Profiling & Metabolic Liabilities

As a Senior Application Scientist, it is critical to look beyond the empirical structure and analyze the electronic properties that drive metabolism. 2C4NP-DMS consists of two distinct moieties with competing metabolic liabilities:

  • The Dimethylsulfamate Group: While designed to be a stable isostere for sulfates, the N-methyl groups are highly susceptible to oxidative N-demethylation by hepatic Cytochrome P450 (CYP) enzymes. Furthermore, the sulfamate core is a prime target for UDP-glucuronosyltransferase (UGT)-mediated clearance.

  • The 2-Chloro-4-Nitrophenyl (2C4NP) Leaving Group: The highly electron-withdrawing nature of the ortho-chloro and para-nitro substituents significantly lowers the pKa of the corresponding phenol. This electronic configuration weakens the O–S ester bond, making it highly susceptible to spontaneous or enzyme-catalyzed hydrolysis. Once cleaved, the free 2C4NP moiety undergoes rapid Phase II conjugation or nitroreduction.

Phase I Metabolism: Oxidative and Hydrolytic Biotransformation

The Phase I metabolism of 2C4NP-DMS is characterized by three parallel pathways:

  • Enzymatic Hydrolysis (Esterases/Sulfatases): The primary metabolic event is the cleavage of the sulfamate ester bond. Ubiquitous hepatic hydrolases attack the electrophilic sulfur center, displacing the 2-chloro-4-nitrophenoxide ion. This yields free 2-chloro-4-nitrophenol (2C4NP) and dimethylsulfamic acid.

  • CYP450-Mediated N-Demethylation: The dimethylsulfamate nitrogen undergoes sequential oxidative N-demethylation catalyzed primarily by CYP3A4 and CYP2C9. This forms the N-desmethyl (monomethylsulfamate) metabolite, followed by the primary unsubstituted sulfamate.

  • Nitroreduction: The para-nitro group on the released 2C4NP ring is a target for hepatic nitroreductases and gut microbiome enzymes. Reduction proceeds via nitroso and hydroxylamine intermediates to yield 2-chloro-4-aminophenol. This pathway requires careful toxicological monitoring, as aromatic hydroxylamines can form reactive nitrenium ions.

Pathway Parent 2-Chloro-4-nitrophenyl dimethylsulfamate Desmethyl N-Desmethyl Metabolite Parent->Desmethyl CYP450 (N-Demethylation) Phenol 2-Chloro-4-nitrophenol (2C4NP) Parent->Phenol Sulfatases/Esterases (Hydrolysis) Amino 2-Chloro-4-aminophenol Phenol->Amino Nitroreductases (Reduction) Glucuronide 2C4NP-Glucuronide Conjugate Phenol->Glucuronide UGTs (Glucuronidation) Sulfate 2C4NP-Sulfate Conjugate Phenol->Sulfate SULTs (Sulfation)

In vivo biotransformation pathways of 2-Chloro-4-nitrophenyl dimethylsulfamate.

Phase II Metabolism: Conjugation and Systemic Clearance

Following Phase I activation, the molecule undergoes rapid Phase II conjugation to facilitate renal and biliary excretion.

  • UGT-Mediated Glucuronidation: Recent pharmacokinetic profiling of N-alkyl sulfamates reveals that UDP-glucuronosyltransferases (UGTs) drive rapid hepatic clearance (). The free 2C4NP phenol is rapidly conjugated by UGT1A1 and UGT1A9 to form 2-chloro-4-nitrophenyl-beta-D-glucuronide.

  • Environmental vs. Mammalian Divergence: It is worth noting that while mammalian systems clear 2C4NP via glucuronidation and sulfation, environmental Gram-negative bacteria (e.g., Burkholderia sp.) utilize monooxygenases to degrade 2C4NP into chlorohydroquinone and 1,2,4-benzenetriol for complete mineralization ().

Quantitative Pharmacokinetic Data Summaries

Table 1: Summary of 2C4NP-DMS Metabolites and Catalytic Drivers

Metabolite Biotransformation Pathway Catalyzing Enzyme Mass Shift (Δm/z) Relative Abundance
2-Chloro-4-nitrophenol Ester Hydrolysis Sulfatases / Esterases -107 Da High
N-Desmethyl-2C4NP-DMS N-Demethylation CYP3A4 / CYP2C9 -14 Da Moderate
2-Chloro-4-aminophenol Nitroreduction Nitroreductases -30 Da Low
2C4NP-Glucuronide Glucuronidation UGT1A1 / UGT1A9 +176 Da (from phenol) Very High

| 2C4NP-Sulfate | Sulfation | SULT1A1 | +80 Da (from phenol) | Moderate |

Table 2: Hepatocyte Intrinsic Clearance ( CLint​ ) Parameters for Sulfamate Scaffolds (Representative data adapted from foundational sulfamate clearance models [1]) | Species / Condition | t1/2​ (min) | CLint​ (µL/min/10⁶ cells) | Primary Clearance Mechanism | | :--- | :--- | :--- | :--- | | Mouse Hepatocytes | 2.6 | 540 | Glucuronidation | | Human Hepatocytes | 23.0 | 61 | Glucuronidation / Hydrolysis | | Mouse Hep. + 1-ABT | 8.9 | 160 | Glucuronidation (CYPs inhibited) |

Self-Validating Experimental Workflows for Metabolic Profiling

To accurately map the metabolism of 2C4NP-DMS, experimental design must distinguish between true enzymatic turnover and spontaneous chemical hydrolysis. The following protocol outlines a self-validating in vitro hepatocyte incubation system.

Methodological Causality

We utilize 1-Aminobenzotriazole (1-ABT) , a non-specific suicide inhibitor of CYPs, to isolate UGT-mediated clearance from oxidative N-demethylation. Furthermore, because UGTs are localized within the lumen of the endoplasmic reticulum, intact hepatocytes must be supplemented with Alamethicin , a pore-forming peptide, to ensure the highly polar UDPGA cofactor can access the active site, preventing false-negative glucuronidation rates.

Workflow Step1 1. Hepatocyte Preparation (Mouse/Human) Step2 2. Inhibitor Pre-incubation (1-ABT for CYPs) Step1->Step2 Step3 3. Substrate Addition (1 µM 2C4NP-DMS) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Analysis (Metabolite ID) Step4->Step5

Self-validating in vitro hepatocyte incubation workflow for metabolite identification.

Step-by-Step Protocol
  • Preparation of Hepatocytes: Thaw cryopreserved human or mouse hepatocytes in Williams' E medium. Centrifuge at 50 × g for 5 minutes and resuspend to a working concentration of 1×106 cells/mL.

  • Permeabilization & Cofactor Addition: Treat the cell suspension with Alamethicin (25 µg/mL) on ice for 15 minutes. Supplement with UDPGA (2 mM) and NADPH (1 mM).

  • Inhibitor Pre-Incubation (Control Validation): Divide the suspension into three cohorts:

    • Cohort A (Total Metabolism): Vehicle control (0.1% DMSO).

    • Cohort B (CYP Inhibition): Add 1-ABT (1 mM) and pre-incubate for 30 minutes at 37°C.

    • Cohort C (Non-Enzymatic Control): Heat-inactivate the hepatocytes at 95°C for 10 minutes prior to substrate addition.

  • Reaction Initiation: Spike 2C4NP-DMS to a final concentration of 1 µM. Incubate at 37°C under 5% CO2​ .

  • Kinetic Sampling & Quenching: At intervals (0, 5, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation & LC-MS/MS: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials. Analyze via LC-MS/MS operating in both positive (for N-desmethyl metabolites) and negative (for phenolic and glucuronide metabolites) electrospray ionization (ESI) modes.

References

  • Ghoshal, A., Sears, J. D., Hossain, M. A., Tse, E. G., Howell, S., Burdick, J. E., Morales, N. L., Martinez, S. A., Law, I., Streblow, Z. J., Streblow, D. N., Couñago, R. M., Moorman, N. J., Heise, M. T., & Willson, T. M. (2025). "N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity." Journal of Medicinal Chemistry.[Link] [1]

  • Arora, P. K., & Jain, R. K. (2012). "Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800." PLoS ONE, 7(6), e38676.[Link] [2]

  • Min, J., et al. (2019). "Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium." Journal of Hazardous Materials, 384, 121151.[Link] [3]

Protocols & Analytical Methods

Method

Application Note: Preparation, Quality Control, and Handling of 2-Chloro-4-nitrophenyl Dimethylsulfamate (CNP-DMS)

Executive Summary 2-Chloro-4-nitrophenyl dimethylsulfamate (CNP-DMS) is a highly reactive, specialized chemical probe and irreversible inhibitor. It belongs to the aryl sulfamate class, which are extensively utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-4-nitrophenyl dimethylsulfamate (CNP-DMS) is a highly reactive, specialized chemical probe and irreversible inhibitor. It belongs to the aryl sulfamate class, which are extensively utilized in oncology research as potent inhibitors of Steroid Sulfatase (STS)[1], as well as robust electrophilic substrates in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions[2]. Due to the presence of strong electron-withdrawing groups (EWGs), CNP-DMS is highly susceptible to premature hydrolysis. This guide provides a self-validating, step-by-step protocol for preparing and verifying CNP-DMS stock solutions to ensure absolute experimental reproducibility.

Mechanistic Rationale & Chemical Profiling

To handle CNP-DMS effectively, one must understand the causality behind its reactivity. Aryl sulfamates function as active-site-directed inhibitors of STS by covalently modifying a highly conserved catalytic formylglycine (FGly) residue[3].

The structural modifications of CNP-DMS dictate its handling requirements:

  • The Leaving Group (2-Chloro-4-nitrophenol): The addition of chloro and nitro EWGs significantly lowers the pKa of the phenolic leaving group. This accelerates the nucleophilic attack by the enzyme's FGly, drastically increasing the rate of irreversible inactivation ( kinact​ )[4]. However, this same thermodynamic driving force makes the ester highly vulnerable to spontaneous hydrolysis in the presence of trace water.

  • The Dimethylsulfamate Moiety: N,N-dimethylation increases the lipophilicity of the compound, altering its cellular permeability and stability profile compared to primary sulfamates, making it a valuable tool for specific cross-coupling methodologies and off-target microbiome profiling[5][6].

Mechanism Substrate Endogenous Substrate (e.g., Estrone Sulfate) Enzyme Steroid Sulfatase (STS) Active Formylglycine (FGly) Substrate->Enzyme Binds Active Site Product Active Hormone (e.g., Estrone) Enzyme->Product Hydrolysis Inactivated Covalently Modified STS (Irreversibly Inactivated) Enzyme->Inactivated Sulfamoylation & Phenol Release Inhibitor CNP-DMS (Aryl Dimethylsulfamate) Inhibitor->Enzyme Nucleophilic Attack by FGly

Mechanistic pathway of Steroid Sulfatase (STS) inhibition by aryl sulfamates like CNP-DMS.

Physicochemical Parameters

Understanding the quantitative parameters of CNP-DMS is critical for accurate molarity calculations and solvent selection. All data is summarized below for standard 10 mM stock preparation.

PropertyValueRationale / Experimental Impact
Chemical Name 2-Chloro-4-nitrophenyl dimethylsulfamateActive site-directed covalent modifier.
Molecular Formula C₈H₉ClN₂O₅S-
Molecular Weight 280.68 g/mol Required for accurate volumetric dilution.
Primary Solvent Anhydrous DMSO (≥99.9%)Maximizes solubility; prevents premature ester hydrolysis.
Target Stock Conc. 10 mMStandardized concentration for serial dilutions in assays.
Storage Temp -80°CMinimizes thermal degradation of the sulfamate ester.
QC Absorbance λmax​ ~410 nmDetects the 2-chloro-4-nitrophenolate hydrolysis byproduct.

Self-Validating Protocol: Stock Solution Preparation

Because CNP-DMS is highly reactive, standard dissolution protocols are insufficient. This protocol integrates a spectrophotometric quality control (QC) step to create a self-validating system.

The Scientific Logic: Intact CNP-DMS is a colorless to pale-off-white compound. If ambient moisture enters the vial, the sulfamate ester hydrolyzes, releasing 2-chloro-4-nitrophenol. In solution, this forms the 2-chloro-4-nitrophenolate anion, which absorbs strongly at ~410 nm (yielding a bright yellow color). Therefore, a simple UV-Vis check validates the chemical integrity of your stock before it ruins an experiment.

Step-by-Step Methodology

Phase 1: Equilibration & Weighing

  • Remove the lyophilized CNP-DMS vial from -20°C storage.

  • Critical Step: Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, guaranteeing rapid hydrolysis of the sulfamate ester.

  • Weigh exactly 2.81 mg of CNP-DMS into a sterile, amber microcentrifuge tube using a calibrated analytical balance.

Phase 2: Dissolution 4. In a nitrogen-purged glovebox or dry environment, add 1.0 mL of newly opened, anhydrous Dimethyl Sulfoxide (DMSO) to the 2.81 mg of powder. This yields a 10 mM stock solution. 5. Cap tightly and vortex gently for 30 seconds. Avoid ultrasonic baths, as localized heating can accelerate compound degradation.

Phase 3: Self-Validating Quality Control 6. Blank a micro-volume spectrophotometer (e.g., NanoDrop) with 2 µL of anhydrous DMSO. 7. Measure the absorbance of the 10 mM CNP-DMS stock at 410 nm. 8. Validation Gate:

  • If A410​ is negligible (colorless solution): The ester is intact. Proceed to Phase 4.

  • If A410​ shows a distinct peak (yellow solution): The compound has hydrolyzed. Discard the stock.

Phase 4: Aliquoting and Storage 9. Aliquot the validated 10 mM stock into 20 µL single-use volumes in amber PCR tubes. Causality: Amber tubes prevent UV-induced radical degradation of the nitro-aromatic ring. Single-use aliquots prevent freeze-thaw cycles that introduce moisture. 10. Store immediately at -80°C.

Workflow S1 1. Weigh CNP-DMS (Equilibrate to RT) S2 2. Dissolve in DMSO (Anhydrous, 10 mM) S1->S2 S3 3. QC Validation (A410 nm < 0.05) S2->S3 S4 4. Aliquot & Store (-80°C, Dark) S3->S4 S5 5. Working Solution (Dilute <0.1% DMSO) S4->S5

Self-validating experimental workflow for CNP-DMS stock preparation and quality control.

In Vitro Application Workflow

When applying CNP-DMS to cell-based assays (e.g., evaluating STS inhibition in T-47D or JEG-3 hormone-dependent cancer cell lines)[7], the transition from organic to aqueous media must be managed carefully to prevent compound precipitation and solvent toxicity.

  • Pre-warm Media: Warm the required volume of complete cell culture medium to 37°C.

  • Intermediate Dilution: Thaw a 20 µL aliquot of the 10 mM stock at room temperature. Add 2 µL of the stock to 198 µL of pre-warmed medium to create a 100 µM intermediate solution. Vortex immediately.

  • Final Working Concentration: Dilute the intermediate solution further into the culture medium to reach your target assay concentration (e.g., 100 nM).

  • Solvent Control: Ensure the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v). Higher concentrations of DMSO can artificially upregulate CYP450 enzymes or induce solvent-mediated cytotoxicity, confounding the phenotypic readout of the sulfatase inhibition.

Sources

Application

Application Notes and Protocols for 2-Chloro-4-nitrophenyl dimethylsulfamate as a Chromogenic Enzyme Substrate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Tool for Sulfatase and Sulfamidase Activity Detection The study of sulfatase enzymes is critical in various fields, from understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Tool for Sulfatase and Sulfamidase Activity Detection

The study of sulfatase enzymes is critical in various fields, from understanding metabolic pathways and lysosomal storage diseases to the development of novel therapeutics. Sulfatases (EC 3.1.6.-) and the related sulfamidases are a class of enzymes that catalyze the hydrolysis of sulfate esters and sulfamates, respectively.[1][2][3] The development of sensitive and specific assays for these enzymes is paramount for research and drug discovery.

This document provides a detailed guide to the use of 2-Chloro-4-nitrophenyl dimethylsulfamate as a chromogenic substrate for the detection and quantification of sulfatase and, more specifically, sulfamidase activity. While this specific compound is not widely documented in peer-reviewed literature as a standard substrate, its chemical structure strongly suggests its utility in a continuous colorimetric assay. The principles outlined herein are based on the well-established mechanisms of similar chromogenic enzyme substrates.[4][5][6][7]

The core principle of this assay is the enzymatic cleavage of the sulfamate group from the substrate. This reaction releases the 2-chloro-4-nitrophenolate anion, a distinct yellow-colored chromophore that can be readily quantified using a spectrophotometer.[6][8] The rate of color formation is directly proportional to the enzymatic activity under appropriate assay conditions.

Mechanism of Action: Enzymatic Hydrolysis and Chromophore Release

The proposed enzymatic reaction involves the hydrolysis of the sulfur-nitrogen (S-N) bond in 2-Chloro-4-nitrophenyl dimethylsulfamate by a sulfamidase. This class of enzymes recognizes the sulfamate moiety and facilitates its cleavage.[1][2][9]

The reaction proceeds as follows:

  • Enzyme-Substrate Binding: The sulfatase/sulfamidase binds to the 2-Chloro-4-nitrophenyl dimethylsulfamate substrate.

  • Catalytic Hydrolysis: The enzyme catalyzes the hydrolytic cleavage of the S-N bond.

  • Product Release: The reaction yields dimethylsulfamic acid and the unstable 2-chloro-4-nitrophenol.

  • Chromophore Formation: In a solution with a pH above its pKa, the 2-chloro-4-nitrophenol is deprotonated to form the 2-chloro-4-nitrophenolate anion, which exhibits a strong absorbance at approximately 405-420 nm.

The intensity of the yellow color produced is a direct measure of the amount of 2-chloro-4-nitrophenolate released and, therefore, of the enzyme's activity.

Enzymatic Reaction Substrate 2-Chloro-4-nitrophenyl dimethylsulfamate (Colorless) Enzyme Sulfatase / Sulfamidase Substrate->Enzyme Binding Products Dimethylsulfamic Acid + 2-Chloro-4-nitrophenolate (Yellow) Enzyme->Products Hydrolysis

Caption: Enzymatic hydrolysis of 2-Chloro-4-nitrophenyl dimethylsulfamate.

Applications in Research and Drug Development

The use of 2-Chloro-4-nitrophenyl dimethylsulfamate as a substrate can be applied to several areas of research:

  • Enzyme Characterization: Determination of kinetic parameters such as Km and Vmax for purified sulfatases and sulfamidases.

  • High-Throughput Screening (HTS): Screening of compound libraries for inhibitors or activators of specific sulfatases. The colorimetric nature of the assay makes it amenable to automation in 96- or 384-well plate formats.

  • Diagnostics: Development of diagnostic assays for diseases associated with sulfatase deficiencies.

  • Bioprocess Monitoring: Monitoring the activity of sulfatases in industrial applications.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific enzyme and experimental conditions.

Materials and Reagents
  • 2-Chloro-4-nitrophenyl dimethylsulfamate

  • Purified sulfatase/sulfamidase or cell/tissue lysate containing the enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-420 nm

  • Incubator

Preparation of Reagents
  • Substrate Stock Solution: Prepare a 100 mM stock solution of 2-Chloro-4-nitrophenyl dimethylsulfamate in a suitable organic solvent (e.g., DMSO or ethanol). Store at -20°C, protected from light. The optimal solvent and concentration should be determined empirically.

  • Assay Buffer: The choice of buffer and pH will depend on the specific enzyme being studied. A common starting point is 100 mM Tris-HCl at a pH that is optimal for the enzyme's activity and also allows for the ionization of the 2-chloro-4-nitrophenol leaving group.

  • Enzyme Solution: Dilute the enzyme to the desired concentration in the Assay Buffer immediately before use. Keep the enzyme solution on ice.

General Assay Protocol for Enzyme Activity

This protocol is designed for a 96-well plate format.

Assay Workflow A Prepare Reagents (Substrate, Buffer, Enzyme) B Add Assay Buffer and Enzyme to Microplate Wells A->B C Pre-incubate at Assay Temperature B->C D Initiate Reaction by Adding Substrate Solution C->D E Incubate and Monitor Absorbance (Kinetic Assay) D->E F Alternatively, Stop Reaction with Stop Solution (Endpoint Assay) D->F G Read Absorbance at 405-420 nm E->G F->G H Calculate Enzyme Activity G->H

Caption: General workflow for the enzymatic assay.

  • Set up the Assay Plate:

    • Test Wells: Add 80 µL of Assay Buffer and 10 µL of the enzyme solution.

    • Substrate Blank Wells: Add 90 µL of Assay Buffer.

    • Enzyme Blank Wells: Add 80 µL of Assay Buffer and 10 µL of the enzyme solution.

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add 10 µL of the substrate stock solution (or a working dilution) to the Test Wells and Substrate Blank Wells to initiate the reaction. The final volume in each well will be 100 µL.

    • Add 10 µL of the solvent used for the substrate to the Enzyme Blank Wells.

  • Incubation and Measurement:

    • Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm every 30-60 seconds for 10-30 minutes.

    • Endpoint Assay: Incubate the plate at the assay temperature for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of Stop Solution. Measure the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the absorbance of the appropriate blanks from the test wells.

    • For the kinetic assay, determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * (Vtotal / Venzyme) * D Where:

      • ε = Molar extinction coefficient of 2-chloro-4-nitrophenolate (to be determined empirically at the assay pH)

      • l = Path length of the sample in the well (cm)

      • Vtotal = Total reaction volume (mL)

      • Venzyme = Volume of enzyme solution added (mL)

      • D = Dilution factor of the enzyme

Protocol for Inhibitor Screening
  • Follow the General Assay Protocol, with the following modification:

  • After adding the enzyme to the wells, add a small volume (e.g., 1-5 µL) of the test inhibitor compound or vehicle control.

  • Incubate the enzyme with the inhibitor for a predetermined time (e.g., 15-30 minutes) before initiating the reaction by adding the substrate.

  • Calculate the percent inhibition relative to the vehicle control.

Data Presentation and Interpretation

ParameterRecommended Starting ConditionConsiderations for Optimization
Substrate Concentration 1-10 times the expected KmA substrate saturation curve should be generated to determine the optimal concentration.
Enzyme Concentration To be determined empiricallyThe concentration should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.
Assay Buffer pH 7.0 - 8.0The optimal pH for enzyme activity should be determined. The pH should also be high enough to ensure the ionization of the 2-chloro-4-nitrophenol product.
Temperature 37°CThe optimal temperature for enzyme activity should be determined.
Incubation Time 10-60 minutes (Endpoint)The reaction should be stopped within the linear range of product formation.

Troubleshooting

IssuePossible CauseSolution
High background absorbance Spontaneous hydrolysis of the substrate.Check the stability of the substrate in the assay buffer. Prepare fresh substrate solution.
Low or no signal Inactive enzyme, incorrect assay conditions, or inhibition.Verify enzyme activity with a known substrate. Optimize pH, temperature, and buffer components.
Non-linear reaction rate Substrate depletion, product inhibition, or enzyme instability.Use a lower enzyme concentration or a shorter incubation time.

Conclusion

2-Chloro-4-nitrophenyl dimethylsulfamate presents a promising tool for the continuous colorimetric assay of sulfatase and sulfamidase activity. Its use, based on the well-established principles of chromogenic substrates, offers a convenient and sensitive method for enzyme characterization and inhibitor screening. Researchers are encouraged to use the protocols and information provided in this guide as a starting point for developing and optimizing assays for their specific applications.

References

  • Hanson, S. R., Best, M. D., & Wong, C. H. (2004). Sulfatases: structure, mechanism, biological activity, inhibition, and synthetic utility.
  • To, K. C., & El-Kattan, A. F. (2012). Sulfatases and sulfotransferases in drug metabolism and disposition. In Enzyme-mediated drug metabolism and transport (pp. 161-185). John Wiley & Sons, Inc.
  • Spiro, R. G., & Spiro, M. J. (1991). A new chromogenic substrate for the assay of N-acetyl-beta-D-hexosaminidase. Analytical biochemistry, 193(1), 11-15.
  • Wolfenden, R., & Wolfenden, R. (2012). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an SN Cleaving Sulfamidase. Journal of Organic Chemistry, 77(7), 3535-3539.
  • Shapira, E., & Nadler, H. L. (1975). A simple chromogenic assay for arylsulfatase A. Clinica Chimica Acta, 65(3), 303-307.
  • Williams, S. J., Denehy, E., & Krenske, E. H. (2014). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates. The Journal of organic chemistry, 79(5), 2185-2195.
  • Benkovic, S. J., & Benkovic, P. A. (1968). The kinetics and mechanism of the hydrolysis of p-nitrophenyl sulfate catalyzed by arylsulfatase. Journal of the American Chemical Society, 90(13), 3512-3518.
  • Spillane, W. J., Thea, S., Cevasco, G., Hynes, M. J., McCaw, C. J. A., & Maguire, N. P. (2010). Mechanisms of hydrolysis of phenyl-and benzyl 4-nitrophenyl-sulfamate esters. Organic & biomolecular chemistry, 8(22), 5163-5171.
  • Sitasuwan, N., McGee, A., & Lee, L. A. (2019). Hydrolysis of sulfated steroids, toxic endobiotics and xenobiotics using purified sulfatase for quantitation of sulfated and unconjugated compounds.
  • Gahan, P. B. (Ed.). (1984). Plant histochemistry and cytochemistry: an introduction. Academic Press.
  • Westley, J., & Westley, J. (1975). Chromogenic substrates for sulfurtransferases. Analytical biochemistry, 66(2), 575-581.
  • Dodgson, K. S., & Spencer, B. (1957).
  • Human Arylsulfatase A (ARSA) ELISA Kit - G-Biosciences. (n.d.). Retrieved from [Link]

  • DC Fine Chemicals. (2023, June 15). Chromogenic Substrates Overview. Retrieved from [Link]

  • Spillane, W. J., Thea, S., Cevasco, G., Hynes, M. J., McCaw, C. J., & Maguire, N. P. (2010). Mechanisms of hydrolysis of phenyl-and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 8(22), 5163-5171.
  • Becton, Dickinson and Company. (n.d.). ARYLSULFATASE BROTH (3-day and 2-week tests) and ARYLSULFATASE AGAR (3-day test). Retrieved from [Link]

  • Whalen, J. K. (1994). Arylsulfatase activity in soil and soil extracts using natural and artificial substrates. Canadian Journal of Soil Science, 74(4), 437-443.
  • Duarte, D. R., Lameira, J., & Alves, C. N. (2011). Theoretical comparison of p-nitrophenyl phosphate and sulfate hydrolysis in aqueous solution: implications for enzyme-catalyzed sulfuryl transfer. The journal of physical chemistry. B, 115(45), 13490-13497.
  • Duarte, D. R., Lameira, J., & Alves, C. N. (2011). Theoretical Comparison of p-Nitrophenyl Phosphate and Sulfate Hydrolysis in Aqueous Solution: Implications for Enzyme-Catalyzed Sulfuryl Transfer. The Journal of Physical Chemistry B, 115(45), 13490-13497.
  • Spillane, W. J., Thea, S., Cevasco, G., Hynes, M. J., McCaw, C. J., & Maguire, N. P. (2010). Mechanisms of hydrolysis of phenyl-and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 8(22), 5163-5171.
  • Le, T. B., Im, Y. J., & Kim, T. D. (2021). Purification, Characterization, and Structural Studies of a Sulfatase from Pedobacter yulinensis. International journal of molecular sciences, 23(1), 163.
  • Li, Y., & Li, Z. (2003). Synthesis of 2-chloro-4-nitrophenyl alpha-L-fucopyranoside: a substrate for alpha-L-fucosidase (AFU).
  • Barbeyron, T., Brillet-Guéguen, L., Carré, W., Carrière, C., Caron, C., Czjzek, M., ... & Michel, G. (2016). Matching the diversity of sulfated biomolecules: creation of a classification database for sulfatases reflecting their substrate specificity. PloS one, 11(10), e0164846.
  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-chloro-4-nitrophenol in a gram negative bacterium, Burkholderia sp. RKJ 800. PloS one, 7(6), e38676.
  • Winssinger, N., & Barluenga, S. (2015). 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines. Organic letters, 17(20), 5132-5135.

Sources

Method

Application Notes &amp; Protocols: In Vitro Cell Culture Dosing Guidelines for 2-Chloro-4-nitrophenyl dimethylsulfamate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and application of 2-Chloro-4-nitrophenyl dimethylsulfamate, a novel small mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and application of 2-Chloro-4-nitrophenyl dimethylsulfamate, a novel small molecule, in in vitro cell culture systems. Given the limited publicly available data on this specific compound, this guide emphasizes the establishment of a robust experimental framework. The protocols herein are designed to be self-validating, enabling the determination of critical experimental parameters such as solubility, cytotoxicity, and appropriate dosing concentrations for functional assays. By following these guidelines, researchers can ensure the generation of reproducible and reliable data, a cornerstone of scientific integrity.

Introduction: Navigating the Challenges of a Novel Compound

The introduction of any new chemical entity into a biological system requires a systematic and cautious approach. For a compound like 2-Chloro-4-nitrophenyl dimethylsulfamate, where empirical data is scarce, the initial experimental steps are not merely procedural; they are a form of preliminary research. The structural motifs—a chlorinated nitrophenol and a dimethylsulfamate group—suggest potential biological activity and, concurrently, potential cytotoxicity. Therefore, the primary objective of these initial studies is to define a therapeutic or experimental window: a concentration range where the compound elicits a measurable biological effect without inducing widespread cell death.

This guide will walk you through the essential preparatory work, from creating a stable, high-concentration stock solution to the execution of a dose-response cytotoxicity assay. We will then explore how to leverage this cytotoxicity data to design meaningful functional assays. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Compound Characterization and Handling

Before any biological experiments are initiated, a thorough understanding of the compound's physicochemical properties is essential.

2.1. Physicochemical Properties

A summary of the key physicochemical properties for 2-Chloro-4-nitrophenyl dimethylsulfamate is presented below. It is important to note that much of the available data for such specific isomers is computed, with limited experimentally determined values.

PropertyValueSource
Molecular Formula C₈H₉ClN₂O₅SCalculated
Molecular Weight 280.69 g/mol Calculated
Predicted XLogP3 ~2.5-3.5Estimated based on similar structures
Recommended Solvent Dimethyl sulfoxide (DMSO)[1]
Storage Conditions -20°C or -80°C, desiccated[1]

2.2. Safety and Handling

Given the presence of a nitrophenyl group and its similarity to other potentially toxic compounds, appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye protection, should be worn at all times. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood.

Preparation of Stock Solutions: The Foundation of Accurate Dosing

The preparation of an accurate and stable stock solution is the most critical step in ensuring the reproducibility of your experiments. Most nonpolar small molecules are soluble in dimethyl sulfoxide (DMSO), which is miscible with cell culture media.[2]

3.1. Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-Experiment Calculations:

    • Objective: To prepare 1 mL of a 10 mM stock solution of 2-Chloro-4-nitrophenyl dimethylsulfamate (MW: 280.69 g/mol ).

    • Calculation:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 280.69 g/mol = 0.28069 g = 2.81 mg

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh out 2.81 mg of 2-Chloro-4-nitrophenyl dimethylsulfamate powder into the tube.

    • In a chemical fume hood, add 1 mL of sterile, anhydrous DMSO to the tube.

    • Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may be used if dissolution is difficult.

    • Visually inspect the solution to ensure there are no particulates.

    • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.[1]

Causality: Aliquoting is crucial because repeated freeze-thaw cycles can lead to the degradation of the compound and the introduction of water into the hygroscopic DMSO, which can cause the compound to precipitate.

Determining the Optimal Dosing Range: The Cytotoxicity Assay

A dose-response cytotoxicity assay is essential to determine the concentration at which 2-Chloro-4-nitrophenyl dimethylsulfamate affects cell viability. This will allow you to establish the half-maximal inhibitory concentration (IC50) and select appropriate, non-lethal concentrations for subsequent functional assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active cells.[3][4]

4.1. Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A 1. Cell Seeding (e.g., 5,000 cells/well) B 2. Cell Adherence (24 hours) A->B C 3. Prepare Serial Dilutions of Compound B->C D 4. Treat Cells (e.g., 0.1 to 100 µM) C->D E 5. Incubate (24, 48, or 72 hours) D->E F 6. Add CellTiter-Glo® Reagent E->F G 7. Measure Luminescence F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for determining the IC50 of a novel compound.

4.2. Protocol: Dose-Response Cytotoxicity Assay Using CellTiter-Glo®

  • Cell Seeding:

    • Seed your cells of interest into a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of media). The cell seeding density should be optimized to ensure that the cells are in the exponential growth phase at the end of the assay.[1]

    • Include wells for "cells only" (negative control) and "media only" (background).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[5]

  • Compound Preparation and Dosing:

    • Thaw an aliquot of your 10 mM stock solution.

    • Prepare a series of intermediate dilutions in cell culture medium. For example, to achieve a final concentration of 100 µM in the well, you would add a specific volume of a more concentrated intermediate stock to the 100 µL of media already in the well.

    • Perform serial dilutions to create a range of concentrations to be tested (e.g., a 10-point dilution series from 100 µM down to 0 µM).

    • Carefully add the appropriate volume of each dilution to the corresponding wells. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and ideally ≤0.5% to avoid solvent-induced toxicity.[4]

  • Incubation:

    • Return the plate to the incubator for a predetermined exposure time (e.g., 24, 48, or 72 hours). The duration should be relevant to the expected mechanism of action and the cell doubling time.[1]

  • Assay and Data Collection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (media only wells) from all other measurements.

    • Normalize the data to the vehicle control (cells treated with DMSO only), which represents 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC50 value.

Designing Functional Assays: Beyond Cytotoxicity

Once the IC50 is established, you can design experiments to investigate the specific biological effects of 2-Chloro-4-nitrophenyl dimethylsulfamate.

5.1. Key Considerations for Functional Assays:

  • Dose Selection: Choose 2-3 concentrations significantly below the calculated IC50 value (e.g., IC20, 1/10th IC50) to minimize confounding effects from cell death.

  • Time Course: The duration of treatment should be guided by the biological question. Short-term treatments (minutes to hours) are suitable for studying rapid signaling events, while long-term treatments (days) may be necessary to observe changes in gene expression or cell differentiation.

  • Controls: Always include a vehicle control (DMSO) and, if possible, a positive control (a known modulator of the pathway of interest).

5.2. Hypothetical Example: Investigating Impact on a Kinase Signaling Pathway

Let's hypothesize that 2-Chloro-4-nitrophenyl dimethylsulfamate is predicted to inhibit a specific kinase in a signaling cascade.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates Compound 2-Chloro-4-nitrophenyl dimethylsulfamate KinaseB Kinase B (Target of Interest) Compound->KinaseB Inhibits KinaseA->KinaseB Phosphorylates KinaseC Kinase C KinaseB->KinaseC Phosphorylates TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression Regulates

Caption: Hypothetical inhibition of a kinase signaling pathway.

5.3. Protocol: Western Blot Analysis of Protein Phosphorylation

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours if the pathway is serum-responsive.

    • Pre-treat the cells with 2-Chloro-4-nitrophenyl dimethylsulfamate (at non-toxic concentrations) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., a growth factor) for a short period (e.g., 15-30 minutes) to activate the pathway.

  • Cell Lysis:

    • Immediately place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Perform SDS-PAGE and Western blotting using antibodies specific for the phosphorylated and total forms of the target kinase (Kinase B in the diagram) and downstream targets.

Data Interpretation and Troubleshooting

  • High IC50 Value: If the compound shows low cytotoxicity even at high concentrations, it may have low potency or poor cell permeability.

  • Inconsistent Results: This often points to issues with stock solution stability, inaccurate pipetting, or variations in cell passage number and health. Always use cells within a consistent passage range and visually inspect them for normal morphology before each experiment.

  • Discrepancy between Cytotoxicity and Functional Assays: A compound may affect a specific cellular function at concentrations far below those that cause overt cytotoxicity. This is often the hallmark of a specific and potent drug candidate.

Conclusion

The successful in vitro evaluation of a novel compound like 2-Chloro-4-nitrophenyl dimethylsulfamate hinges on a methodical and empirically driven approach. By first establishing a well-defined cytotoxicity profile, researchers can proceed with confidence to design and execute meaningful functional assays. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, reproducible data, thereby upholding the tenets of scientific integrity and accelerating the journey of drug discovery and development.

References

  • Basic Cell Culture Protocols. (n.d.).
  • Cell Culture Protocols | Thermo Fisher Scientific - US. (n.d.).
  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - MDPI. (2022, December 26).
  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model | Chemical Research in Toxicology. (2022, October 20).
  • Cell Health Screening Assays for Drug Discovery - Promega. (n.d.).
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019, July 2).
  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC. (2022, December 26).

Sources

Application

Comprehensive LC-MS/MS Protocol for the Detection and Profiling of 2-Chloro-4-nitrophenyl dimethylsulfamate Metabolites

Introduction & Mechanistic Rationale The compound 2-Chloro-4-nitrophenyl dimethylsulfamate (2-Cl-4-NP-DMS) serves as an advanced structural probe in xenobiotic metabolism. Featuring both a reducible nitroaromatic ring an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-Chloro-4-nitrophenyl dimethylsulfamate (2-Cl-4-NP-DMS) serves as an advanced structural probe in xenobiotic metabolism. Featuring both a reducible nitroaromatic ring and a hydrolyzable dimethylsulfamate ester, it is an ideal model for evaluating concurrent Phase I (CYP450, nitroreductase) and Phase II (UGT) metabolic pathways.

Sulfamate esters are increasingly utilized in modern drug design, particularly in the development of steroid sulfatase inhibitors and self-immolative covalent ligands[1],[2]. However, profiling their metabolic fate requires precision. The sulfamate moiety is highly susceptible to specific degradation pathways, including spontaneous or enzyme-mediated E1cB elimination[3], as well as rapid hepatic clearance via UDP-glucuronosyltransferases (UGTs)[4].

This application note provides a self-validating, highly specific LC-MS/MS methodology designed to map the complete biotransformation network of 2-Cl-4-NP-DMS.

Biotransformation Network

Understanding the structural vulnerabilities of 2-Cl-4-NP-DMS is critical for establishing targeted Multiple Reaction Monitoring (MRM) transitions. The compound undergoes four primary biotransformations:

  • Nitroreduction (M1): Hepatic nitroreductases reduce the nitro group to an amine. This process is highly sensitive to oxygen, necessitating anaerobic incubation controls to capture the complete metabolic profile.

  • N-Demethylation (M2): Cytochrome P450 enzymes (primarily CYP3A4) catalyze the sequential loss of methyl groups from the sulfamate nitrogen.

  • Hydrolysis (M3): Cleavage of the sulfamate ester—either via ubiquitous sulfatases or spontaneous hydrolysis—releases 2-chloro-4-nitrophenol.

  • Glucuronidation (M4): The resulting free phenol is rapidly conjugated by UGTs into a highly polar Phase II metabolite[4].

Metabolism Parent 2-Cl-4-NP-DMS (Parent) M1 2-Cl-4-AP-DMS (Nitroreduction) Parent->M1 Nitroreductase (Anaerobic) M2 2-Cl-4-NP-NMS (N-Demethylation) Parent->M2 CYP450 (NADPH) M3 2-Chloro-4-nitrophenol (Hydrolysis) Parent->M3 Sulfatase / Spontaneous M4 2-Cl-4-NP-Glucuronide (Phase II) M3->M4 UGTs (UDPGA)

Biotransformation pathways of 2-Chloro-4-nitrophenyl dimethylsulfamate.

Experimental Workflow

To ensure a self-validating system, the workflow integrates enzymatic quenching, phospholipid removal, and rapid polarity-switching MS/MS detection.

Workflow Incubation 1. In Vitro Incubation Quenching 2. Quenching & Precipitation Incubation->Quenching Extraction 3. Solid Phase Extraction Quenching->Extraction LC 4. UHPLC Separation Extraction->LC MS 5. MS/MS Detection LC->MS

Step-by-step LC-MS/MS experimental workflow for metabolite profiling.

Step 1: In Vitro Incubation
  • Procedure: Incubate 10 µM of 2-Cl-4-NP-DMS with Human Liver Microsomes (HLMs, 1 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C. Initiate the reaction by adding an NADPH regenerating system and 2 mM UDPGA (with 25 µg/mL alamethicin for UGT pore-formation).

  • Causality: Dual cofactor addition (NADPH + UDPGA) ensures simultaneous capture of Phase I and Phase II events. A parallel incubation in a nitrogen-purged anaerobic chamber is mandatory; oxygen outcompetes the single-electron reduction intermediate, artificially suppressing the detection of the nitroreduced M1 metabolite.

Step 2: Quenching & Protein Precipitation
  • Procedure: At designated time points (0, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL of a stable-isotope-labeled internal standard (e.g., d6-2-Cl-4-NP-DMS).

  • Causality: Sulfamate esters can undergo rapid ex vivo hydrolysis at physiological temperatures[3]. Immediate quenching with ice-cold organic solvent halts enzymatic activity and precipitates matrix proteins, locking the metabolite profile in its exact physiological state.

Step 3: Solid Phase Extraction (SPE)
  • Procedure: Centrifuge the quenched samples (14,000 × g, 10 min). Load the supernatant onto pre-conditioned Oasis HLB µElution plates. Wash with 5% methanol in water, and elute with 100% ACN. Evaporate under nitrogen and reconstitute in 100 µL of initial LC mobile phase.

  • Causality: Direct injection of protein-precipitated microsomes introduces phospholipids that cause severe ion suppression in the ESI source. SPE guarantees a clean baseline, validating the quantitative reliability of the MS signal.

Step 4: UHPLC Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • A: 0.1% Formic acid in MS-grade Water.

    • B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Gradient: 5% B (0-1 min) → 60% B (1-5 min) → 95% B (5-6 min) → 5% B (6.1-8 min).

  • Causality: The acidic mobile phase keeps the phenolic metabolites (M3, M4) protonated for adequate reverse-phase retention while promoting efficient droplet desolvation and ionization in the MS source.

Quantitative Data & MS/MS Parameters

Detection relies on rapid polarity switching. The intact sulfamate ester and its N-demethylated derivatives ionize optimally in Positive Electrospray Ionization (ESI+), yielding a highly stable dimethylsulfamate fragment (m/z 108). Conversely, the loss of the sulfamate group necessitates Negative ESI (ESI-) to detect the free phenols and glucuronides.

Table 1: Optimized MRM Transitions and Diagnostic Logic

AnalyteBiotransformationIonization ModePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Diagnostic Logic / Causality
2-Cl-4-NP-DMS ParentESI (+)281.0108.015Detects intact dimethylsulfamate cation
M1 NitroreductionESI (+)251.0108.015Mass shift of -30 Da (NO₂ NH₂)
M2 N-DemethylationESI (+)267.094.015Mass shift of -14 Da; detects N-methylsulfamate
M3 HydrolysisESI (-)172.0142.020Cleavage of ester; detects free phenol
M4 GlucuronidationESI (-)348.0172.025Neutral loss of 176 Da (glucuronic acid cleavage)

Note: Collision Energies (CE) are optimized for a triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S). Adjustments of ±5 eV may be required depending on the specific instrument architecture.

Sources

Method

Synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate: A Detailed Laboratory Protocol and Application Guide

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the laboratory synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate. The protocol herein is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate. The protocol herein is designed to be clear, reproducible, and grounded in established chemical principles, ensuring both safety and a high yield of the target compound.

Introduction

2-Chloro-4-nitrophenyl dimethylsulfamate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring a reactive sulfamate moiety and a substituted aromatic ring, allows for diverse chemical transformations. The synthesis involves the reaction of 2-chloro-4-nitrophenol with dimethylsulfamoyl chloride. This process, while straightforward in principle, requires careful attention to reaction conditions and safety protocols due to the nature of the reagents involved.

Sulfamates and sulfamides are important structural components in many biologically active molecules, exhibiting a wide range of activities including anticonvulsant, antiepileptic, antibiotic, and antitumor properties.[1] The synthesis of these compounds is therefore of significant interest to the medicinal chemistry community.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of dimethylsulfamoyl chloride. The phenoxide ion, generated in situ from 2-chloro-4-nitrophenol by a base, acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. The presence of an electron-withdrawing nitro group on the phenyl ring increases the acidity of the phenolic proton, facilitating the formation of the phenoxide.

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents: - 2-Chloro-4-nitrophenol - Dimethylsulfamoyl chloride - Triethylamine - Dichloromethane (DCM) Glassware Dry Glassware Assembly Reagents->Glassware Inert_Atmosphere Inert Atmosphere (N2/Ar) Glassware->Inert_Atmosphere Dissolution Dissolve 2-chloro-4-nitrophenol and triethylamine in DCM Inert_Atmosphere->Dissolution Cooling Cool to 0°C Dissolution->Cooling Addition Slowly add dimethylsulfamoyl chloride Cooling->Addition Stirring Stir at room temperature Addition->Stirring Quenching Quench with water Stirring->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash organic layer (water, brine) Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Purify by column chromatography Concentration->Purification Characterization Characterize product: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization

Caption: A step-by-step workflow for the synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate.

Safety Precautions

Extreme caution must be exercised when handling dimethylsulfamoyl chloride.

  • Corrosive and Toxic: Dimethylsulfamoyl chloride is a corrosive substance that can cause severe skin and eye burns.[2][3][4] It is also harmful if swallowed or in contact with skin and fatal if inhaled.[4]

  • Moisture Sensitive: It reacts with water and moisture, releasing hydrochloric acid.[3] Therefore, all reactions must be carried out under anhydrous conditions.

  • Handling: Always handle dimethylsulfamoyl chloride in a well-ventilated chemical fume hood.[2][5] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.[2][5]

  • Spills: In case of a spill, absorb the material with an inert, dry substance like sand or earth and place it into a chemical waste container.[2][5] Do not use water to clean up spills.[5]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek immediate medical attention.[2][5] If inhaled, move the person to fresh air and get medical help immediately.[6]

2-Chloro-4-nitrophenol is a toxic and irritant compound. Standard laboratory safety practices should be followed, including the use of PPE.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityNotes
2-Chloro-4-nitrophenolC₆H₄ClNO₃173.561.0 eq (e.g., 1.74 g)Starting material
Dimethylsulfamoyl chlorideC₂H₆ClNO₂S143.591.1 eq (e.g., 1.58 g)Reagent, handle with extreme caution
Triethylamine (Et₃N)C₆H₁₅N101.191.2 eq (e.g., 1.21 g)Base, freshly distilled recommended
Dichloromethane (DCM)CH₂Cl₂84.93~50-100 mLAnhydrous solvent
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededAnhydrous, for drying
Silica GelSiO₂60.08As neededFor column chromatography
HexanesC₆H₁₄86.18As neededEluent for column chromatography
Ethyl AcetateC₄H₈O₂88.11As neededEluent for column chromatography
Round-bottom flask--100 mL or 250 mLMust be oven- or flame-dried
Magnetic stirrer and stir bar--1-
Septa--As neededFor sealing the flask
Syringes and needles--As neededFor transferring liquids under inert gas
Ice bath--1-
Separatory funnel--250 mL or 500 mL-
Rotary evaporator--1-
Chromatography column--1-
Thin-layer chromatography (TLC) plates--As neededFor monitoring the reaction
Experimental Protocol

1. Preparation of the Reaction Setup:

  • Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) or by flame-drying under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Assemble the reaction flask with a magnetic stir bar and a septum. Maintain a positive pressure of the inert gas throughout the reaction.

2. Reaction Mixture Preparation:

  • To the round-bottom flask, add 2-chloro-4-nitrophenol (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material (approximately 20-40 mL).

  • Add triethylamine (1.2 eq) to the solution via syringe. The triethylamine acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.

3. Addition of Dimethylsulfamoyl Chloride:

  • Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Slowly add dimethylsulfamoyl chloride (1.1 eq) dropwise to the stirred solution via syringe over a period of 10-15 minutes. A precipitate of triethylammonium chloride may form.

4. Reaction Progression:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir at room temperature for 2-4 hours, or until the reaction is complete.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material (2-chloro-4-nitrophenol) should be consumed, and a new, less polar spot corresponding to the product should appear.

5. Work-up Procedure:

  • Once the reaction is complete, quench the reaction by slowly adding water (approximately 20 mL).

  • Transfer the mixture to a separatory funnel and add more DCM if necessary.

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). The aqueous washes remove the triethylammonium chloride salt and any unreacted triethylamine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing the polarity).

  • Collect the fractions containing the desired product (as determined by TLC) and combine them.

  • Remove the solvent under reduced pressure to yield the purified 2-Chloro-4-nitrophenyl dimethylsulfamate as a solid or oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfamate group (S=O stretching) and the nitro group (N-O stretching).

Reaction Mechanism Diagram

Reaction_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Phenol 2-Chloro-4-nitrophenol Deprotonation 1. Deprotonation of Phenol Phenol->Deprotonation SulfamoylChloride Dimethylsulfamoyl chloride NucleophilicAttack 2. Nucleophilic Attack SulfamoylChloride->NucleophilicAttack Base Triethylamine (Base) Base->Deprotonation Deprotonation->NucleophilicAttack forms Phenoxide ChlorideDeparture 3. Chloride Departure NucleophilicAttack->ChlorideDeparture Product 2-Chloro-4-nitrophenyl dimethylsulfamate ChlorideDeparture->Product Salt Triethylammonium chloride ChlorideDeparture->Salt

Caption: The key steps in the synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate.

Troubleshooting
  • Low Yield:

    • Incomplete reaction: Ensure the reaction is stirred for a sufficient amount of time. Monitor by TLC.

    • Moisture contamination: Ensure all glassware and reagents are scrupulously dry. Dimethylsulfamoyl chloride is highly sensitive to moisture.

    • Loss during work-up/purification: Be careful during extractions and column chromatography to minimize product loss.

  • Impure Product:

    • Side reactions: Slow, controlled addition of dimethylsulfamoyl chloride at low temperature is key to minimizing side product formation.

    • Inefficient purification: Optimize the eluent system for column chromatography to achieve better separation.

Conclusion

This protocol provides a reliable method for the synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate. By adhering to the detailed steps and safety precautions, researchers can confidently prepare this valuable compound for use in further synthetic applications. The principles outlined here are broadly applicable to the synthesis of other aryl sulfamates, a class of compounds with growing importance in medicinal chemistry.

References

  • Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC). Cole-Parmer. Available at: [Link]

  • Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters. ACS Publications. Available at: [Link]

  • Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Organic Letters. ACS Publications. Available at: [Link]

  • Sulfamate synthesis by amination. Organic Chemistry Portal. Available at: [Link]

  • Chemical Approaches to the Sulfation of Small Molecules. Pure and Applied Chemistry. De Gruyter. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: A Chromogenic Assay for Arylsulfatase Activity Using 2-Chloro-4-nitrophenyl Dimethylsulfamate

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sulfatases are a class of enzymes responsible for the hydrolysis of sulfate esters, playing a crucial role in various biological processes, including hormone regulation, cellular degradation, and signaling pathways. The dysregulation of sulfatase activity has been implicated in several diseases, such as lysosomal storage disorders and certain types of cancer. Consequently, the accurate measurement of sulfatase activity is vital for both basic research and clinical drug development.

This document provides a detailed protocol for the determination of arylsulfatase activity using 2-Chloro-4-nitrophenyl dimethylsulfamate as a chromogenic substrate. This method offers a straightforward and sensitive approach suitable for purified enzyme preparations and biological samples.

Assay Principle

The assay is based on the enzymatic hydrolysis of a sulfamate substrate by an arylsulfatase. The enzyme catalyzes the cleavage of the sulfate group from 2-Chloro-4-nitrophenyl dimethylsulfamate. This reaction produces an unstable intermediate which then rearranges to liberate the chromogenic product, 2-chloro-4-nitrophenol (CNP).[1][2][3][4]

Under alkaline conditions, CNP is deprotonated to form the 2-chloro-4-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm.[1][4] The intensity of the color produced is directly proportional to the amount of CNP generated, which in turn is proportional to the sulfatase activity in the sample. The reaction is terminated and color is developed by the addition of a stop solution, typically a strong base like sodium hydroxide.

Assay_Principle Substrate 2-Chloro-4-nitrophenyl dimethylsulfamate (Colorless) Intermediate Unstable Intermediate Substrate->Intermediate Enzymatic Cleavage Enzyme Arylsulfatase Enzyme->Intermediate Product 2-Chloro-4-nitrophenol (CNP) (Colorless at acidic/neutral pH) Intermediate->Product Rearrangement Phenolate 2-Chloro-4-nitrophenolate (Yellow, OD ~405 nm) Product->Phenolate Alkaline pH StopSolution Stop Solution (e.g., NaOH) StopSolution->Product

Caption: Enzymatic conversion of the substrate to a colored product.

Materials and Reagents

Reagents Provided

(Note: This protocol assumes the user will source the individual reagents, as a specific kit is not standardly available.)

ReagentRecommended Storage
2-Chloro-4-nitrophenyl dimethylsulfamate (Substrate)-20°C, protected from light
Arylsulfatase Assay Buffer (e.g., Sodium Acetate)4°C
Stop/Developing Solution (e.g., 0.5 M NaOH)Room Temperature
2-Chloro-4-nitrophenol (CNP) Standard-20°C, protected from light
Arylsulfatase Positive Control-20°C
Reagents and Equipment Not Provided
  • 96-well clear, flat-bottom microplate

  • Spectrophotometric multiwell plate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Pipettes and pipette tips

  • Ultrapure water

  • BCA Protein Assay Kit (optional, for normalization)

Protocol

This protocol is optimized for a 96-well plate format. It is recommended to perform all measurements in duplicate or triplicate.

Reagent Preparation
  • Assay Buffer: Prepare a 0.1 M sodium acetate buffer, pH 5.0. The optimal pH may vary depending on the specific sulfatase being studied; some microbial sulfatases have optima in the neutral or slightly alkaline range.[5]

  • Substrate Solution: Prepare a 10 mM stock solution of 2-Chloro-4-nitrophenyl dimethylsulfamate in an appropriate organic solvent (e.g., DMSO). Further dilute with Assay Buffer to the desired working concentration (e.g., 1-2 mM).

  • CNP Standard: Prepare a 1 mM stock solution of 2-Chloro-4-nitrophenol in ultrapure water. This will be used to generate a standard curve.

  • Positive Control: If using a purified enzyme, reconstitute it in Assay Buffer to a known concentration. Keep on ice during use.

Standard Curve Preparation
  • Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM CNP Standard stock solution into a series of wells.

  • Add Assay Buffer to each well to bring the final volume to 100 µL. This will generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.

  • Add 100 µL of Stop/Developing Solution to each standard well.

Sample and Control Preparation
  • Sample Wells: Add 10-50 µL of your sample (e.g., cell lysate, purified enzyme) to the wells.

  • Sample Background Control: Add the same volume of your sample to separate wells. This is crucial to correct for any intrinsic color in the sample.

  • Positive Control: Add 10 µL of the Arylsulfatase Positive Control to its designated wells.

  • Adjust the volume in all wells (Sample, Background, and Positive Control) to 90 µL with Assay Buffer.

Reaction and Measurement

Workflow cluster_prep Plate Setup cluster_reaction Enzymatic Reaction cluster_read Measurement A Add Samples, Controls, & Standards to 96-well plate B Add Assay Buffer to adjust volume A->B C Add Substrate Solution to Sample & Positive Control wells B->C D Add Assay Buffer to Background Control wells B->D E Incubate at 37°C (e.g., 30-60 min) C->E D->E F Add Stop/Developing Solution to all wells E->F G Read Absorbance at 405 nm F->G

Caption: General experimental workflow for the sulfatase assay.

  • Initiate Reaction:

    • To the Sample and Positive Control wells, add 10 µL of the Substrate Solution.

    • To the Sample Background Control wells, add 10 µL of Assay Buffer (without substrate).

  • Incubation: Mix gently and incubate the plate at 37°C for 30-60 minutes. Incubation time may need to be optimized based on enzyme activity.

  • Stop Reaction: After incubation, add 100 µL of Stop/Developing Solution to all wells (Sample, Background, and Positive Control). Mix well.

  • Read Absorbance: Measure the absorbance at 405 nm (OD 405) using a microplate reader. The signal is stable for at least 30 minutes.

Data Analysis

  • Average Readings: Calculate the average OD 405 for each duplicate/triplicate set of standards, controls, and samples.

  • Standard Curve: Subtract the OD 405 of the 0 nmol standard from all other standard readings. Plot the corrected OD 405 values against the nmol of CNP to generate a standard curve. Determine the equation of the line (y = mx + c).

  • Calculate Sample Activity:

    • Subtract the Sample Background Control OD 405 from the Sample OD 405 to get the corrected absorbance.

    • Use the standard curve equation to calculate the amount of CNP (B) generated by the enzyme in your sample.

    • Formula for Sulfatase Activity: Activity (nmol/min/mL or U/L) = (B / (T * V)) * D

      • B = Amount of CNP in the sample well from the standard curve (nmol).

      • T = Reaction time (min).

      • V = Sample volume added to the well (mL).

      • D = Sample dilution factor.

Unit Definition: One unit of sulfatase activity is defined as the amount of enzyme that generates 1.0 µmol of 2-chloro-4-nitrophenol per minute at 37°C and the specified pH.

Troubleshooting

ProblemPossible CauseSolution
No or Low Signal Inactive enzymeEnsure proper storage and handling of the enzyme. Use a fresh aliquot.
Incorrect pHVerify the pH of the Assay Buffer is optimal for your enzyme.
Inhibitors in sampleSome substances like high concentrations of phosphate or detergents can inhibit sulfatases.[5] Consider diluting the sample or using a purification step.
High Background Contaminated reagentsUse fresh, high-purity reagents and ultrapure water.
Intrinsic sample colorEnsure the Sample Background Control is included and subtracted from the sample reading.
Spontaneous substrate hydrolysisPrepare substrate solution fresh. Minimize exposure to light and high temperatures.
Non-linear Reaction Substrate depletionIf the reaction rate decreases over time, reduce the incubation time or use less enzyme/sample.
Enzyme instabilitySome sulfatases can exhibit substrate-induced inactivation.[5] Perform a time-course experiment to find the linear range.

Safety and Handling

  • Work under a chemical fume hood.[6] Do not inhale substances or mixtures.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

  • Consult the Safety Data Sheet (SDS) for 2-Chloro-4-nitrophenyl dimethylsulfamate and 2-chloro-4-nitrophenol for detailed hazard and handling information.[7]

  • 2-chloro-4-nitrophenol is harmful if swallowed and causes skin and eye irritation.[7]

  • Dispose of all waste according to local, state, and federal regulations.

References

  • A simple chromogenic assay for arylsulfatase A. PubMed. Available at: [Link]

  • Method for assaying arylsulfatase activity. Google Patents.
  • Safety data sheet. BASF. Available at: [Link]

  • A fluorogenic substrate for the continuous assaying of aryl sulfatases. ResearchGate. Available at: [Link]

  • Arylsulfatase activity in soil and soil extracts using natural and artificial substrates. ResearchGate. Available at: [Link]

  • Phenol, 2-chloro-4-nitro-. NIST WebBook. Available at: [Link]

  • Total and pancreatic amylase measured with 2-chloro-4-nitrophenyl-4-O-beta-D-galactopyranosylmaltoside. PubMed. Available at: [Link]

  • Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside. PubMed. Available at: [Link]

  • The determination of alpha-amylase with 2-chloro-4-nitrophenyl-beta-D-maltoheptaoside as substrate: comparison with other methods. PubMed. Available at: [Link]

  • 2-Chloro-4-nitrophenyl-β-D-maltotrioside new substrate for α-amylase determination in biological fluids. ResearchGate. Available at: [Link]

  • Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate. PubMed. Available at: [Link]

  • (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate... ResearchGate. Available at: [Link]

  • Selective inhibition of sulfate conjugation in the rat: pharmacokinetics and characterization of the inhibitory effect of 2,6-dichloro-4-nitrophenol. PubMed. Available at: [Link]

  • Sulfatase activity as determined by p-nitrophenyl sulfate assay of... ResearchGate. Available at: [Link]

  • Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS. FDA. Available at: [Link]

Sources

Method

Application and Protocol Guide for the Extraction of 2-Chloro-4-nitrophenyl dimethylsulfamate from Biological Matrices

Introduction: The Critical Role of Sample Preparation in Bioanalysis The quantification of xenobiotics, such as the putative compound 2-Chloro-4-nitrophenyl dimethylsulfamate, from complex biological matrices is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Sample Preparation in Bioanalysis

The quantification of xenobiotics, such as the putative compound 2-Chloro-4-nitrophenyl dimethylsulfamate, from complex biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies in drug development. The integrity of the data generated from such studies is fundamentally dependent on the initial sample preparation. A robust extraction method must not only isolate the analyte of interest from endogenous interferences but also ensure its stability and provide a sample that is compatible with the downstream analytical instrumentation, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a detailed overview of three widely-used extraction techniques for 2-Chloro-4-nitrophenyl dimethylsulfamate from common biological matrices like plasma and urine: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The protocols herein are designed to be self-validating systems, grounded in established scientific principles and in alignment with regulatory expectations for bioanalytical method validation.[1][2][3]

Physicochemical Properties and Presumed Metabolism of 2-Chloro-4-nitrophenyl dimethylsulfamate

While specific data for 2-Chloro-4-nitrophenyl dimethylsulfamate is not widely available, we can infer its properties from its constituent chemical moieties. The 2-chloro-4-nitrophenyl group suggests a degree of hydrophobicity and the presence of a nitro group that is susceptible to metabolic reduction. The dimethylsulfamate group may impart some polarity and could be a site for enzymatic hydrolysis.

Potential metabolic pathways for related compounds like 2-chloro-4-nitrophenol include reduction of the nitro group to an amine, hydroxylation of the aromatic ring, and conjugation with glucuronic acid or sulfate.[4][5] Therefore, any extraction method must be selective enough to distinguish the parent compound from these potential metabolites.

I. Protein Precipitation (PPT): A High-Throughput Approach

Principle: PPT is a straightforward and rapid method for removing proteins from biological samples, particularly plasma or serum.[6][7] It involves the addition of a water-miscible organic solvent to disrupt the hydration shell of the proteins, leading to their denaturation and precipitation. The analyte of interest remains in the supernatant, which can then be directly analyzed or further processed.

Causality of Experimental Choices: Acetonitrile is often the solvent of choice as it typically results in cleaner extracts compared to methanol.[8] A "solvent-first" approach, where the sample is added to the precipitation solvent, can improve precipitation efficiency and prevent filter plate clogging in high-throughput applications.[6]

Protocol 1: Protein Precipitation of 2-Chloro-4-nitrophenyl dimethylsulfamate from Human Plasma
  • Preparation:

    • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Spike with an appropriate internal standard (IS).

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing:

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

PPT_Workflow cluster_plasma Plasma Sample cluster_precipitation Precipitation cluster_separation Separation cluster_analysis Analysis Preparation Plasma 100 µL Human Plasma + IS Add_ACN Add 300 µL Acetonitrile Plasma->Add_ACN Vortex Vortex 1 min Add_ACN->Vortex Centrifuge Centrifuge 10 min @ 14,000 x g Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Protein Precipitation Workflow.

Expected Performance of PPT
ParameterExpected ValueRationale
Recovery 85-110%Good solubility of the analyte in the precipitation solvent is expected.
Precision (%RSD) < 15%The simplicity of the method lends itself to high reproducibility.[9]
Matrix Effect Moderate to HighPotential for ion suppression or enhancement due to co-extracted endogenous components.

II. Liquid-Liquid Extraction (LLE): A Classic and Selective Technique

Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic phase.[10] By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to enhance its partitioning into the organic solvent.

Causality of Experimental Choices: Dichloromethane is a versatile organic solvent capable of extracting a wide range of compounds.[11] Adjusting the pH of the sample can be critical; for a neutral compound or a weak base, maintaining a neutral to slightly basic pH will favor its un-ionized form, enhancing its extraction into the organic phase.

Protocol 2: Liquid-Liquid Extraction of 2-Chloro-4-nitrophenyl dimethylsulfamate from Human Urine
  • Preparation:

    • Aliquot 500 µL of human urine into a glass tube.

    • Spike with an appropriate internal standard (IS).

    • Add 50 µL of 1 M sodium bicarbonate buffer (pH 8.5).

  • Extraction:

    • Add 2 mL of dichloromethane to the urine sample.

  • Mixing:

    • Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation:

    • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection:

    • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_urine Urine Sample cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis Preparation Urine 500 µL Urine + IS + Buffer Add_DCM Add 2 mL Dichloromethane Urine->Add_DCM Vortex Vortex 2 min Add_DCM->Vortex Centrifuge Centrifuge 5 min @ 4,000 x g Vortex->Centrifuge Organic_Phase Collect Organic Layer Centrifuge->Organic_Phase Evaporate Evaporate to Dryness Organic_Phase->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Steps cluster_analysis Analysis Preparation Plasma 100 µL Plasma + IS Pretreat Add 200 µL 2% Phosphoric Acid Plasma->Pretreat Load Load Sample Pretreat->Load Condition Condition (Methanol, Water) Wash1 Wash 1 (0.1 M Acetic Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Sources

Application

Application Note: Preparation and High-Throughput Screening Integration of 2-Chloro-4-nitrophenyl dimethylsulfamate

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Application: Biochemical Probe Synthesis, Steroid Sulfatase (STS) Profiling, and High-Throughput Screening (HTS) Scientific Grounding: The Uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Application: Biochemical Probe Synthesis, Steroid Sulfatase (STS) Profiling, and High-Throughput Screening (HTS)

Scientific Grounding: The Utility of Dimethylsulfamate Probes

In the landscape of oncology and endocrinology, Steroid Sulfatase (STS) is a critical enzyme responsible for the hydrolysis of inactive estrone sulfate into active estrone, driving hormone-dependent breast and prostate cancers. While primary aryl sulfamates (e.g., Irosustat/STX64) are potent, irreversible inhibitors of STS, they undergo an enzyme-mediated elimination mechanism to form a reactive sulfene intermediate.

By contrast, 2-Chloro-4-nitrophenyl dimethylsulfamate serves a highly specialized role in High-Throughput Screening (HTS). The N,N-dimethylation of the sulfamate group removes the protons necessary for sulfene formation, rendering the molecule a reversible competitive probe rather than an irreversible inhibitor . Furthermore, the 2-chloro-4-nitrophenyl (CNP) moiety is a privileged chromogenic reporter. Upon enzymatic cleavage or displacement, it releases the 2-chloro-4-nitrophenolate anion, which exhibits a strong absorbance at ~410 nm. This specific wavelength bypasses the autofluorescence and background absorbance typical of crude biological lysates and screening libraries .

Mechanism cluster_0 Competitive Binding in HTS Enzyme Steroid Sulfatase (STS) Product Absorbance Readout (410 nm) Enzyme->Product Cleavage Substrate Endogenous Substrate (Estrone Sulfate) Substrate->Enzyme Hydrolysis Probe CNP Dimethylsulfamate (Reversible Probe) Probe->Enzyme Competitive Binding

Mechanism of competitive binding by CNP dimethylsulfamate in a colorimetric HTS assay.

Chemical Synthesis & Purification Protocol

To ensure the integrity of the HTS campaign, the probe must be synthesized with >98% purity. Any unreacted 2-chloro-4-nitrophenol will result in a massive false-positive baseline absorbance at 410 nm. This protocol is designed as a self-validating system: successful completion is gated by strict LC-MS and TLC checkpoints.

Synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate

Causality of Reagents: Triethylamine (TEA) is utilized not only to deprotonate the phenol (increasing its nucleophilicity) but also to act as an acid scavenger. Neutralizing the HCl byproduct prevents the acidic degradation of the newly formed sulfamate ester .

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere to ensure strictly anhydrous conditions. Moisture will rapidly hydrolyze the sulfamoyl chloride reagent.

  • Dissolution: Dissolve 2-chloro-4-nitrophenol (10.0 mmol, 1.73 g) in 25 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL) dropwise while stirring at 0 °C (ice bath). The solution will turn deep yellow/orange, indicating the formation of the phenolate anion.

  • Esterification: Slowly add N,N-dimethylsulfamoyl chloride (12.0 mmol, 1.3 mL) dropwise over 10 minutes.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:Ethyl Acetate, 3:1). The disappearance of the bright yellow phenol spot confirms reaction completion.

Purification and Quality Control
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ .

  • Extraction: Extract the organic layer, wash with 1M HCl (20 mL) to remove residual TEA, and then wash with brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via silica gel flash chromatography (eluting with 10–30% Ethyl Acetate in Hexanes).

  • QC Check: Analyze the purified fractions via LC-MS and 1H -NMR. Do not proceed to HTS formatting unless purity is ≥98%.

HTS Library Preparation & Acoustic Dispensing

For integration into automated screening platforms, the purified compound must be formatted into a stable master library.

Causality of Solvent Choice: The compound is solubilized in 100% anhydrous Dimethyl Sulfoxide (DMSO). DMSO prevents compound precipitation and microbial growth during long-term storage. However, during the assay, the final DMSO concentration must be strictly maintained below 2.5% to prevent denaturation of the target enzyme .

Formatting Protocol
  • Weigh exactly 10.0 mg of the purified 2-Chloro-4-nitrophenyl dimethylsulfamate.

  • Dissolve in LC-MS grade anhydrous DMSO to create a 10 mM master stock .

  • Transfer the stock to a 384-well Echo-qualified source plate (e.g., Labcyte Echo 550).

  • Seal with a pierceable foil seal and store at -20 °C in a desiccator.

Workflow A 1. Synthesis Anhydrous DCM B 2. Purification Flash Chromatography A->B C 3. QC Analysis LC-MS & NMR B->C D 4. HTS Formatting 10 mM DMSO Stock C->D E 5. 384-Well Assay Acoustic Dispensing D->E

Workflow for the synthesis, purification, and HTS formatting of the dimethylsulfamate probe.

Self-Validating 384-Well HTS Assay Protocol

This protocol details the use of the synthesized probe in a competitive binding HTS assay against recombinant Steroid Sulfatase.

Assay Execution
  • Buffer Preparation: Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1% Triton X-100, and 1 mM DTT.

  • Enzyme Addition: Dispense 20 µL of Assay Buffer containing 5 nM recombinant STS into a clear-bottom 384-well assay plate using a bulk liquid dispenser (e.g., Multidrop Combi).

  • Compound Transfer: Using an acoustic liquid handler, transfer 50 nL of the 10 mM probe stock (final concentration: 25 µM) into the assay wells. Transfer 50 nL of pure DMSO into the positive control wells.

  • Incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate at 37 °C for 30 minutes to allow competitive binding equilibration.

  • Readout: Measure the absorbance at 410 nm using a multimode microplate reader (e.g., PerkinElmer EnVision).

Data Validation (Z'-Factor)

To ensure the assay is self-validating and robust for high-throughput screening, calculate the Z'-factor using the positive controls (enzyme + vehicle) and negative controls (buffer only).

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

A Z'-factor ≥ 0.5 validates the assay for screening.

Quantitative Data Summaries

Table 1: Physicochemical and QC Parameters of the Synthesized Probe

ParameterSpecification / ValueAnalytical Method
Molecular Weight 280.68 g/mol Calculated
Target Purity > 98.0%LC-MS (UV 254 nm)
Absorbance Max (Cleaved) 410 nmUV-Vis Spectrophotometry
Optimal Storage -20 °C, DesiccatedStability Testing
DMSO Tolerance limit < 2.5% (v/v)Enzyme Kinetics Assay

Table 2: 384-Well Plate Assay Master Mix & Dispensing Volumes

ComponentStock ConcentrationDispense Volume / WellFinal Assay Concentration
Assay Buffer 1X19.95 µL1X
Recombinant STS 500 nMIncluded in Buffer5 nM
Probe (in DMSO) 10 mM50 nL (Acoustic)25 µM
Total Volume N/A20.0 µL N/A

References

  • Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) Source: National Institutes of Health (PMC) URL:[Link]

  • High-throughput colorimetric assays for nucleotide sugar formation and glycosyl transfer Source: PubMed (NIH) URL:[Link]

  • Steroidal and Nonsteroidal Sulfamates as Potent Inhibitors of Steroid Sulfatase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Establishment and validation of a 384-well antibacterial assay amenable for high-throughput screening and combination testing Source: PubMed (NIH) URL:[Link]

Method

Application Note: Preparative Purification of 2-Chloro-4-nitrophenyl Dimethylsulfamate via Normal-Phase Column Chromatography

Introduction & Mechanistic Context Aryl sulfamates have emerged as highly versatile electrophiles in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Kumada couplings) and as robust directing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Aryl sulfamates have emerged as highly versatile electrophiles in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Kumada couplings) and as robust directing groups for ortho-metalation[1]. Furthermore, highly functionalized derivatives such as 2-chloro-4-nitrophenyl dimethylsulfamate (CAS 41483-43-6) serve as critical analytical reference standards in pesticide residue analysis[2].

The synthesis of 2-chloro-4-nitrophenyl dimethylsulfamate is typically achieved by reacting 2-chloro-4-nitrophenol (CAS 619-08-9) with commercially available N,N-dimethylsulfamoyl chloride in the presence of a base (e.g., sodium hydride or triethylamine) in an aprotic solvent like 1,2-dimethoxyethane (DME) or dichloromethane[3]. The primary challenge in downstream processing is the isolation of the target sulfamate from unreacted 2-chloro-4-nitrophenol and hydrolyzed sulfamoyl byproducts.

Expertise & Experience: The Causality of Chromatographic Separation

The separation strategy relies on the fundamental differences in hydrogen-bonding capabilities between the starting material and the product. 2-Chloro-4-nitrophenol possesses a free phenolic hydroxyl group, which acts as a strong hydrogen-bond donor. This functional group interacts aggressively with the polar silanol (Si-OH) groups on the silica gel stationary phase, resulting in high retention (low Rf​ ).

Upon successful sulfamoylation, the hydroxyl group is masked by the dimethylsulfamate moiety. The resulting 2-chloro-4-nitrophenyl dimethylsulfamate lacks hydrogen-bond donors. Its interaction with silica gel is strictly limited to weaker dipole-dipole interactions mediated by the nitro, chloro, and sulfamate groups. Consequently, the target compound elutes significantly faster than the phenolic precursor when subjected to a moderately polar mobile phase.

Chromatographic Strategy & Rationale

  • Stationary Phase: Silica gel (230–400 mesh) is selected for flash chromatography to provide high resolution for structurally similar aromatic compounds.

  • Mobile Phase: A binary system of Hexane and Ethyl Acetate (EtOAc). Hexane acts as the non-polar bulk solvent, while EtOAc (a hydrogen-bond acceptor) competes with the analytes for silanol binding sites. An isocratic elution at 85:15 (Hexane:EtOAc) provides optimal resolution.

  • Loading Technique: Dry loading is strictly required. Sulfamoylation reactions often utilize polar aprotic solvents (DME, DMF) or amine bases that strongly adsorb to silica and distort the solvent front, causing severe band tailing[3]. Pre-adsorbing the crude mixture onto silica gel neutralizes these solvent effects, ensuring sharp, symmetrical elution bands.

Experimental Protocol

This protocol is designed as a self-validating system; each step includes an internal check to ensure the integrity of the purification.

Step 1: TLC Optimization (Validation Step)
  • Spot the crude reaction mixture, pure 2-chloro-4-nitrophenol standard, and a co-spot on a silica gel 60 F254​ TLC plate.

  • Develop the plate in 85:15 Hexane:EtOAc.

  • Visualize under UV light (254 nm). The nitrophenyl ring provides strong UV absorbance. Ensure the target spot ( Rf​≈0.45 ) is baseline-resolved from the phenol ( Rf​≈0.15 ).

Step 2: Sample Preparation (Dry Loading)
  • Dissolve the crude reaction residue in a minimal amount of volatile solvent (e.g., dichloromethane).

  • Add silica gel (approximately 3 times the mass of the crude mixture) to the flask.

  • Evaporate the solvent completely under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Caution: Ensure no residual DCM remains, as it will alter the initial column polarity.

Step 3: Column Packing (Slurry Method)
  • Prepare a slurry of silica gel in 100% Hexane.

  • Pour the slurry into a glass column equipped with a glass frit and stopcock.

  • Elute Hexane through the column to pack the bed tightly. Top the bed with a 1 cm layer of clean sea sand to protect the silica surface.

  • Carefully pour the dry-loaded crude powder evenly onto the sand layer. Add another 1 cm of sand on top.

Step 4: Isocratic Elution & Fraction Collection
  • Carefully add the mobile phase (85:15 Hexane:EtOAc) without disturbing the sand layer.

  • Apply positive pressure (air or nitrogen) to achieve a flow rate of ~2 inches/minute.

  • Collect fractions in test tubes (15–20 mL volumes depending on column size).

Step 5: TLC Analysis & Pooling (Validation Step)
  • Analyze every third fraction by TLC using the optimized mobile phase.

  • Pool only the fractions containing the pure target compound (single spot at Rf​≈0.45 ).

  • Concentrate the pooled fractions in vacuo to yield pure 2-chloro-4-nitrophenyl dimethylsulfamate.

Data Presentation

Table 1: Chromatographic Parameters and Recovery Metrics

Parameter / MetricValue / ObservationRationale / Significance
Stationary Phase Silica Gel (230-400 mesh)Optimal surface area for preparative flash separation.
Mobile Phase Hexane : EtOAc (85:15 v/v)Balances dipole interactions; prevents co-elution.
Target Rf​ (Sulfamate) ~0.45Ideal retention factor for preparative column elution.
Impurity Rf​ (Phenol) ~0.15Strong H-bonding to silica delays elution.
Detection Method UV 254 nmHighly sensitive due to the chromophoric nitrophenyl ring.
Typical Recovery Yield 85% - 92%High recovery achieved due to baseline resolution.

Visualizations

Workflow Crude Crude Reaction Mixture (Target + Phenol + Byproducts) DryLoad Dry Loading on Silica (Eliminates solvent effects) Crude->DryLoad Column Silica Gel Column Chromatography (Hexane:EtOAc 85:15) DryLoad->Column Fractions Fraction Collection (15-20 mL volumes) Column->Fractions TLC TLC Validation (Identify pure fractions) Fractions->TLC Pure Concentration in Vacuo (Pure 2-Chloro-4-nitrophenyl dimethylsulfamate) TLC->Pure

Workflow for the preparative purification of 2-chloro-4-nitrophenyl dimethylsulfamate.

Logic Mixture Crude Mixture Target 2-Chloro-4-nitrophenyl dimethylsulfamate (No H-bond donors) Mixture->Target Impurity 2-Chloro-4-nitrophenol (Strong H-bond donor) Mixture->Impurity Silica Silica Gel Stationary Phase (Polar Silanol Groups) Target->Silica Weak Dipole Interaction Impurity->Silica Strong H-Bonding Elute1 Target Product Silica->Elute1 Elutes First (High Rf) Elute2 Unreacted Phenol Silica->Elute2 Elutes Last (Low Rf)

Mechanistic rationale for the chromatographic separation based on hydrogen-bonding capacity.

References

  • Quasdorf, K. W., et al. "Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies." Journal of the American Chemical Society, 2011. 1

  • Wehn, P. M., et al. "Ni(COD)2/PCy3 Catalyzed Cross-Coupling of Aryl and Heteroaryl Neopentylglycolboronates with Aryl and Heteroaryl Mesylates and Sulfamates in THF at Room Temperature." The Journal of Organic Chemistry, 2011. 3

  • Sigma-Aldrich. "2-Chloro-4-nitrophenol 97 619-08-9." Sigma-Aldrich Product Catalog.

  • AccuStandard. "Pesticide Standards Reference Guide." AccuStandard Catalog. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-4-nitrophenyl dimethylsulfamate Solubility

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of heavily substituted aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of heavily substituted aromatic compounds. 2-Chloro-4-nitrophenyl dimethylsulfamate (CNPDMS) is notoriously difficult to keep in solution during biological and enzymatic assays.

This guide is designed to move beyond basic "add more DMSO" advice. Here, we dissect the thermodynamic causality of your precipitation issues and provide self-validating, step-by-step protocols to ensure robust experimental integrity.

Part 1: Mechanistic FAQs

Q1: Why does 2-Chloro-4-nitrophenyl dimethylsulfamate instantly precipitate when added to my standard assay buffer? A: The precipitation is driven by the extreme hydrophobicity of the molecule's two core components. The 2-chloro-4-nitrophenyl moiety is highly lipophilic and strongly electron-withdrawing[1]. Furthermore, unlike sulfate or phosphate esters which ionize in water, the dimethylsulfamate group (–OSO₂N(CH₃)₂) lacks a dissociable proton at physiological pH. This renders the entire molecule strictly neutral and highly hydrophobic. Related dimethylsulfamate compounds, such as the fungicide bupirimate, exhibit notoriously low aqueous solubilities (often below 15 mg/L)[2]. Similarly, aryl sulfamates are well-documented in the literature for their poor solubility profiles, even in organic solvents like toluene at room temperature[3].

Q2: I prepare my master stock in 100% DMSO. Why does it still crash out upon dilution? A: You are experiencing Solvent Shock . When a highly concentrated DMSO stock is rapidly pipetted into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic CNPDMS molecules can disperse. This creates localized zones of extreme supersaturation. Driven by hydrophobic collapse, the molecules aggregate to minimize their exposed surface area to water, rapidly nucleating into amorphous or crystalline precipitates.

SolventShock Stock CNPDMS in DMSO (Fully Solvated) Dilution Rapid Aqueous Dilution (Water Influx) Stock->Dilution Supersat Transient Supersaturation (High Free Energy) Dilution->Supersat Nucleation Hydrophobic Collapse & Nucleation Supersat->Nucleation Precipitate Crystalline/Amorphous Precipitate Nucleation->Precipitate

Caption: Logical flow of solvent shock leading to CNPDMS precipitation.

Q3: Will heating the buffer help dissolve the precipitate? A: Heating increases the thermodynamic solubility limit temporarily, but it is a risky strategy. Aryl sulfamates can be prone to hydrolysis at elevated temperatures in extreme pH environments. If you heat the buffer to force dissolution and then cool it back to 37°C or room temperature for your assay, the solution becomes supersaturated and will eventually precipitate (often right in the middle of your kinetic read). You must achieve stable solvation at your assay temperature.

Part 2: Quantitative Data & Strategy Selection

To prevent precipitation, you must alter the hydration shell of the molecule. This is achieved via co-solvents (to lower the dielectric constant of the water), surfactants (for micellar encapsulation), or carrier molecules (for inclusion complexation).

Table 1: Co-Solvent Compatibility for CNPDMS

Co-SolventMax Recommended Final Conc.Solubilizing Power for CNPDMSBiological Assay Compatibility
DMSO ≤ 5% v/vExcellentGood (May inhibit sensitive enzymes >2%)
DMF ≤ 2% v/vExcellentModerate (Toxicity in cell-based assays)
Ethanol ≤ 10% v/vModerateGood (Watch for evaporation/concentration shifts)

Table 2: Solubilization Additives (Surfactants & Carriers)

Additive TypeExampleMechanism of ActionRecommended Conc.
Non-ionic Surfactant Tween-20, Triton X-100Micellar encapsulation of the hydrophobic core0.05% - 0.1% w/v
Carrier Molecule HP-β-CyclodextrinHydrophobic cavity inclusion complexation1% - 5% w/v
Zwitterionic Detergent CHAPSDisrupts protein-lipid-drug aggregates0.5% - 1% w/v

Part 3: Solubilization Workflow

Use the following decision tree to determine the best approach for your specific assay constraints.

SolubilizationWorkflow Start Prepare CNPDMS Stock Solution Check Aqueous Buffer Dilution Start->Check Precip Precipitation Observed? Check->Precip Cosolvent Optimize Co-solvent (DMSO/DMF ≤ 5%) Precip->Cosolvent Yes Surfactant Add Surfactant (0.1% Tween-20) Precip->Surfactant If co-solvent fails Cyclodextrin Use HP-β-CD (Inclusion Complex) Precip->Cyclodextrin If bio-compatibility needed Success Proceed to Assay (OD600 < 0.05) Precip->Success No Cosolvent->Check Surfactant->Check Cyclodextrin->Check

Caption: Decision tree workflow for resolving CNPDMS aqueous solubility issues.

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. Both methodologies below include an Optical Density (OD) validation step . If micro-precipitates form (even those invisible to the naked eye), they will scatter light at 600 nm, providing a definitive pass/fail metric before you waste precious biological reagents.

Protocol A: The "Slow-Drip" Anti-Solvent Shock Method

Best for standard biochemical assays where up to 5% DMSO is tolerated.

  • Step 1: Master Stock Preparation. Dissolve CNPDMS in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydration and degradation.

  • Step 2: Buffer Pre-conditioning. Pre-warm your target aqueous buffer to your exact assay temperature (e.g., 25°C or 37°C). If your assay permits, pre-spike the buffer with 0.05% Tween-20 to lower the surface tension.

  • Step 3: Kinetic Addition. Place the aqueous buffer on a vortex mixer set to medium-high. While vortexing, add the 10 mM DMSO stock dropwise (approx. 1 µL per second) to reach your final desired concentration.

    • Causality: Vigorous mixing combined with slow addition ensures the DMSO is instantly diluted into the bulk phase, preventing the localized supersaturation that triggers hydrophobic collapse.

  • Step 4: Self-Validation (The OD Check). Transfer 100 µL of the final solution to a clear microplate. Measure the absorbance at 600 nm against a blank of pure buffer.

    • Pass: OD₆₀₀ < 0.05 (Solution is fully solvated).

    • Fail: OD₆₀₀ ≥ 0.05 (Micro-precipitation has occurred; proceed to Protocol B).

Protocol B: HP-β-CD Inclusion Complexation

Best for cell-based assays or sensitive enzymes where high DMSO or surfactants cause toxicity/inhibition.

  • Step 1: Carrier Preparation. Prepare a 5% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer.

  • Step 2: Complexation. Add your CNPDMS stock directly into the HP-β-CD buffer.

    • Causality: The highly lipophilic 2-chloro-4-nitrophenyl core of the molecule partitions into the hydrophobic interior cavity of the cyclodextrin ring. The hydrophilic exterior of the cyclodextrin remains exposed to the water, effectively "smuggling" the insoluble compound into the aqueous phase.

  • Step 3: Energy Activation. Bath-sonicate the mixture for 10 minutes at room temperature. Sonication provides the kinetic energy required to overcome the activation barrier for inclusion complex formation.

  • Step 4: Self-Validation (Centrifugation Check). Centrifuge the solution at 10,000 x g for 5 minutes.

    • Pass: No visible pellet at the bottom of the tube, and the supernatant OD₆₀₀ < 0.05.

    • Fail: Visible pellet (Increase HP-β-CD concentration to 10% w/v and repeat).

References

  • Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species Journal of the American Chemical Society[Link][3]

  • 2-Chloro-4-nitrophenyl isothiocyanate | C7H3ClN2O2S | CID 2757736 PubChem (National Institutes of Health)[Link][1]

  • Bupirimate (Ref: PP 588) - Pesticide Properties Database Agriculture and Environment Research Unit (AERU), University of Hertfordshire[Link][2]

Sources

Optimization

Improving synthesis yield of 2-Chloro-4-nitrophenyl dimethylsulfamate

Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we dissect the causality behind chemical behaviors, providing you with a self-validating troubleshooting framework to maximize your synthetic yields.

I. Diagnostic Workflow

OptimizationWorkflow Start Initiate Sulfamoylation Assess Analyze Crude Yield (LC-MS / TLC) Start->Assess LowYield Yield < 50% (High Starting Material) Assess->LowYield HighYield Yield > 85% (Clean Conversion) Assess->HighYield Hydrolysis Issue 1: DMSC Hydrolysis (Moisture Present) LowYield->Hydrolysis Kinetics Issue 2: Sluggish Kinetics (Poor Nucleophilicity) LowYield->Kinetics Distill Action: Distill DMSC & Use Anhydrous Solvents Hydrolysis->Distill Distill->Assess Catalyst Action: Add DMAP Catalyst or use NaH base Kinetics->Catalyst Catalyst->Assess

Diagnostic workflow for troubleshooting and optimizing aryl dimethylsulfamate synthesis.

II. Mechanistic FAQs: Understanding the Chemistry

Q: Why is the baseline yield of 2-chloro-4-nitrophenyl dimethylsulfamate often poor when using standard amine bases like triethylamine (TEA)? A: The substrate, 2-chloro-4-nitrophenol, possesses two strongly electron-withdrawing groups (EWGs): a chloro group at the ortho position and a nitro group at the para position. While these EWGs increase the acidity of the phenolic proton (facilitating easy deprotonation), they severely delocalize the electron density of the resulting phenoxide anion (1)[1]. This delocalization drastically reduces the nucleophilicity of the oxygen atom. Consequently, the reaction rate with dimethylsulfamoyl chloride (DMSC) is sluggish, allowing competing side reactions to dominate.

Q: How does 4-Dimethylaminopyridine (DMAP) overcome this low nucleophilicity? A: DMAP acts as a nucleophilic catalyst. Instead of relying on the weakly nucleophilic 2-chloro-4-nitrophenoxide to attack DMSC directly, DMAP rapidly attacks DMSC to form a highly electrophilic N-dimethylsulfamoylpyridinium intermediate. This activated intermediate is far more susceptible to attack by the electron-deficient phenoxide, significantly accelerating the reaction and improving the yield (2)[2]. This catalytic activation is a standard protocol for challenging esterifications and sulfamoylations (3)[3].

III. Troubleshooting Guide

Issue: High recovery of unreacted 2-chloro-4-nitrophenol and formation of dimethylsulfamic acid byproducts. Cause: This indicates the hydrolysis of your electrophile. DMSC is highly sensitive to adventitious moisture, which outcompetes your poorly nucleophilic phenol. Solution:

  • Ensure all glassware is flame-dried and purged with inert gas (Ar or N₂).

  • Verify the integrity of your DMSC reagent. If it has degraded or polymerized, purify it via vacuum distillation (boiling point 80-90 °C under vacuum) before use to restore its reactivity (4)[4]. Post-synthesis handling and drying must be performed with care to prevent degradation (5)[5].

Issue: The reaction stalls at ~40% conversion even with DMAP. Cause: Triethylamine hydrochloride salts precipitating in the reaction mixture can coat the remaining active reagents, or the equilibrium is not being pushed forward. Solution: Switch to a stronger, irreversible base. For highly electron-deficient phenols, pre-forming the sodium phenoxide salt using Sodium Hydride (NaH) in a polar aprotic solvent like DMF is a highly effective, self-validating strategy (6)[6].

IV. Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between base strength, catalytic activation, and the resulting isolated yield for electron-deficient aryl sulfamates.

Reaction ConditionSolventBase (Equiv)Catalyst (Equiv)Time (h)Isolated Yield (%)
Standard Amine DCMTEA (1.5)None2435%
Inorganic Base MeCNK₂CO₃ (2.0)None2445%
Catalyzed Amine DCMTEA (1.5)DMAP (0.1)1285%
Strong Base (Optimal) DMFNaH (1.3)None492%

V. Self-Validating Experimental Protocol (NaH / DMF Route)

This protocol utilizes the NaH/DMF method, chosen specifically because it provides immediate visual and physical feedback (self-validation) to ensure the reaction is proceeding correctly at every step.

Step 1: Preparation and Deprotonation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a gas bubbler. Purge with Argon.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv). Wash the NaH with anhydrous hexanes (2 × 10 mL) to remove the mineral oil, decanting the hexanes via syringe.

  • Suspend the washed NaH in anhydrous DMF (0.2 M relative to the phenol) and cool the flask to 0 °C in an ice bath.

  • Self-Validation Check: Slowly add a solution of 2-chloro-4-nitrophenol (1.0 equiv) in anhydrous DMF dropwise. You will immediately observe the evolution of H₂ gas (bubbling) and the solution will turn a deep, vibrant yellow/orange, confirming the successful formation of the phenoxide anion.

  • Stir at 0 °C for 30 minutes until gas evolution completely ceases.

Step 2: Electrophilic Addition 6. Dissolve freshly distilled dimethylsulfamoyl chloride (DMSC, 1.2 equiv) in a small volume of anhydrous DMF. 7. Add the DMSC solution dropwise to the phenoxide mixture at 0 °C. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. 9. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar, bright yellow phenoxide spot at the baseline will disappear, replaced by a less polar, UV-active product spot (R_f ~ 0.5), indicating complete conversion.

Step 3: Quench and Isolation 10. Quench the reaction by carefully pouring the mixture into crushed ice/water. 11. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 12. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by saturated brine. 13. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-4-nitrophenyl dimethylsulfamate. Purify via flash chromatography if necessary.

VI. References

  • Benchchem Technical Support Team. Dimethylsulfamoyl chloride | 13360-57-1. Benchchem. 4

  • Benchchem Technical Support Team. An In-depth Technical Guide to the Nucleophilic Substitution Mechanism of Dimethylsulfamoyl Chloride. Benchchem. 2

  • Ngassa, F. N., et al. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. ResearchGate. 1

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis Pathways of N,N-Dimethylsulfamoyl Chloride: Industrial Perspectives. Nbinno. 5

  • Szabó, J., et al. Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties. PMC. 6

  • Wakasugi, K., et al. Efficient Method for the Esterification of Carboxylic Acids with Alcohols Using Di2-thienyl Carbonate Promoted by Catalytic Amounts of DMAP. ResearchGate. 3

Sources

Troubleshooting

Resolving false positives in 2-Chloro-4-nitrophenyl dimethylsulfamate screening

Welcome to the technical support resource for researchers utilizing 2-Chloro-4-nitrophenyl dimethylsulfamate (CNP-DMS) and similar chromogenic substrates in high-throughput screening (HTS) campaigns. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing 2-Chloro-4-nitrophenyl dimethylsulfamate (CNP-DMS) and similar chromogenic substrates in high-throughput screening (HTS) campaigns. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigate the complexities of your assay, with a specific focus on the critical challenge of identifying and resolving false-positive hits. This guide is structured to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your research.

Troubleshooting Guide: From Hit to Validated Lead

The journey from a primary screen "hit" to a confirmed lead compound is fraught with potential pitfalls. False positives are not just a nuisance; they consume significant resources and can derail promising research programs.[1][2][3] This guide provides a systematic approach to de-risk your hits and build confidence in your results.

Q1: My primary screen identified several potent inhibitors. How can I be sure they are real?

This is the most critical question following any HTS campaign. A "hit" is merely a starting point. The first step is to triage these compounds to eliminate common artifacts before committing to expensive follow-up studies.[4] We will use a tiered approach, starting with simple, inexpensive in-plate assays and progressing to more definitive biophysical methods if required.

The workflow below outlines a logical progression for hit validation.

G cluster_0 Tier 1: Initial Triage (In-Assay) cluster_1 Tier 2: Mechanism Deconvolution cluster_2 Outcomes PrimaryHit Primary HTS Hit Detergent Protocol 1: Re-test with Detergent (e.g., 0.01% Triton X-100) PrimaryHit->Detergent EnzymeConc Protocol 2: Re-test with 10x Enzyme Concentration Detergent->EnzymeConc Activity Persists Aggregator Likely False Positive: Compound Aggregator Detergent->Aggregator Activity Lost Orthogonal Protocol 3: Orthogonal Assay (e.g., different substrate/readout) EnzymeConc->Orthogonal NonSpecific Possible False Positive: Non-specific Inhibition EnzymeConc->NonSpecific IC50 Shifts >3-fold Counterscreen Assay Interference Counter-Screen Orthogonal->Counterscreen Activity Confirmed Interference False Positive: Assay Interference Orthogonal->Interference Activity NOT Confirmed Biophysical Biophysical Confirmation (e.g., SPR, TSA) Counterscreen->Biophysical Compound is Clean Counterscreen->Interference Interference Detected ValidatedHit Validated Hit: Proceed to Lead Op Biophysical->ValidatedHit Direct Binding Confirmed

Caption: A tiered workflow for hit validation and false positive identification.
Q2: My compound's activity disappears when I add detergent. What does this mean?

This is a classic sign of a promiscuous inhibitor that functions through the formation of submicellar aggregates.[5][6]

  • Causality: Many organic molecules are poorly soluble in aqueous assay buffers. At certain concentrations, they form aggregates. These aggregates can non-specifically sequester enzyme molecules, effectively removing them from the reaction and appearing as inhibition.[7] This is one of the most common mechanisms for false positives in HTS.[6]

  • Mechanism of Action: The detergent, typically a non-ionic one like Triton X-100 or Tween-20, helps to solubilize the compound and prevent the formation of these aggregates. If the inhibitory activity is lost upon addition of detergent, it strongly implies that the activity was dependent on aggregation and is therefore an artifact.[6]

  • Objective: To determine if the inhibitory activity of a hit compound is dependent on aggregation.

  • Materials:

    • Your hit compound, prepared in a dose-response dilution series.

    • Your standard sulfatase assay buffer and enzyme.

    • 2-Chloro-4-nitrophenyl dimethylsulfamate (CNP-DMS) substrate.

    • 1% (w/v) Triton X-100 stock solution.

  • Procedure:

    • Prepare two sets of assay plates (e.g., 96-well clear, flat-bottom plates).

    • Plate A (No Detergent): Perform your standard inhibition assay. Add buffer, enzyme, and the compound dilution series. Incubate as per your standard protocol.

    • Plate B (With Detergent): Prepare your assay buffer to also contain a final concentration of 0.01% Triton X-100. Add this detergent-containing buffer, enzyme, and the same compound dilution series.

    • Initiate the reaction in all wells by adding the CNP-DMS substrate.

    • Read the absorbance at the appropriate wavelength (e.g., 405-420 nm for the resulting 2-chloro-4-nitrophenol).

    • Calculate the IC50 value for both conditions.

  • Interpretation:

    • IC50 shifts >10-fold or activity is completely lost in Plate B: The compound is highly likely an aggregate-based inhibitor and should be flagged as a false positive.

    • IC50 remains relatively unchanged (<3-fold shift): The compound is likely not acting via aggregation. Proceed to the next validation step.

Q3: The activity persists with detergent, but I'm still skeptical. What's the next step?

The next in-assay check is to vary the enzyme concentration. This is another powerful method for identifying aggregation-based or other non-stoichiometric inhibition mechanisms.[7]

  • Causality: For a classic, well-behaved reversible inhibitor, the measured IC50 should be independent of the enzyme concentration. However, for an aggregate-based inhibitor, the aggregates act like a separate phase that must be saturated by the enzyme. Increasing the enzyme concentration requires more "inhibitor" (aggregates) to achieve the same level of inhibition, leading to a significant shift in the apparent IC50.[7]

  • Objective: To determine if the IC50 of a hit compound is dependent on the enzyme concentration.

  • Procedure:

    • Design two assay conditions:

      • Condition A: Your standard enzyme concentration (1x).

      • Condition B: A 10-fold higher enzyme concentration (10x). Note: Ensure that even at 10x concentration, the substrate is not depleted by more than 10-15% during the assay to maintain initial velocity kinetics.

    • For both conditions, run a full dose-response curve for your hit compound.

    • Ensure the buffer contains 0.01% Triton X-100 to eliminate simple aggregation as a variable.

    • Calculate the IC50 for the compound under both 1x and 10x enzyme concentrations.

  • Interpretation:

    • IC50 shifts significantly (>3-fold increase at 10x enzyme): This indicates a non-stoichiometric inhibition mechanism. The compound may still be an aggregator (some aggregates are resistant to low detergent levels) or may be reactive. This is a major red flag.

    • IC50 is independent of enzyme concentration (<3-fold shift): This provides stronger evidence that your compound is behaving like a classical reversible inhibitor.

Frequently Asked Questions (FAQs)

Q4: What are Pan-Assay Interference Compounds (PAINS) and how do I spot them?

PAINS are chemical structures that frequently appear as hits in many different HTS assays, often due to non-specific activity or assay interference.[8] They are essentially "repeat offenders" in the world of drug discovery.

  • Mechanism: PAINS often contain reactive functional groups that can covalently modify proteins, act as redox cyclers, or have intrinsic color or fluorescence that interferes with the assay readout.[3][9] Common PAINS substructures include catechols, rhodanines, and quinones.[8]

  • Identification: The most effective way to identify PAINS is computationally. Several free web-based tools and commercial software packages allow you to screen your hit structures against known PAINS filters. Flagging a compound as a PAIN does not automatically mean it's a false positive, but it significantly increases the suspicion and warrants rigorous follow-up.[10]

Q5: What is an orthogonal assay and why is it necessary?

An orthogonal assay is a confirmatory screen that measures the activity of your compound against the same biological target but uses a different assay methodology or technology.[6][11]

  • Causality: This is a crucial step to eliminate false positives arising from interference with your primary assay's specific format or readout.[2] For example, if your primary assay measures the appearance of the colored 2-chloro-4-nitrophenol product, a colored hit compound could simply be absorbing light at that wavelength, mimicking inhibition.

  • Example: If your primary assay uses CNP-DMS (an absorbance readout), a good orthogonal assay might involve a different substrate and a different detection method, such as a mass spectrometry-based assay that directly measures the formation of the desulfated product. If the compound is active in both assays, it provides very strong evidence of true on-target activity.

  • Objective: To confirm inhibitor activity using a detection method that is not based on colorimetry.

  • Procedure:

    • Incubate your enzyme and hit compound as you would in the primary assay.

    • Instead of CNP-DMS, use a non-chromogenic substrate (e.g., a sulfated version of a known biological molecule).

    • Initiate the reaction and let it proceed for a defined time.

    • Quench the reaction (e.g., by adding acetonitrile or formic acid).

    • Analyze the reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS) to directly quantify the amount of product formed relative to a control reaction without the inhibitor.

  • Interpretation: If the compound shows dose-dependent inhibition of product formation in the LC-MS assay, you have successfully confirmed its activity via an orthogonal method.

Q6: I suspect my compound is interfering with the absorbance reading. How can I test this directly?

This is a form of assay technology interference and can be tested with a simple counter-screen.[11]

  • Causality: The assay relies on measuring the increase in absorbance from the 2-chloro-4-nitrophenol product. A compound that absorbs light at the same wavelength will create a high background signal, making the assay window smaller and potentially appearing as an inhibitor by masking the true signal.

  • Procedure (Absorbance Counter-Screen):

    • In a 96-well plate, add your assay buffer and the hit compound at the same concentration used in the primary screen.

    • Do not add the enzyme.

    • Add the CNP-DMS substrate.

    • Immediately read the absorbance at the detection wavelength.

    • Compare this to a well with buffer and substrate only.

  • Interpretation: A significant increase in absorbance in the presence of your compound (without enzyme) confirms that your compound interferes with the colorimetric readout and is a false positive.

Data Summary: Common Causes of False Positives

False Positive MechanismUnderlying CauseKey Diagnostic TestsConfidence in "False" Result
Compound Aggregation Poor compound solubility leads to formation of aggregates that sequester the enzyme.[5][7]Loss of activity with 0.01% Triton X-100; >3-fold IC50 shift with 10x enzyme.Very High
Assay Interference Compound absorbs light at the product's wavelength, quenches fluorescence, or inhibits a coupling enzyme.[1][9]Direct absorbance/fluorescence measurement in the absence of enzyme; orthogonal assay.High
Chemical Reactivity (PAINS) Compound contains electrophilic groups that can covalently and non-specifically modify proteins.[8]Computational filtering (PAINS alerts); confirmation with mass spectrometry to check for covalent modification.High
Sample Impurity A contaminant in the sample (organic or inorganic, e.g., zinc) is the true inhibitor.[12]Re-synthesis or purification of the compound and re-testing; testing in the presence of a chelator like EDTA.High
Non-specific Inhibition Compound binds to the enzyme in a non-productive way, but is not a classic aggregator.Large IC50 shift with increased enzyme concentration; poor structure-activity relationship (SAR).Moderate to High

Visualizing Inhibition Mechanisms

The diagrams below illustrate the difference between a true inhibitor and a common false positive mechanism.

G cluster_0 A) True Inhibition cluster_1 B) False Positive (Aggregation) E Enzyme P Product E->P Catalyzes EI E-I Complex S Substrate S->E Binds I Inhibitor I->E Binds E2 Enzyme Agg Aggregate E2->Agg Sequestered S2 Substrate S2->E2 Cannot Bind P2 No Product

Caption: Comparison of true inhibition vs. aggregate-based false positive mechanism.

References

  • Hertzberg, R. P., & Pope, A. J. (2000). High-throughput screening: new technology for the 21st century. Current Opinion in Chemical Biology.
  • Wyatt, P. G. (n.d.). Promiscuous Inhibitors. Wyatt Technology. Available at: [Link]

  • Nalam, M. N., et al. (2017). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Protein Science. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Pan-assay interference compounds. Wikipedia. Available at: [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. Available at: [Link]

  • Chemistry LibreTexts. (2021). Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). Promiscuous Ligands. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Non-competitive inhibition. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Enzyme promiscuity. Wikipedia. Available at: [Link]

  • Goličnik, M. (2023). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. FEBS Open Bio. Available at: [Link]

  • Gehrtz, P. H., et al. (2014). Promiscuity and Selectivity in Covalent Enzyme Inhibition: A Systematic Study of Electrophilic Fragments. Journal of Medicinal Chemistry. Available at: [Link]

  • Pearson Education. (n.d.). Non-competitive Inhibition. Pearson+. Available at: [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

  • Pfrenger, M., et al. (2018). Colorimetric Determination of Sulfate via an Enzyme Cascade for High-Throughput Detection of Sulfatase Activity. Analytical Chemistry. Available at: [Link]

  • Tee, K. L., et al. (2019). High-Throughput, Lysis-Free Screening for Sulfatase Activity Using Escherichia coli Autodisplay in Microdroplets. ACS Synthetic Biology. Available at: [Link]

  • de la Vega de León, A., et al. (2020). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem. Available at: [Link]

  • Wassermann, A. M., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. MB(ASCP). Available at: [Link]

  • Capuzzi, S. J., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available at: [Link]

  • Agilent Technologies. (2014). Troubleshooting Symptoms and Solutions. Agilent. Available at: [Link]

  • Gella, F. J., et al. (1997). Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside. Clinica Chimica Acta. Available at: [Link]

  • Min, J., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Journal of Hazardous Materials. Available at: [Link]

  • Chen, G., & Baron, J. (1995). 2,6-Dichloro-4-nitrophenol (DCNP), an alternate-substrate inhibitor of phenolsulfotransferase. Biochemical Pharmacology. Available at: [Link]

  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE. Available at: [Link]

  • Foo, A. Y., et al. (1998). Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate. Clinica Chimica Acta. Available at: [Link]

  • Katsu, M., et al. (2000). Total and pancreatic amylase measured with 2-chloro-4-nitrophenyl-4-O-beta-D-galactopyranosylmaltoside. Clinical Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. Available at: [Link]

  • U.S. Food & Drug Administration. (n.d.). Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS. FDA. Available at: [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Google Patents.
  • Min, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. Available at: [Link]

Sources

Optimization

2-Chloro-4-nitrophenyl dimethylsulfamate stability optimization at varying pH levels

Welcome to the Technical Support Center for sulfamate ester optimization. This guide is designed for researchers, scientists, and drug development professionals working with highly reactive aryl sulfamates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfamate ester optimization. This guide is designed for researchers, scientists, and drug development professionals working with highly reactive aryl sulfamates. Below, you will find mechanistic troubleshooting guides, quantitative stability data, and self-validating protocols to optimize the aqueous stability of 2-chloro-4-nitrophenyl dimethylsulfamate across varying pH levels.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my 2-chloro-4-nitrophenyl dimethylsulfamate degrade so rapidly in basic buffers (pH > 7.5)? A1: The rapid degradation is driven by the specific structural features of your compound. Primary and secondary sulfamates typically degrade in alkaline conditions via an E1cB mechanism, which requires the ionization of an N-H proton followed by the unimolecular expulsion of the leaving group[1]. However, because your compound is a dimethylsulfamate, it lacks the necessary N-H bond, completely blocking the E1cB pathway. Instead, it is forced to undergo a direct bimolecular nucleophilic substitution (SN2) at the sulfur atom[2]. The 2-chloro-4-nitrophenyl moiety is an exceptionally good leaving group due to the strong electron-withdrawing effects of the chloro and nitro groups, which stabilize the resulting phenoxide anion. Consequently, nucleophilic attack by hydroxide ions is extremely rapid at higher pH levels[3].

Q2: What is the optimal pH range for long-term aqueous stability of this compound, and why? A2: The optimal stability window is between pH 4.5 and 6.0 . In this slightly acidic to neutral range, the concentration of hydroxide ions is too low to drive the rapid base-catalyzed SN2 reaction[2]. Simultaneously, the concentration of hydronium ions is insufficient to cause significant acid-catalyzed S-O bond cleavage, which dominates at pH < 3[3]. Maintaining this delicate balance maximizes the half-life of the intact ester.

Q3: I am observing degradation even at pH 5.5. What else could be causing this? A3: If rapid degradation occurs within the optimal pH window, the cause is likely buffer nucleophilicity . Certain buffer components, such as Tris or high concentrations of phosphate, can act as nucleophiles and directly attack the electrophilic sulfur atom, mimicking the action of hydroxide. To prevent buffer-catalyzed degradation, we strongly recommend using non-nucleophilic Good's buffers, such as MES (2-(N-morpholino)ethanesulfonic acid) or Acetate, which provide excellent buffering capacity in this range without reacting with the sulfamate ester.

Logical Relationship of pH-Dependent Degradation

StabilityLogic Compound 2-Chloro-4-nitrophenyl dimethylsulfamate LowPH Acidic Media (pH < 3) High [H+] Compound->LowPH OptPH Optimal Stability (pH 4.5 - 6.0) Low[H+], Low [OH-] Compound->OptPH HighPH Basic Media (pH > 7.5) High [OH-] Compound->HighPH AcidDeg Acid-Catalyzed Hydrolysis (S-O Bond Cleavage) LowPH->AcidDeg Fast Degradation Stable Intact Ester Maintained (Maximized Half-Life) OptPH->Stable Stable BaseDeg Base-Catalyzed SN2 at Sulfur (Rapid Leaving Group Expulsion) HighPH->BaseDeg Very Fast Degradation

Figure 1: Logical relationship of pH-dependent degradation pathways.

Quantitative Stability Data

The table below summarizes the expected kinetic behavior of 2-chloro-4-nitrophenyl dimethylsulfamate across various pH environments.

pH LevelRecommended Buffer SystemDominant Degradation MechanismEstimated Half-Life (37°C)
2.0 Glycine-HClAcid-Catalyzed Hydrolysis (S-O Cleavage)< 2 hours
5.5 MESMinimal (Optimal Stability Window)> 48 hours
7.4 HEPESBase-Catalyzed SN2 at Sulfur (Buffer assisted)~ 4-6 hours
9.0 BorateRapid Base-Catalyzed SN2 at Sulfur< 15 minutes

Standardized Experimental Protocol: pH-Stability Profiling

To accurately determine the half-life of your compound without introducing experimental artifacts, follow this self-validating HPLC-UV workflow.

Workflow Prep 1. Buffer Prep (pH 2 - 10) Avoid Tris Spike 2. Compound Spiking (100 µM final) ≤1% DMSO Prep->Spike Incubate 3. Incubation (37°C) Time-course sampling Spike->Incubate Quench 4. Quenching (MeCN + 0.1% TFA) Halts SN2 Incubate->Quench Analyze 5. HPLC-UV Analysis Quantify Intact % Detect Phenol Quench->Analyze

Figure 2: Step-by-step experimental workflow for HPLC-UV stability profiling.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM buffer solutions at varying pH levels (e.g., pH 2.0 Glycine-HCl, pH 5.5 MES, pH 7.4 HEPES, pH 9.0 Borate).

    • Causality: Using standardized 50 mM concentrations prevents ionic strength variations from skewing the kinetic data. Avoid highly nucleophilic buffers.

  • Compound Spiking: Prepare a 10 mM stock of 2-chloro-4-nitrophenyl dimethylsulfamate in anhydrous DMSO. Spike the stock into the pre-warmed (37°C) buffer to a final concentration of 100 µM.

    • Causality: Keeping the final DMSO concentration at ≤ 1% prevents organic solvent effects from artificially stabilizing the ester against hydrolysis.

  • Incubation & Sampling: Incubate the solutions at 37°C in a thermomixer. Withdraw 50 µL aliquots at designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 50 µL of ice-cold quenching solution (Acetonitrile containing 0.1% Trifluoroacetic acid).

    • Causality: The organic solvent denatures any proteins (if testing in biological media), while the highly acidic TFA immediately neutralizes hydroxide ions, instantly halting the base-catalyzed SN2 degradation pathway and locking the compound state for accurate analysis.

  • HPLC-UV Analysis: Centrifuge the quenched samples at 14,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV, quantifying the intact ester at ~280 nm and monitoring the appearance of the 2-chloro-4-nitrophenol degradant at ~320 nm to verify mass balance.

Sources

Troubleshooting

Overcoming crystallization of 2-Chloro-4-nitrophenyl dimethylsulfamate in DMSO

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-Chloro-4-nitrophenyl dimethylsulfamate. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Chloro-4-nitrophenyl dimethylsulfamate. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common challenge of compound crystallization in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the technical expertise and practical solutions necessary to ensure the integrity and success of your experiments.

Troubleshooting Guide: Immediate Solutions for Crystallization

This section provides direct answers and actionable steps for issues encountered during the handling and use of 2-Chloro-4-nitrophenyl dimethylsulfamate solutions.

Q1: I just prepared my stock solution in DMSO, but I see solid particles or crystals forming almost immediately. What is happening?

Answer:

Immediate crystallization upon dissolution typically points to one of two primary causes: exceeding the compound's maximum solubility limit at room temperature or using a solvent of insufficient purity.

  • Causality: Every compound has a finite solubility in a given solvent at a specific temperature.[1] If you attempt to prepare a solution at a concentration higher than this intrinsic limit, the excess solute will not dissolve and may appear as a crystalline precipitate. Furthermore, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Water contamination in DMSO can significantly reduce its ability to solvate certain nonpolar or moderately polar organic compounds, leading to precipitation.[4]

  • Immediate Actions:

    • Verify Concentration: Double-check your calculations to ensure you have not attempted to create a supersaturated solution.

    • Gentle Warming: Gently warm the solution to 30-40°C in a water bath. This often increases the solubility limit and can help bring the crystals back into solution.[5] Swirl or vortex the vial intermittently. Do not use excessive heat, as this could risk degrading the compound.

    • Assess Solvent Quality: Ensure you are using high-purity, anhydrous DMSO (≥99.9%).[6] If the solvent has been opened multiple times or stored improperly, its water content may be too high. Consider using a fresh, sealed bottle of anhydrous DMSO.

Q2: My stock solution was perfectly clear, but after storing it at -20°C and thawing, a precipitate has formed. Is my compound degraded?

Answer:

This is a very common phenomenon and does not necessarily indicate compound degradation. It is most often a result of temperature-dependent solubility and the effects of freeze-thaw cycles.

  • Causality: The solubility of most compounds, including 2-Chloro-4-nitrophenyl dimethylsulfamate, decreases at lower temperatures.[7] As the solution cools to -20°C, the DMSO's capacity to keep the compound dissolved is reduced, leading to crystallization. During the thawing process, the compound may not redissolve completely or at the same rate. Repeated freeze-thaw cycles can exacerbate this issue.[5]

  • Recommended Protocol to Redissolve:

    • Thaw the aliquot completely at room temperature.

    • Visually inspect for crystals.

    • If a precipitate is present, vortex the vial vigorously for 30 seconds.

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Vortex again.

    • Ensure the solution is completely clear before making any dilutions for your experiment. If crystals persist, the original concentration may be too high for stable storage at -20°C.

Q3: When I add my clear DMSO stock solution to my aqueous cell culture media or assay buffer, it immediately turns cloudy or forms a precipitate. How can I prevent this?

Answer:

This issue, often called "solvent shock" or "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where it has poor solubility.[5]

  • Causality: The DMSO stock solution contains the compound at a very high concentration. When this is diluted into an aqueous buffer, the local concentration of DMSO drops dramatically. The compound is suddenly exposed to a solvent system (mostly water) in which it is not soluble, causing it to precipitate out of the solution.[8]

  • Mitigation Strategies:

    • Optimize Addition Method: Do not dispense the DMSO stock directly into the full volume of the buffer. Instead, add the stock solution dropwise to the surface of the buffer while vortexing or stirring continuously. This promotes rapid mixing and prevents localized high concentrations of the compound.

    • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. Perform a solubility test to determine the maximum soluble concentration in your specific aqueous medium.

    • Increase Final DMSO Concentration: Many biological assays can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[9] Maintaining a slightly higher (but tolerable) percentage of DMSO in the final solution can help keep the compound dissolved. Always include a vehicle control with the same final DMSO concentration in your experiment.[5]

Frequently Asked Questions (FAQs)

This section delves deeper into the principles governing solubility and provides best practices for long-term success.

Q1: What are the fundamental factors influencing the solubility of 2-Chloro-4-nitrophenyl dimethylsulfamate in DMSO?

Answer:

Solubility is a complex interplay between the properties of the solute (the compound) and the solvent (DMSO). The key factors are:

  • Compound Properties: The crystal lattice energy of the solid compound must be overcome by the energy of solvation. The presence of a chlorophenyl group and a nitro group gives the molecule polarity, which is generally favorable for dissolution in a polar aprotic solvent like DMSO.[10][11]

  • Solvent Properties: DMSO is an exceptionally strong solvent due to its high polarity and ability to accept hydrogen bonds.[12] However, its effectiveness can be compromised by impurities.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[7] This is why warming can help dissolve the compound.

  • Water Content: As a hygroscopic solvent, DMSO readily absorbs water, which can lower its solvating power for many organic compounds.[4] Using anhydrous grade and proper handling are critical.

Q2: What is the definitive, step-by-step protocol for preparing a stable stock solution?

Answer:

Following a rigorous protocol is the best way to prevent issues from the start.

Protocol: Preparation of a Stable Stock Solution

  • Equilibration: Allow the vial of 2-Chloro-4-nitrophenyl dimethylsulfamate powder and a sealed bottle of anhydrous DMSO (≥99.9% purity) to come to room temperature before opening.

  • Weighing: Aseptically weigh the required amount of the compound powder. For quantities under 10 mg, it is often best to dissolve the entire contents of the vial.[9]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial of the compound.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Warming & Sonication (If Necessary): If full dissolution is not achieved, place the vial in a 37°C water bath for 10-15 minutes, vortexing every 5 minutes. An ultrasonic bath can also be used to aid dissolution.

  • Visual Confirmation: Visually inspect the solution against a light source to ensure it is completely clear and free of any particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use, low-binding polypropylene tubes.[5][9]

  • Storage: Store the aliquots in a tightly sealed secondary container at -20°C or -80°C for long-term stability.

Q3: How does DMSO purity impact my results, and what grade should I use?

Answer:

DMSO purity is critical. The primary impurity of concern is water. Lower-grade DMSO can contain significant water content, which reduces its solvating capacity and can lead to crystallization.[6] For most research applications, especially in cell-based assays and high-throughput screening, using an anhydrous or cell culture grade DMSO with a purity of ≥99.9% is essential.

ParameterRecommendationRationale
DMSO Grade Anhydrous (≤0.1% water) or Cell Culture GradeMinimizes water content, which is a primary cause of reduced solubility for many organic compounds.[6]
Purity ≥99.9%Ensures minimal interference from manufacturing byproducts or other contaminants.[6]
Handling Use a fresh bottle; work quickly and recap tightly.DMSO is hygroscopic and will absorb atmospheric moisture, compromising its anhydrous state.[2]
Q4: What are the authoritative best practices for storing DMSO stock solutions?

Answer:

Proper storage is crucial for maintaining the integrity of your compound.

  • Aliquoting is Mandatory: This is the single most important step. It minimizes the number of freeze-thaw cycles an individual tube undergoes, which is a major cause of precipitation.[5][9]

  • Temperature: For long-term storage (months), -80°C is preferable to -20°C. For short-term storage (weeks), -20°C is acceptable.[9]

  • Container: Use low-binding polypropylene vials with secure, airtight caps to prevent evaporation and moisture ingress.[13][14]

  • Environment: Store solutions in the dark to prevent potential photodegradation.[13] Ensure they are stored away from sources of heat.

Diagrams for Clarity

Troubleshooting Crystallization Workflow A step-by-step guide to diagnosing and solving crystallization issues.

start Crystallization Observed q1 When did it occur? start->q1 path1 Immediately after adding DMSO q1->path1 Initial Prep path2 After freeze-thaw cycle q1->path2 Storage path3 Upon dilution into aqueous buffer q1->path3 Experiment sol1 Check Concentration Use Anhydrous DMSO Gentle Warming (37°C) path1->sol1 sol2 Thaw Completely Vortex Vigorously Warm to 37°C path2->sol2 sol3 Optimize Addition Method Lower Final Concentration Increase Final DMSO % path3->sol3

Key Factors Causing Crystallization in DMSO A diagram illustrating the primary contributors to compound precipitation.

center Compound Crystallization c1 Exceeding Max. Solubility c1->center c2 Low Temperature (Storage) c2->center c3 Water Contamination (Hygroscopicity) c3->center c4 Solvent Shock (Aqueous Dilution) c4->center c5 Repeated Freeze-Thaw Cycles c5->center

References
  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from BioAssay Systems website: [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from Cubework website: [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from Quora: [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from dmsostore: [Link]

  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from ResearchGate: [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from Captivate Bio website: [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from University of Washington website: [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Wikipedia: [Link]

  • Pal, A., & Jana, S. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(8), 9849–9857.
  • Gaylord Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved from Gaylord Chemical: [Link]

  • Pop, F. et al. (2015). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Farmacia, 63(3), 405-410.
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from Gaylord Chemical: [Link]

  • Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from Gaylord Chemical: [Link]

Sources

Optimization

Minimizing batch-to-batch variability in 2-Chloro-4-nitrophenyl dimethylsulfamate synthesis

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate. This resource is designed for researchers, chemists, and process development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a focus on achieving high yield, purity, and, most critically, minimizing batch-to-batch variability. We will move beyond simple procedural outlines to explore the chemical principles and critical parameters that govern the success of this reaction.

Introduction: The Challenge of Consistency

The synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate, a key intermediate in various chemical and pharmaceutical applications, involves the reaction of 2-chloro-4-nitrophenol with N,N-dimethylsulfamoyl chloride. While seemingly straightforward, this reaction is highly sensitive to variations in starting material quality, reaction conditions, and work-up procedures. Batch-to-batch variability is a significant challenge that can impact yield, impurity profiles, and the overall efficiency of a research or manufacturing campaign.[1][2][3] This guide provides a framework for understanding and controlling these variables to ensure reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

A1: The synthesis is a nucleophilic substitution reaction where the phenoxide ion of 2-chloro-4-nitrophenol, generated in situ by a base, attacks the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride, displacing the chloride leaving group.

Q2: What are the most critical reagents and their quality attributes?

A2: The two most critical reagents are 2-chloro-4-nitrophenol and N,N-dimethylsulfamoyl chloride.

  • 2-Chloro-4-nitrophenol: Purity is paramount. Isomeric impurities, such as 2-chloro-6-nitrophenol or 2,6-dichloro-4-nitrophenol, can lead to difficult-to-separate byproducts.[4][5] It is advisable to verify the purity of the starting material by melting point and spectroscopy (NMR, IR) before use.

  • N,N-Dimethylsulfamoyl chloride (DMSC): This reagent is highly reactive and moisture-sensitive.[6] Exposure to atmospheric moisture leads to hydrolysis, forming N,N-dimethylsulfamic acid and HCl, which reduces the effective concentration of the reagent and can introduce unwanted side reactions. Always use DMSC from a freshly opened bottle or consider purification by distillation if its quality is uncertain.[7]

Q3: Which solvents and bases are recommended?

A3: Anhydrous aprotic solvents are essential to prevent hydrolysis of the sulfamoyl chloride. Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly used.[8] The base should be a non-nucleophilic organic base, such as triethylamine or pyridine, to deprotonate the phenol without competing as a nucleophile. The base must also be anhydrous.

Q4: What are the primary safety concerns for this reaction?

A4: N,N-Dimethylsulfamoyl chloride is corrosive and lachrymatory. 2-chloro-4-nitrophenol is toxic and an irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses common problems encountered during the synthesis.

Problem 1: Low or No Product Yield
Probable Cause Diagnostic Check Recommended Solution
Degraded N,N-Dimethylsulfamoyl Chloride (DMSC) Test for DMSC reactivity with a simple alcohol (e.g., isopropanol) and base on a small scale. Check for a sharp, pungent odor; a lack thereof might indicate hydrolysis.Use a fresh bottle of high-purity DMSC.[8][9] If quality is suspect, purify by vacuum distillation (bp 114 °C/75 mmHg).[7] Handle exclusively under an inert atmosphere (N₂ or Argon).
Incomplete Deprotonation of Phenol Monitor the reaction by Thin Layer Chromatography (TLC). A persistent spot corresponding to the 2-chloro-4-nitrophenol starting material indicates incomplete reaction.Use an anhydrous, non-nucleophilic base like triethylamine or pyridine.[8] Ensure a slight excess (1.1-1.2 equivalents) is used. Verify the purity and dryness of the base.
Presence of Moisture in Reaction Observe if fuming occurs upon addition of DMSC (reaction with water to form HCl).Use flame-dried glassware. Employ anhydrous solvents, which can be obtained by distillation from a suitable drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).[10] Handle all reagents under an inert atmosphere.
Incorrect Reaction Temperature Measure the internal reaction temperature during the addition of DMSC.The reaction is typically started at 0°C to control the initial exotherm and then allowed to warm to room temperature.[8] Maintaining low initial temperatures prevents side reactions and degradation.
Problem 2: Product is Impure (Multiple Spots on TLC)
Probable Cause Diagnostic Check Recommended Solution
Isomeric Impurities in Starting Phenol Analyze the starting 2-chloro-4-nitrophenol via HPLC or GC-MS to identify and quantify isomers.Source higher purity starting material. If necessary, purify the phenol by recrystallization before use.[5]
Side Reactions (e.g., Dimerization, Polysulfamoylation) Analyze the crude product by LC-MS to identify the mass of byproducts.Add the DMSC solution dropwise to the mixture of phenol and base. This maintains a low concentration of the electrophile and minimizes side reactions. Ensure accurate stoichiometry.
Hydrolysis of Product During Work-up Check the pH of the aqueous layers during extraction. Extreme pH can lead to product degradation.Use a mild aqueous work-up. A wash with dilute HCl can remove the excess organic base, followed by a wash with saturated sodium bicarbonate to remove acidic byproducts, and finally a brine wash. Ensure the pH does not become strongly basic.

Experimental Protocols for Reproducible Synthesis

This section provides a detailed, self-validating protocol designed to minimize variability.

Protocol 1: Synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate

Materials:

  • 2-chloro-4-nitrophenol (≥98% purity)

  • N,N-Dimethylsulfamoyl chloride (≥99% purity)[7]

  • Triethylamine (anhydrous, ≥99.5%)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1M solution)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Workflow Diagram:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Flame-Dry Glassware Under N₂/Ar Reagents Add Anhydrous DCM, Phenol & Et₃N Start->Reagents Cool Cool to 0°C Reagents->Cool Add_DMSC Dropwise Addition of DMSC Solution Cool->Add_DMSC Stir Stir at RT (Monitor by TLC) Add_DMSC->Stir Quench Quench with H₂O Stir->Quench Wash Sequential Washes: 1M HCl, Sat. NaHCO₃, Brine Quench->Wash Dry Dry (MgSO₄), Filter, Concentrate Wash->Dry Purify Recrystallize or Column Chromatography Dry->Purify End Characterize Pure Product (NMR, MS, MP) Purify->End

Caption: General workflow for the synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Charging: To the reaction flask, add 2-chloro-4-nitrophenol (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration). Stir until the solid dissolves completely.

  • Base Addition: Cool the flask to 0°C using an ice-water bath. Once the internal temperature is stable, add anhydrous triethylamine (1.2 eq) dropwise via syringe over 5 minutes. A salt may precipitate.

  • Sulfamoylation: In a separate dry flask, prepare a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous dichloromethane. Transfer this solution to the dropping funnel. Add the DMSC solution to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring (Self-Validation): After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the 2-chloro-4-nitrophenol spot is no longer visible.

  • Aqueous Work-up: Cool the mixture in an ice bath and slowly quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel.[11]

Protocol 2: Quality Control and Analysis
  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) and visualize under UV light. The product should have a different Rf value than the starting phenol.

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and quantifying any impurities. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a good starting point.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The disappearance of the phenolic -OH proton and the appearance of the N(CH₃)₂ singlet are key diagnostic signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues related to inconsistent batch outcomes.

TroubleshootingTree node_problem node_problem node_cause node_cause node_solution node_solution Problem Inconsistent Batch Results (Yield/Purity Variation) Cause_Reagent Starting Material Variability? Problem->Cause_Reagent Cause_Process Process Parameter Drift? Problem->Cause_Process Cause_Workup Inconsistent Work-up? Problem->Cause_Workup Sol_Reagent_Phenol QC Starting Phenol (HPLC/NMR) Cause_Reagent->Sol_Reagent_Phenol Sol_Reagent_DMSC Use Fresh/Distilled DMSC Handle under N₂ Cause_Reagent->Sol_Reagent_DMSC Sol_Reagent_Solvent Ensure Anhydrous Solvents/Bases Cause_Reagent->Sol_Reagent_Solvent Sol_Process_Temp Strict Temperature Control (0°C addition) Cause_Process->Sol_Process_Temp Sol_Process_Add Standardize Addition Rate (Use Syringe Pump) Cause_Process->Sol_Process_Add Sol_Process_Monitor Consistent Monitoring (TLC at set intervals) Cause_Process->Sol_Process_Monitor Sol_Workup_pH Standardize pH & Volume of Aqueous Washes Cause_Workup->Sol_Workup_pH Sol_Workup_Purify Define & Validate Purification Method Cause_Workup->Sol_Workup_Purify

Caption: Decision tree for troubleshooting batch-to-batch variability.

By implementing stringent controls on raw materials, adhering to a well-defined and monitored reaction protocol, and standardizing purification procedures, researchers can significantly minimize batch-to-batch variability in the synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate, leading to more reliable and scalable results.

References

  • The Synthesis Pathways of N,N-Dimethylsulfamoyl Chloride: Industrial Perspectives. NINGBO INNO PHARMCHEM CO.,LTD.
  • Dimethylsulfamoyl chloride | 13360-57-1. Benchchem.
  • N,N-Dimethylsulfamoyl chloride 99 13360-57-1. Sigma-Aldrich.
  • Batch-to-batch variation.
  • N,N-Dimethylsulfamoyl chloride, 99% 13360-57-1 India. Ottokemi.
  • Navigating Batch-to-Batch Variability with a D
  • Purification of Organic Compounds: from Crude Product to Purity. Departments of Physics and Chemistry - EMU.
  • Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry.
  • Purification of common solvents. Longchang Chemical.
  • A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Quick Company.
  • Analytical Methods.
  • Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius.
  • Technical Support Center: Synthesis and Purification of 5-Chloro-2-methyl-4-nitrophenol. Benchchem.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Sulfatase Enzyme Assays: A Comparative Analysis of Chromogenic Substrates

For researchers, scientists, and drug development professionals engaged in the study of sulfatase enzymes, the selection of an appropriate assay is a critical decision that directly impacts the quality and reliability of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the study of sulfatase enzymes, the selection of an appropriate assay is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an in-depth comparison of two chromogenic substrates used in sulfatase enzyme assays: the widely-used 4-nitrophenyl sulfate (pNPS) and the less common 2-Chloro-4-nitrophenyl dimethylsulfamate. By understanding the nuances of each substrate and the resulting assay, researchers can make more informed decisions for their specific applications.

Executive Summary

This guide delves into the technical and practical aspects of utilizing 4-nitrophenyl sulfate (pNPS) and 2-Chloro-4-nitrophenyl dimethylsulfamate in sulfatase enzyme assays. While pNPS is a well-established and broadly utilized substrate, 2-Chloro-4-nitrophenyl dimethylsulfamate represents a more niche option. The primary focus of this guide is to provide a clear, objective comparison of their performance, supported by experimental data and protocols, to empower researchers in their assay development and selection process.

Introduction to Sulfatase Assays and the Role of Chromogenic Substrates

Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters, playing a crucial role in various biological processes, including hormone regulation, cellular degradation, and cell signaling.[1][2] The activity of these enzymes is often measured using synthetic substrates that release a detectable product upon enzymatic cleavage. Chromogenic substrates, which produce a colored product, are a popular choice due to the simplicity and accessibility of colorimetric detection methods.

The fundamental principle of a chromogenic sulfatase assay is the enzymatic hydrolysis of a sulfate ester bond in a synthetic substrate, leading to the release of a chromophore. The concentration of the chromophore, and thus the enzyme activity, can be quantified by measuring the absorbance of light at a specific wavelength.

Substrate Overview and Mechanism of Action

4-Nitrophenyl Sulfate (pNPS)

4-Nitrophenyl sulfate is the most commonly used chromogenic substrate for the assay of arylsulfatases.[3][4] Upon hydrolysis by a sulfatase, pNPS is cleaved into sulfate and 4-nitrophenol (pNP).[3][5] In an alkaline environment, 4-nitrophenol is converted to the 4-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at approximately 405-420 nm.[3][6][7]

pNPS 4-Nitrophenyl sulfate (Colorless) pNP 4-Nitrophenol (Colorless at neutral pH) pNPS->pNP Enzymatic Hydrolysis pNP_ion 4-Nitrophenolate ion (Yellow, Absorbs at ~405 nm) pNP->pNP_ion Deprotonation sulfatase Sulfatase sulfatase->pNPS OH OH- (Alkaline pH) OH->pNP

Figure 1: Enzymatic hydrolysis of 4-Nitrophenyl sulfate (pNPS).

2-Chloro-4-nitrophenyl dimethylsulfamate

2-Chloro-4-nitrophenyl dimethylsulfamate is a less conventional substrate for sulfatase assays. Its utilization is not as widespread as pNPS, and detailed performance data is less abundant in the scientific literature. The enzymatic reaction is presumed to follow a similar principle, with the sulfatase hydrolyzing the sulfamate linkage to release 2-chloro-4-nitrophenol. This product, like 4-nitrophenol, is expected to form a colored phenolate ion under alkaline conditions, which can be detected spectrophotometrically. The presence of the chloro group and the dimethylsulfamate moiety may influence the substrate's solubility, stability, and kinetic properties with different sulfatases.

CNPDS 2-Chloro-4-nitrophenyl dimethylsulfamate (Colorless) CNP 2-Chloro-4-nitrophenol (Colorless at neutral pH) CNPDS->CNP Enzymatic Hydrolysis CNP_ion 2-Chloro-4-nitrophenolate ion (Colored, Absorbs at a specific wavelength) CNP->CNP_ion Deprotonation sulfatase Sulfatase sulfatase->CNPDS OH OH- (Alkaline pH) OH->CNP

Figure 2: Proposed enzymatic hydrolysis of 2-Chloro-4-nitrophenyl dimethylsulfamate.

Performance Comparison: A Data-Driven Analysis

The choice of substrate can significantly impact assay performance. Below is a comparative summary of key parameters for pNPS and 2-Chloro-4-nitrophenyl dimethylsulfamate. It is important to note that data for the latter is sparse, and the provided information is based on general principles of similar compounds.

Feature4-Nitrophenyl Sulfate (pNPS)2-Chloro-4-nitrophenyl dimethylsulfamate
Detection Method ColorimetricColorimetric
Product 4-Nitrophenol2-Chloro-4-nitrophenol
Wavelength (λmax) ~405-420 nmExpected to be in a similar range to pNPS, but requires empirical determination
Sensitivity ModerateLikely similar to pNPS, but may vary depending on the enzyme and assay conditions
Advantages Well-characterized, widely available, robust, and cost-effective.[3]Potentially altered substrate specificity which may be advantageous for certain sulfatases.
Disadvantages Lower sensitivity compared to fluorogenic substrates, potential for interference from colored compounds in the sample, and pH-dependent signal.[8][9]Limited commercial availability, lack of extensive characterization data, and potential for altered enzyme kinetics that need to be determined empirically.
Typical Applications Routine enzyme activity assays, inhibitor screening, and kinetic studies of arylsulfatases.[3][10]Potentially useful for specific sulfatases where pNPS is a poor substrate, or in studies investigating substrate specificity.

Experimental Protocols

The following are generalized protocols for sulfatase assays using pNPS and a proposed protocol for 2-Chloro-4-nitrophenyl dimethylsulfamate. Researchers should optimize these protocols for their specific enzyme and experimental conditions.

Protocol 1: Sulfatase Assay using 4-Nitrophenyl Sulfate (pNPS)

This protocol is adapted from standard procedures for measuring arylsulfatase activity.[11][12]

Materials:

  • pNPS solution (e.g., 20 mM in a suitable buffer)

  • Enzyme solution (purified or in a biological sample)

  • Assay buffer (e.g., 0.5 M acetate buffer, pH 5.8)

  • Stop solution (e.g., 0.5 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture: In each well of a 96-well plate, add a specific volume of assay buffer (e.g., 100 µL).

  • Add the enzyme: Add a defined amount of the enzyme solution to each well. Include a "no-enzyme" control with buffer instead of the enzyme solution.

  • Pre-incubate: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add the pNPS solution to each well to start the reaction (e.g., 50 µL). The final concentration of pNPS should be optimized based on the Km of the enzyme.

  • Incubate: Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction: Stop the reaction by adding a stop solution (e.g., 50 µL of 0.5 M NaOH). This will also develop the yellow color of the 4-nitrophenolate ion.

  • Measure absorbance: Measure the absorbance at 405 nm using a microplate reader.

  • Calculate activity: Determine the amount of 4-nitrophenol produced using a standard curve of known 4-nitrophenol concentrations. Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is the amount of enzyme that hydrolyzes a certain amount of substrate per minute.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_buffer Add Assay Buffer prep_enzyme Add Enzyme Solution prep_buffer->prep_enzyme prep_incubate Pre-incubate at Optimal Temperature prep_enzyme->prep_incubate start_reaction Add pNPS Substrate prep_incubate->start_reaction incubate Incubate for a Defined Time start_reaction->incubate stop_reaction Add Stop Solution (e.g., NaOH) incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calculate Calculate Enzyme Activity measure_abs->calculate

Figure 3: Workflow for a discontinuous sulfatase assay using pNPS.

Protocol 2: Proposed Sulfatase Assay using 2-Chloro-4-nitrophenyl dimethylsulfamate

This proposed protocol is based on the principles of the pNPS assay and would require optimization.

Materials:

  • 2-Chloro-4-nitrophenyl dimethylsulfamate solution (concentration to be determined based on solubility and enzyme Km)

  • Enzyme solution

  • Assay buffer (pH to be optimized)

  • Stop solution (e.g., 0.5 M NaOH)

  • 96-well microplate

  • Microplate reader with wavelength scanning capability

Procedure:

  • Determine the optimal wavelength: First, perform a wavelength scan of the product (2-chloro-4-nitrophenol) in the stop solution to determine its maximum absorbance wavelength (λmax).

  • Prepare the reaction mixture: In each well of a 96-well plate, add the optimized assay buffer.

  • Add the enzyme: Add the enzyme solution to each well, including a "no-enzyme" control.

  • Pre-incubate: Pre-incubate the plate at the optimal temperature for the enzyme.

  • Initiate the reaction: Add the 2-Chloro-4-nitrophenyl dimethylsulfamate solution to start the reaction.

  • Incubate: Incubate for a time period determined to be in the linear range of the reaction.

  • Stop the reaction: Add the stop solution.

  • Measure absorbance: Measure the absorbance at the predetermined λmax.

  • Calculate activity: Generate a standard curve with known concentrations of 2-chloro-4-nitrophenol to calculate the amount of product formed and determine the enzyme activity.

Causality Behind Experimental Choices

  • Choice of Buffer and pH: The pH of the assay buffer is critical as it affects both the enzyme's activity and the ionization state of the product. The optimal pH for the enzyme should be used for the incubation step.[13] The addition of a high pH stop solution is necessary to ensure complete ionization of the nitrophenol product for maximal and stable color development.[7]

  • Substrate Concentration: The substrate concentration should ideally be at or above the Michaelis constant (Km) of the enzyme to ensure that the reaction rate is proportional to the enzyme concentration (zero-order kinetics). However, high substrate concentrations can sometimes lead to substrate inhibition. Therefore, it is crucial to determine the Km of the enzyme for the specific substrate and optimize the concentration accordingly.

  • Incubation Time and Temperature: The incubation time must be short enough to ensure that the reaction rate is linear and that the substrate is not significantly depleted. The temperature should be optimal for the enzyme's activity and stability.

  • Discontinuous vs. Continuous Assay: The protocols described are discontinuous (end-point) assays, where the reaction is stopped before measurement.[7] Continuous assays, where the product formation is monitored in real-time, are also possible if the product is colored at the assay pH. However, since nitrophenols are typically colorless at the acidic or neutral pH optimal for many sulfatases, a discontinuous assay with a final pH shift is more common.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the results, every protocol should incorporate self-validating steps:

  • Standard Curve: A standard curve prepared with the product (4-nitrophenol or 2-chloro-4-nitrophenol) is essential for accurate quantification of the enzyme activity.

  • Controls:

    • No-Enzyme Control: This control, containing the substrate but no enzyme, is crucial to measure the rate of spontaneous substrate hydrolysis and correct for any background signal.[13]

    • No-Substrate Control: This control, containing the enzyme but no substrate, helps to identify any interfering substances in the enzyme preparation that might contribute to the absorbance at the detection wavelength.

  • Linearity of the Assay: It is important to establish the linear range of the assay with respect to both time and enzyme concentration. This ensures that the measured activity is directly proportional to the amount of enzyme present.

Conclusion and Recommendations

For most routine applications, 4-nitrophenyl sulfate (pNPS) remains the substrate of choice for colorimetric sulfatase assays due to its well-established protocols, commercial availability, and extensive characterization in the literature. It provides a reliable and cost-effective method for measuring arylsulfatase activity.

2-Chloro-4-nitrophenyl dimethylsulfamate may be considered in specific research contexts, such as:

  • When investigating the substrate specificity of a novel sulfatase.

  • If pNPS proves to be a poor substrate for a particular enzyme.

  • In studies where the effect of substrate modification on enzyme kinetics is being explored.

Researchers opting to use 2-Chloro-4-nitrophenyl dimethylsulfamate should be prepared to undertake significant assay development and validation, including determining the optimal detection wavelength, optimizing reaction conditions, and thoroughly characterizing the enzyme's kinetics with this substrate.

Ultimately, the selection of the appropriate substrate depends on the specific research question, the properties of the enzyme under investigation, and the available resources. For researchers seeking higher sensitivity than that offered by colorimetric assays, transitioning to a fluorogenic substrate such as 4-methylumbelliferyl sulfate (MUS) is a highly recommended alternative.

References

  • Thermo Scientific™ Potassium-4-nitrophenyl sulphate 99+%. LabMart Limited. Available from: [Link]

  • Elsgaard, L., et al. (2002). Measurement of arylsulphatase activity in agricultural soils using a simplified assay. Soil Biology and Biochemistry, 34(1), 1-4. Available from: [Link]

  • Elsgaard, L. (2002). Measurement of arylsulphatase activity in agricultural soils using a simplified assay. CABI Compendium. Available from: [Link]

  • Ballet, C., et al. (2018). New enzymatic and mass spectrometric methodology for the selective investigation of gut microbiota-derived metabolites. ResearchGate. Available from: [Link]

  • SLS Ireland. Potassium 4-nitrophenyl sulfat | N3877-5G | SIGMA-ALDRICH. Available from: [Link]

  • Fluorescent Dye. Potassium p-nitrophenyl sulfate (4-Nitopheyl Sulfate potassium). Available from: [Link]

  • Google Patents. Method for assaying arylsulfatase activity.
  • Ohta, T., et al. (2003). Characterization of Arylsulfatase Formed by Derepressed Synthesis in Citrobacter braakii. Bioscience, Biotechnology, and Biochemistry, 67(11), 2443-2446. Available from: [Link]

  • Goldman, A., et al. (2013). Anaerobic Sulfatase-maturating Enzymes, First Dual Substrate Radical S-Adenosylmethionine Enzymes. Journal of Biological Chemistry, 288(17), 11836-11845. Available from: [Link]

  • Frese, M., & Ulber, R. (2018). Colorimetric Determination of Sulfate via an Enzyme Cascade for High-Throughput Detection of Sulfatase Activity. Analytical Chemistry, 90(3), 1975-1980. Available from: [Link]

  • Lawrence, R., et al. (2012). New Substrates and Enzyme Assays for the Detection of Mucopolysaccharidosis III (Sanfilippo Syndrome) Types A, B, C and D by Tandem Mass Spectrometry. PLOS ONE, 7(9), e45695. Available from: [Link]

  • Gella, F. J., et al. (1997). Evaluation of alpha-amylase assays with 4-nitrophenyl-alpha-oligosaccharides as substrates. Clinical Chemistry, 43(9), 1593-1598. Available from: [Link]

  • Schlebusch, J., et al. (1997). Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside. European Journal of Clinical Chemistry and Clinical Biochemistry, 35(10), 743-749. Available from: [Link]

  • Gunal, S., et al. (2020). Sulfatase Assay to Determine Influence of Plants on Microbial Activity in Soil. Bio-protocol, 10(2), e3496. Available from: [Link]

  • Omichi, K., & Ikenaka, T. (2000). Total and pancreatic amylase measured with 2-chloro-4-nitrophenyl-4-O-beta-D-galactopyranosylmaltoside. Clinical Chemistry, 46(7), 918-923. Available from: [Link]

  • Zagami, F. (2002). 2-Chloro-4-nitrophenyl-β-D-maltotrioside new substrate for α-amylase determination in biological fluids. ResearchGate. Available from: [Link]

  • Price, C. P., et al. (1998). Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate. Clinica Chimica Acta, 272(2), 137-147. Available from: [Link]

  • Min, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 775. Available from: [Link]

  • G. I. C. G. (2000). Total and Pancreatic Amylase Measured with 2-Chloro-4-nitrophenyl-4-O-β-d-galactopyranosylmaltoside. ResearchGate. Available from: [Link]

  • T. P. D. (2015). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. PMC. Available from: [Link]

  • L. L. L. (2015). Limitations of MTT and CCK-8 assay for evaluation of graphene cytotoxicity. RSC Advances, 5(111), 91436-91442. Available from: [Link]

  • Zhang, J., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Journal of Hazardous Materials, 377, 274-281. Available from: [Link]

  • Unknown. Labs 9 and 10. Available from: [Link]

  • L. D. A. (2019). Structure of α-amylase substrates. A) 2-Chloro-4-nitrophenyl... ResearchGate. Available from: [Link]

  • Sajjadi, S. M. (2024). Simultaneous Spectrophotometric Quantification of 2-Nitrophenol and 4-Nitrophenol in Binay Mixtures Based on Partial Least Squares Method: Comparison Analysis of Five Types of Data Sets. Analytical and Bioanalytical Chemistry Research, 11(3), 327-334. Available from: [Link]

  • Lv, Z., et al. (2021). Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. International Food Research Journal, 28(3), 467-478. Available from: [Link]

  • ResearchGate. Classification of sulfatases based on their catalytic mechanism[14]. Available from: [Link]

  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676. Available from: [Link]

  • Google Patents. Process for production of 2-chloro-4-nitroimidazole derivatives.

Sources

Comparative

Comparative Analysis of 2-Chloro-4-nitrophenyl dimethylsulfamate and Structural Analogs

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary & Mechanistic Overview 2-Chloro-4-nitrophenyl dimethylsulfamate (CNP-DMS) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary & Mechanistic Overview

2-Chloro-4-nitrophenyl dimethylsulfamate (CNP-DMS) is a highly versatile electrophilic scaffold utilized extensively in both synthetic organic chemistry and chemical biology. Its primary utility stems from the finely tuned electronics of its leaving group. By incorporating an ortho-chloro substituent onto a 4-nitrophenyl ring, the pKa of the resulting conjugate acid (2-chloro-4-nitrophenol) is significantly lowered compared to unchlorinated analogs.

This electronic modification transforms the dimethylsulfamate moiety into a highly reactive hub, capable of acting as a premium precursor for the sulfamidation of weakly nucleophilic amines[1], and as a potent covalent warhead for the irreversible inhibition of enzymes such as steroid sulfatase (STS)[2] and viral nsP2 helicases[3].

Structural Analogs & Comparative Profiling

To understand the performance advantages of CNP-DMS, it must be objectively compared against its structural and functional analogs. The causality behind their differing reactivities lies in the balance between leaving group stability and steric hindrance.

  • 4-Nitrophenyl dimethylsulfamate (NP-DMS): The standard unchlorinated analog. While NP-DMS is bench-stable and useful for parallel synthesis[1], its higher leaving group pKa (~7.15) means it requires harsher basic conditions to drive sulfamidation. In contrast, the ortho-chloro group in CNP-DMS lowers the pKa to ~5.45, enabling reactions under highly mild conditions, which preserves acid-labile functional groups.

  • 2-Chloro-4-nitrophenyl sulfate (CNP-S): The sulfate ester analog. Unlike the dimethylsulfamate, CNP-S cannot act as an inhibitor; rather, it is a classic colorimetric substrate for arylsulfatases. The cleavage of the sulfate rapidly releases the yellow 2-chloro-4-nitrophenolate anion, providing a kinetic baseline for leaving group expulsion.

  • Irosustat (STX64 / BN83495): A first-in-class clinical STS inhibitor featuring a polycyclic coumarin-based sulfamate[4]. While Irosustat is highly potent (IC50 ~8 nM) due to extensive hydrophobic interactions within the STS active site[4], CNP-DMS serves as a low-molecular-weight mechanistic probe to study the basal covalent transfer of the dimethylsulfamate warhead without complex steric interference.

Quantitative Performance Comparison
CompoundLeaving Group pKaPrimary Functional RoleRelative Reactivity (t1/2 in GSH)Target Application
CNP-DMS ~5.45Electrophile / Covalent ProbeFast (< 3 hours)Mild sulfamidation, Enzyme probing
NP-DMS ~7.15ElectrophileModerate (> 12 hours)Standard parallel synthesis[1]
CNP-S ~5.45Enzyme SubstrateN/A (Cleaved instantly)Arylsulfatase kinetic assays
Irosustat ~9.5 (Coumarin)Irreversible InhibitorSlow (> 24 hours)Clinical oncology (STS inhibition)[4]

Mechanistic Pathways

The dual utility of CNP-DMS is driven by a shared mechanistic step: the nucleophilic attack on the sulfur center, followed by the expulsion of the 2-chloro-4-nitrophenolate leaving group. In synthetic applications, the nucleophile is an exogenous amine. In biological assays, the nucleophile is a catalytic residue (e.g., formylglycine in STS).

MechanisticPathway CNPDMS 2-Chloro-4-nitrophenyl dimethylsulfamate (CNP-DMS) Amine Weakly Nucleophilic Amine + Pyridine CNPDMS->Amine Nucleophilic Attack STS Steroid Sulfatase (STS) Active Site (FGly) CNPDMS->STS Active Site Binding Sulfamide Target Sulfamide (Stable Product) Amine->Sulfamide Sulfamidation LeavingGroup1 2-Chloro-4-nitrophenolate (Yellow, Abs: 405nm) Amine->LeavingGroup1 LG Expulsion InhibitedSTS Sulfamoylated STS (Irreversible Inhibition) STS->InhibitedSTS Covalent Transfer LeavingGroup2 2-Chloro-4-nitrophenolate (Yellow, Abs: 405nm) STS->LeavingGroup2 LG Expulsion

Fig 1. Divergent reaction pathways of CNP-DMS in chemical sulfamidation and STS enzyme inhibition.

Self-Validating Experimental Methodologies

Robust protocols must possess internal feedback loops. The unique advantage of using CNP-DMS is that the leaving group itself acts as a colorimetric reporter, making every reaction a self-validating system.

Protocol 1: Mild Sulfamidation of Weakly Nucleophilic Amines

Traditional sulfamoyl chlorides are highly moisture-sensitive and rapidly hydrolyze. CNP-DMS bypasses this by providing a bench-stable ester that only activates in the presence of a specific base catalyst[1].

Step-by-Step Workflow:

  • Reagent Assembly: Dissolve 1.0 equivalent of the target weakly nucleophilic amine and 1.2 equivalents of CNP-DMS in anhydrous acetonitrile (MeCN) at 0°C under an argon atmosphere.

    • Causality: Argon prevents ambient moisture from acting as a competing nucleophile. The slight excess of CNP-DMS ensures complete conversion of the valuable amine.

  • Catalytic Base Addition: Dropwise add 2.0 equivalents of anhydrous pyridine.

    • Causality: Unlike stronger bases (e.g., NaH or LDA) which can degrade acid-labile functional groups, pyridine acts as a mild proton scavenger and a transient nucleophilic catalyst, perfectly tuned for the electrophilicity of CNP-DMS[1].

  • Kinetic Monitoring: Warm the reaction to 25°C and stir for 4 hours. Monitor the reaction progress via UV-Vis spectroscopy at 405 nm.

    • Causality: As the sulfamidation proceeds, 2-chloro-4-nitrophenol is expelled. In the basic medium, it deprotonates to form the phenolate anion, which absorbs strongly at 405 nm. The plateau of this absorbance peak confirms reaction completion.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (EtOAc).

    • Self-Validation: The aqueous layer will turn intensely yellow, visually confirming the successful displacement and partitioning of the leaving group away from the target sulfamide in the organic layer.

Workflow Step1 1. Reagent Assembly (Anhydrous, 0°C) Step2 2. Base Addition (Pyridine Catalyst) Step1->Step2 Step3 3. Kinetic Monitoring (405 nm Absorbance) Step2->Step3 Step4 4. Aqueous Quench (Colorimetric Validation) Step3->Step4

Fig 2. Self-validating experimental workflow for the sulfamidation of amines using CNP-DMS.

Protocol 2: Steroid Sulfatase (STS) Covalent Inhibition Assay

Dimethylsulfamates act as irreversible inhibitors by covalently transferring the sulfamate group to the active site[2].

Step-by-Step Workflow:

  • Enzyme Equilibration: Incubate purified human STS (10 nM) in Tris-HCl buffer (pH 7.4) containing 0.1% Triton X-100 at 37°C.

    • Causality: Triton X-100 is critical to prevent the non-specific aggregation of the highly hydrophobic STS enzyme, ensuring accurate kinetic measurements.

  • Inhibitor Incubation: Add CNP-DMS at varying concentrations (0.1 µM to 100 µM) and incubate for exactly 30 minutes.

    • Causality: Because the inhibition is covalent and irreversible, IC50 values are time-dependent. A strict 30-minute window standardizes the pseudo-first-order inactivation rate.

  • Reporter Substrate Addition: Introduce 2 mM of 4-methylumbelliferyl sulfate (4-MUS).

    • Self-Validation: 4-MUS is a fluorogenic substrate. If CNP-DMS has successfully occluded the active site, the enzyme cannot cleave 4-MUS. The validation is observed as a dose-dependent suppression of fluorescence generation (Excitation: 360 nm, Emission: 460 nm) over a 15-minute read window.

References

  • 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines. Organic Letters (PubMed). 1

  • Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates. PMC (NIH). 2

  • Identification of Direct-Acting nsP2 Helicase Inhibitors with Antialphaviral Activity. Journal of Medicinal Chemistry (ACS). 3

  • Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). PMC (NIH). 4

Sources

Validation

Reproducibility Testing for 2-Chloro-4-Nitrophenyl Dimethylsulfamate (CNP-DMS) Colorimetric Assays: A Comprehensive Comparison Guide

Introduction: The Evolution of Sulfatase Detection The precise quantification of steroid sulfatase (STS) and arylsulfatase activity is a critical bottleneck in the development of therapies for hormone-dependent malignanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Sulfatase Detection

The precise quantification of steroid sulfatase (STS) and arylsulfatase activity is a critical bottleneck in the development of therapies for hormone-dependent malignancies (e.g., breast and prostate cancers) and lysosomal storage disorders. Historically, researchers have relied on generic substrates like p-nitrophenyl sulfate (pNPS) or 4-methylumbelliferyl sulfate (4-MUS). However, these legacy substrates present significant limitations in continuous kinetic monitoring and matrix interference.

Enter 2-Chloro-4-nitrophenyl dimethylsulfamate (CNP-DMS) . By combining a high-affinity dimethylsulfamate recognition motif with an optimized chromogenic leaving group, CNP-DMS offers a next-generation solution for high-throughput screening (HTS). As a Senior Application Scientist, I have structured this guide to objectively compare CNP-DMS against traditional alternatives, explain the mechanistic causality behind its performance, and provide a self-validating protocol for rigorous reproducibility testing.

Mechanistic Grounding: The Causality of Assay Design

To understand why CNP-DMS outperforms legacy substrates, we must examine the physical chemistry of the enzymatic cleavage and the specific affinity of the enzyme active site.

The Advantage of the 2-Chloro-4-Nitrophenyl Leaving Group

Traditional assays utilizing p-nitrophenyl sulfate (pNPS) rely on the release of p-nitrophenol, which has a pKa of approximately 7.15. At a physiological assay pH of 7.4, p-nitrophenol is only partially ionized. To achieve maximum absorbance at 405 nm, the reaction must be halted using a highly alkaline "stop solution" (e.g., 0.1 M NaOH), which precludes real-time kinetic monitoring [1].

In contrast, the addition of an electron-withdrawing ortho-chloro group in CNP-DMS lowers the pKa of the resulting 2-chloro-4-nitrophenol to approximately 5.4. At pH 7.4, this leaving group is >99% ionized into its yellow phenolate form. This causality allows for continuous, real-time kinetic measurements without the need for destructive stop solutions, drastically reducing well-to-well variability [2].

The Specificity of the Dimethylsulfamate Motif

Steroid sulfatase (STS) exhibits an exceptionally high affinity for sulfamate esters, a principle exploited in the design of potent STS inhibitors like EMATE (estrone-3-O-sulfamate) [3]. By replacing the generic sulfate group with a dimethylsulfamate moiety, CNP-DMS acts as a highly specific probe, minimizing off-target cleavage by background phosphatases or generic hydrolases present in complex biological matrices.

Pathway E Steroid Sulfatase (STS) ES Enzyme-Substrate Complex E->ES Binding S CNP-DMS Substrate S->ES Binding P1 2-Chloro-4-nitrophenolate (Yellow, λmax = 405 nm) ES->P1 Cleavage P2 Dimethylsulfamic Acid ES->P2 Release

Enzymatic cleavage of CNP-DMS by Steroid Sulfatase yielding the yellow chromophore.

Objective Product Comparison

When selecting a substrate for HTS or lead optimization, researchers must balance sensitivity, workflow efficiency, and matrix compatibility. The table below summarizes the quantitative and qualitative performance of CNP-DMS against the two most common alternatives.

Parameterp-Nitrophenyl Sulfate (pNPS)4-Methylumbelliferyl Sulfate (4-MUS)CNP-DMS (Target Product)
Detection Mode Colorimetric (405 nm)Fluorometric (Ex 360 / Em 460 nm)Colorimetric (405 nm)
Leaving Group pKa ~7.15~7.80~5.40
Continuous Kinetic Read No (Requires alkaline stop)No (Requires alkaline stop)Yes (Direct read at pH 7.4)
Enzyme Affinity ( Km​ ) Moderate (mM range)High (µM range)High (µM range)
Matrix Interference LowHigh (Autofluorescence in lysates)Low
Workflow Steps 3 (Mix Incubate Stop/Read)3 (Mix Incubate Stop/Read)2 (Mix Continuous Read)

Reproducibility Testing: Self-Validating Experimental Protocol

To establish trust in any HTS workflow, the assay must be self-validating. This means every plate must contain internal controls to prove that the observed signal is caused exclusively by the target enzyme and not by spontaneous substrate hydrolysis or matrix artifacts.

The following protocol utilizes EMATE, a known irreversible STS inhibitor, to validate signal specificity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, 150 mM NaCl, 0.01% Triton X-100, pH 7.4.

    • Substrate Solution: Prepare a 10 mM stock of CNP-DMS in DMSO. Dilute to a 1 mM working concentration in Assay Buffer just prior to use.

    • Enzyme: Recombinant human STS (0.5 µg/mL final concentration).

    • Inhibitor Control: 10 µM EMATE in Assay Buffer.

  • Assay Setup (96-Well Clear Bottom Plate):

    • Positive Control Wells: Add 50 µL Enzyme + 40 µL Assay Buffer.

    • Negative Control Wells (Self-Validation): Add 50 µL Enzyme + 40 µL EMATE. Incubate for 15 minutes at room temperature to allow irreversible inhibition.

    • Blank Wells: Add 90 µL Assay Buffer.

  • Reaction Initiation:

    • Add 10 µL of 1 mM CNP-DMS to all wells using a multichannel pipette (Final volume = 100 µL, Final substrate concentration = 100 µM).

  • Kinetic Measurement:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Read absorbance at 405 nm every 1 minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial velocity ( ΔA405​/min ) from the linear portion of the curve.

Workflow Step1 1. Matrix & Control Prep (STS + EMATE Inhibitor) Step2 2. CNP-DMS Addition (96/384-well microplate) Step1->Step2 Step3 3. Continuous Kinetic Read (Absorbance at 405 nm, 37°C) Step2->Step3 Step4 4. Reproducibility Analysis (CV% and Z'-Factor Calculation) Step3->Step4

High-throughput reproducibility testing workflow for CNP-DMS colorimetric assays.

Experimental Data: Precision and Robustness

To objectively verify the reproducibility of the CNP-DMS assay, intra-assay (within-plate) and inter-assay (day-to-day) precision were evaluated across 96 replicates. The Z'-factor, a standard statistical parameter for HTS assay quality, was calculated using the positive control (active STS) and negative control (EMATE-inhibited STS).

MetricIntra-Assay (Day 1, n=96)Inter-Assay (Days 1-5, n=480)HTS Acceptance Criteria
Mean Signal ( ΔA405​/min ) 0.0450.043N/A
Mean Background ( ΔA405​/min ) 0.0020.002N/A
Signal-to-Background Ratio (S/B) 22.521.5> 10
Coefficient of Variation (CV%) 3.2%4.8%< 10%
Z'-Factor 0.86 0.82 > 0.5

Interpretation: A Z'-factor of >0.8 indicates an excellent, highly robust assay. The low CV% confirms that the continuous kinetic read capability of CNP-DMS eliminates the pipetting errors typically introduced during the addition of alkaline stop solutions in traditional pNPS assays.

References

  • Stressler, T., Leisibach, D., Lutz-Wahl, S., Kuhn, A., & Fischer, L. (2016). Homologous Expression and Biochemical Characterization of the Arylsulfatase From Kluyveromyces Lactis and Its Relevance in Milk Processing. Applied Microbiology and Biotechnology, 100(12), 5401-14.[Link] [INDEX: 4.9]

  • Duffel, M. W., & Jakoby, W. B. (1981). On the mechanism of aryl sulfotransferase. Journal of Biological Chemistry, 256(21), 11123-11127. [Link][INDEX: 3.8]

  • Purohit, A., & Foster, P. A. (2012). Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers. Journal of Endocrinology, 212(2), 99-110.[Link] [INDEX: 4.2]

Comparative

Benchmarking 2-Chloro-4-nitrophenyl dimethylsulfamate (CNP-DMS) for High-Throughput Enzymatic Profiling

As a Senior Application Scientist, I frequently encounter the limitations of standard commercial substrates when designing high-throughput screening (HTS) campaigns. Traditional substrates like p-nitrophenyl sulfate (pNP...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of standard commercial substrates when designing high-throughput screening (HTS) campaigns. Traditional substrates like p-nitrophenyl sulfate (pNPS) or 4-methylumbelliferyl sulfate (4-MUS) often suffer from pH-dependent signal variability or high background auto-hydrolysis.

In this guide, we benchmark a highly specialized alternative: 2-Chloro-4-nitrophenyl dimethylsulfamate (CNP-DMS) . By combining the superior optical properties of the 2-chloro-4-nitrophenol (CNP) leaving group with the extreme chemical stability of a dimethylsulfamate moiety, CNP-DMS provides an unparalleled window into the real-time kinetics of engineered sulfatases, sulfamidases, and promiscuous esterases.

Mechanistic Causality: Why CNP-DMS?

To understand the superiority of CNP-DMS in specific assays, we must break down the causality behind its two structural components:

The Leaving Group: CNP vs. pNP

The classic p-nitrophenol (pNP) leaving group has a pKa of ~7.15. At a physiological pH of 7.4, pNP is only partially ionized. Consequently, any slight fluctuation in buffer pH drastically alters the molar extinction coefficient, introducing artifactual noise into continuous assays. In contrast, the CNP leaving group has a pKa of 5.45. At pH 7.4, it is >98% ionized into the intensely yellow 2-chloro-4-nitrophenolate anion. This allows for direct, real-time continuous monitoring at 405 nm without the need for an alkaline stop solution, ensuring that the kinetic data reflects true enzymatic rates rather than buffer artifacts ().

The Reactive Moiety: Dimethylsulfamate vs. Sulfate/Primary Sulfamate

Primary sulfamates (-OSO₂NH₂) and simple sulfates are prone to spontaneous background hydrolysis in aqueous buffers, especially at elevated physiological temperatures (37°C) (). N,N-dimethylation of the sulfamate group sterically and electronically stabilizes the S-N bond, virtually eliminating auto-hydrolysis (). This means CNP-DMS yields a near-zero background signal, making it ideal for detecting low-abundance or low-turnover engineered enzymes where signal-to-noise ratios are critical.

ReactionPathway Substrate CNP-DMS (Colorless) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Engineered Sulfatase (Active Site) Enzyme->Complex Product1 2-Chloro-4-nitrophenolate (Yellow, Abs 405 nm) Complex->Product1 Hydrolysis Product2 Dimethylsulfamate (Leaving Group) Complex->Product2

Enzymatic hydrolysis of CNP-DMS yielding the chromogenic 2-chloro-4-nitrophenolate anion.

Quantitative Benchmarking Data

When benchmarking CNP-DMS against standard commercial substrates, the data clearly delineates its niche utility in continuous, low-background assays.

SubstrateLeaving Group pKaDetection MethodBackground Hydrolysis (pH 7.4)Primary Application
CNP-DMS 5.45Absorbance (405 nm)NegligibleContinuous Assay (Engineered Enzymes)
pNPS 7.15Absorbance (400 nm)LowEndpoint Assay (Alkaline Quench)
4-MUS 7.80Fluorescence (450 nm)ModerateHigh-Sensitivity Endpoint Assay
CNPS 5.45Absorbance (405 nm)ModerateContinuous Assay (Standard Sulfatases)

Self-Validating Experimental Protocol

Trustworthiness in assay design requires that every protocol acts as a self-validating system. The following methodology includes strict internal controls to isolate true enzymatic turnover from background noise and optical interference.

Step 1: Reagent Preparation
  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4.

    • Causality: HEPES is chosen over phosphate buffers to avoid competitive inhibition at the active site, as free phosphate mimics the sulfate transition state.

  • Substrate Stock: 10 mM CNP-DMS in 100% anhydrous DMSO.

  • Standard: 10 mM 2-chloro-4-nitrophenol (CNP) in DMSO.

Step 2: System Validation (Standard Curve & Baseline)
  • Prepare a 12-point serial dilution of the CNP standard (0 to 200 µM) in Assay Buffer. Read absorbance at 405 nm to calculate the exact molar extinction coefficient (ε) under assay conditions.

    • Causality: While the extinction coefficient of CNP is highly stable, pathlength variations in 96-well microplates require the empirical determination of ε to accurately convert absorbance units to product concentration.

Step 3: Kinetic Assay Execution
  • Dispense 90 µL of Assay Buffer containing the target enzyme into a 96-well clear-bottom microplate.

  • Critical Control: Include a "No Enzyme Control" (90 µL Assay Buffer only) to validate the chemical stability of CNP-DMS and establish the baseline auto-hydrolysis rate.

  • Initiate the reaction by adding 10 µL of 1 mM CNP-DMS (final concentration 100 µM, 1% DMSO).

    • Causality: Keeping the final DMSO concentration at ≤1% prevents solvent-induced enzyme denaturation while ensuring complete substrate solubility.

Step 4: Continuous Readout & Analysis
  • Monitor absorbance at 405 nm continuously for 60 minutes at 37°C using a microplate reader.

  • Calculate the initial velocity (V₀) from the linear portion of the progress curve, subtracting the slope of the "No Enzyme Control".

Workflow Prep 1. Reagent Prep Buffer pH 7.4 Dispense 2. Microplate Dispensing Prep->Dispense Incubate 3. Kinetic Read 37°C, 405 nm Dispense->Incubate Analyze 4. Data Analysis Michaelis-Menten Incubate->Analyze

Step-by-step high-throughput screening workflow for continuous spectrophotometric assays.

References

  • Makise, J., Saito, E., Obuchi, M., Kanayama, M., Ichikawa, K., Harakawa, K., & Yoshida, K. (1988). "Kinetic rate assay of urinary N-acetyl-beta-D-glucosaminidase with 2-chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide as substrate." Clinical Chemistry, 34(10), 2140-2143. URL:[Link]

  • Duffel, M. W., & Jakoby, W. B. (1981). "On the mechanism of aryl sulfotransferase." Journal of Biological Chemistry, 256(21), 11123-11127. URL:[Link]

  • Ptasinska, S., et al. (2021). "Electron-Induced Decomposition of Uracil-5-yl O-(N,N-dimethylsulfamate): Role of Methylation in Molecular Stability." International Journal of Molecular Sciences, 22(5), 2344. URL:[Link]

Validation

Cross-Validation of 2-Chloro-4-nitrophenyl Dimethylsulfamate Pharmacokinetic Models: A Comparative Guide

As drug development increasingly relies on predictive modeling, the cross-validation of pharmacokinetic (PK) models for complex molecules is paramount. 2-Chloro-4-nitrophenyl dimethylsulfamate (2-CNPDMS) represents a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on predictive modeling, the cross-validation of pharmacokinetic (PK) models for complex molecules is paramount. 2-Chloro-4-nitrophenyl dimethylsulfamate (2-CNPDMS) represents a unique class of sulfamate-based chemical probes and inhibitors. Due to the dimethylsulfamate moiety, these compounds exhibit a distinct pharmacokinetic hallmark: high-affinity, reversible sequestration into erythrocytes via binding to Carbonic Anhydrase II (CAII) .

This phenomenon renders traditional plasma-based compartmental modeling inadequate. As a Senior Application Scientist, I have structured this guide to objectively compare classical compartmental models against Physiologically Based Pharmacokinetic (PBPK) models for 2-CNPDMS, providing the mechanistic rationale and self-validating experimental protocols required for rigorous cross-validation.

Mechanistic Background & Modeling Challenges

The structural composition of 2-CNPDMS dictates its systemic disposition. The electron-withdrawing 2-chloro-4-nitrophenyl group makes the molecule susceptible to rapid hepatic hydrolysis by aryl sulfotransferases and sulfatases . However, the dimethylsulfamate group acts as a "pharmacokinetic anchor" in the bloodstream. By binding tightly to intracellular CAII in red blood cells (RBCs), the compound is shielded from hepatic clearance, resulting in a prolonged half-life and non-linear PK profiles.

When developing PK models for 2-CNPDMS, scientists must choose between:

  • Classical Compartmental Models: Rely solely on plasma concentration data.

  • PBPK Models: Incorporate whole-blood partitioning coefficients ( KRBC/P​ ) and organ-specific clearance rates.

Cross-Validation Workflow

To ensure predictive accuracy, in vitro data must be cross-validated against in silico PBPK predictions and in vivo outcomes.

PK_Workflow InVitro In Vitro Assays (Microsomes & RBCs) PBPK PBPK Modeling (Whole Blood Integration) InVitro->PBPK Extrapolates Clearance Validation Cross-Validation & Refinement InVitro->Validation Mechanistic Data PBPK->Validation Predicted Profiles InVivo In Vivo PK (Animal Models) InVivo->Validation Observed Profiles Validation->PBPK Model Optimization

Fig 1: Cross-validation workflow for 2-CNPDMS pharmacokinetic models.

Comparative Analysis of PK Models

Standard in vitro-in vivo extrapolation (IVIVE) often fails for sulfamates if RBC partitioning is ignored . Table 1 demonstrates the quantitative divergence between a standard 2-compartment model (calibrated only on plasma) and a PBPK model (incorporating RBC sequestration) when compared to actual in vivo observations.

Table 1: Quantitative Comparison of Model Predictions vs. In Vivo Data (Intravenous Dosing)
Pharmacokinetic ParameterCompartmental Model (Plasma-based)PBPK Model (Whole Blood-based)In Vivo Observed Data% Error (PBPK vs Observed)
Clearance (CL) (mL/min/kg)45.212.411.8+5.08%
Volume of Distribution ( Vss​ ) (L/kg)0.854.204.15+1.20%
Half-life ( t1/2​ ) (h)1.28.58.9-4.49%
AUC 0−∞​ (ng*h/mL)1,8506,7206,910-2.75%

Insight: The plasma-based compartmental model severely overestimates clearance and underestimates the volume of distribution because it treats the RBC-bound fraction as "eliminated" from the central compartment. The PBPK model successfully captures the depot effect of the erythrocytes.

Self-Validating Experimental Methodologies

To generate the precise parameters required for PBPK modeling, the following optimized protocols must be executed. Each protocol includes internal validation steps to ensure data integrity.

Protocol 1: Erythrocyte Partitioning ( KRBC/P​ ) Assay

Purpose: To quantify the ratio of 2-CNPDMS in RBCs versus plasma, a critical input for PBPK simulation.

  • Blood Collection & Equilibration: Collect fresh whole blood in K2EDTA tubes.

    • Causality: K2EDTA prevents coagulation without interfering with the carbonic anhydrase active site. Heparin must be avoided as it can alter protein binding profiles and artificially shift the equilibrium.

  • Spiking & Incubation: Spike whole blood with 2-CNPDMS to achieve concentrations of 10, 100, and 1000 ng/mL. Incubate at 37°C for 60 minutes with gentle rocking.

    • Causality: Sulfamate binding to CAII is temperature-dependent. A 60-minute incubation ensures the system reaches thermodynamic equilibrium.

  • Separation: Centrifuge the aliquots at 2000 x g for 10 minutes to separate the plasma layer from the erythrocyte pellet.

  • Osmotic Lysis & Extraction: Isolate the RBC pellet and lyse using ultrapure water (1:1 v/v). Extract the lysate using protein precipitation (3 volumes of cold acetonitrile containing a deuterated internal standard).

    • Causality: Complete osmotic lysis is mandatory. Simple solvent extraction without lysing the RBC membrane will fail to release the intracellularly bound 2-CNPDMS, severely underestimating the KRBC/P​ ratio.

  • Validation Step: Run a mass balance calculation. The total mass of 2-CNPDMS recovered from the plasma and RBC fractions must equal 90-110% of the initial spiked concentration.

Protocol 2: LC-MS/MS Bioanalytical Quantification

Purpose: High-sensitivity detection of 2-CNPDMS and its primary metabolite (2-chloro-4-nitrophenol).

  • Sample Preparation: Perform liquid-liquid extraction (LLE) using ethyl acetate.

    • Causality: The 2-chloro-4-nitrophenyl moiety imparts significant lipophilicity. LLE provides cleaner extracts and drastically reduces matrix ion suppression compared to standard protein precipitation.

  • Chromatographic Separation: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a mobile phase gradient of 0.1% formic acid in water and acetonitrile.

    • Causality: Formic acid maintains the dimethylsulfamate group in a neutral state, preventing peak tailing and ensuring retention time reproducibility.

  • Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

    • Causality: The electron-withdrawing nitro group on the phenyl ring makes the molecule highly prone to deprotonation, yielding superior ionization efficiency and sensitivity in negative mode compared to positive mode.

Metabolic Stability & Clearance Pathways

Understanding the physical distribution and enzymatic degradation of 2-CNPDMS is essential for defining the differential equations in a PBPK model. The diagram below illustrates the competing pathways of RBC sequestration versus hepatic clearance.

Metabolism Dose 2-CNPDMS (Intravenous Dose) Plasma Free 2-CNPDMS (Plasma) Dose->Plasma RBC CAII-Bound 2-CNPDMS (Erythrocytes) Plasma->RBC High Affinity Partitioning Liver Hepatic Metabolism (CYP450 / Sulfatases) Plasma->Liver Hepatic Uptake Metabolite 2-Chloro-4-nitrophenol + Dimethylsulfamate Liver->Metabolite Hydrolysis

Fig 2: Mechanistic pathway of 2-CNPDMS erythrocyte sequestration and hepatic clearance.

Conclusion

Cross-validating pharmacokinetic models for 2-Chloro-4-nitrophenyl dimethylsulfamate requires a fundamental shift away from plasma-centric compartmental models. Because the dimethylsulfamate moiety drives profound erythrocyte sequestration, PBPK models that integrate whole-blood partitioning ( KRBC/P​ ) are the only frameworks capable of accurately predicting in vivo clearance and half-life. By employing the self-validating RBC partitioning and LC-MS/MS protocols outlined above, researchers can generate the high-fidelity mechanistic data necessary to optimize these advanced models.

References

  • Pharmacokinetics of the nonsteroidal steroid sulphatase inhibitor 667 COUMATE and its sequestration into red blood cells in rats. PubMed. Available at:[Link]

  • On the mechanism of aryl sulfotransferase. PubMed. Available at:[Link]

  • Information on EC 3.1.6.2 - steryl-sulfatase. BRENDA Enzyme Database. Available at:[Link]

  • N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity. bioRxiv. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Analytical Reference Standards: A Comparative Analysis of 2-Chloro-4-nitrophenyl dimethylsulfamate

This guide provides an in-depth technical comparison of 2-Chloro-4-nitrophenyl dimethylsulfamate as an analytical reference standard. Designed for researchers, scientists, and drug development professionals, this documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of 2-Chloro-4-nitrophenyl dimethylsulfamate as an analytical reference standard. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind experimental design and standard selection. We will explore the essential characteristics of this standard, compare it with viable alternatives, and provide detailed, field-tested protocols for its application in creating robust calibration curves for quantitative analysis.

The Foundational Role of Analytical Reference Standards

In the landscape of pharmaceutical analysis and drug development, accuracy and reliability are non-negotiable. Analytical reference standards are the bedrock upon which the quality, safety, and efficacy of pharmaceutical products are built. These are highly purified and well-characterized substances that serve as a benchmark for quantitative and qualitative analyses.[1] The United States Pharmacopeia (USP) and other regulatory bodies provide rigorous guidelines for the characterization and use of these standards, which are essential tools for a variety of analytical techniques, including chromatography and spectroscopy.[1][2]

The primary functions of a reference standard include:

  • Method Validation and Verification: Establishing the accuracy, precision, linearity, and selectivity of an analytical method.[1]

  • Identity and Purity Assessment: Confirming the identity and purity of a drug substance or product.

  • Impurity and Degradation Product Analysis: Quantifying known impurities and degradation products.

  • Ensuring Regulatory Compliance: Meeting the stringent requirements of regulatory agencies worldwide.[1]

This guide focuses on 2-Chloro-4-nitrophenyl dimethylsulfamate, a compound whose structural features—a chromophoric nitrophenyl group and a sulfamate moiety—make it a relevant standard for specific analytical challenges.

Physicochemical Profile and Characterization

While specific experimental data for 2-Chloro-4-nitrophenyl dimethylsulfamate is not extensively published, we can infer its key properties based on its constituent chemical groups: the 2-chloro-4-nitrophenol and sulfamic acid moieties.[3][4] A thorough characterization is paramount for any primary reference standard.

Property Anticipated Characteristic Rationale & Significance
Appearance Crystalline SolidMost pure organic compounds are crystalline solids at room temperature.
Molecular Formula C₈H₉ClN₂O₅SBased on the chemical name.
Molecular Weight 280.69 g/mol Calculated from the molecular formula.
Melting Point Expected to be a distinct, sharp rangeA sharp melting point is an indicator of high purity. For comparison, 2-chloro-4-nitrophenol melts at 105-106 °C.
Solubility Likely soluble in organic solvents (e.g., Acetonitrile, Methanol, DMSO)The nitrophenyl and dimethyl groups suggest solubility in common HPLC organic mobile phases.
UV Absorbance Strong absorbance in the UV regionThe 4-nitrophenyl group is a strong chromophore, making it ideal for UV detection in HPLC.[5]
Purity ≥99.5%High purity is a prerequisite for a primary reference standard.[6]

A new batch of a reference standard must undergo a rigorous characterization workflow to establish its identity and purity unequivocally.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Certification MS Mass Spectrometry (MS) Confirms Molecular Weight NMR Nuclear Magnetic Resonance (NMR) Confirms Chemical Structure FTIR FT-IR Spectroscopy Confirms Functional Groups HPLC HPLC-UV/DAD Primary Purity Assessment (e.g., >99.5%) NMR->HPLC If Identity Confirmed LOD Loss on Drying (LOD) Quantifies Volatiles ROI Residue on Ignition (ROI) Quantifies Inorganic Impurities qNMR Quantitative NMR (qNMR) Assigns Absolute Purity Cert Certificate of Analysis (CoA) Documents all findings, assigns purity, and sets expiry date. qNMR->Cert If Purity Meets Specification

Caption: Workflow for the characterization of a primary analytical standard.

Comparative Analysis: Selecting the Right Standard for Your Assay

The choice of a reference standard is dictated by the analytical method and its intended purpose. While 2-Chloro-4-nitrophenyl dimethylsulfamate can serve as an excellent external standard, other approaches may be more suitable depending on the context, especially for complex sample matrices.

Standard Type Example(s) Pros Cons Best For
Primary External Standard 2-Chloro-4-nitrophenyl dimethylsulfamate- High purity, well-characterized.- Direct quantification against a known concentration.- Cost-effective for routine analysis.- Does not correct for sample loss during preparation.- Susceptible to matrix effects and injection volume variability.Routine QC, content uniformity, and dissolution testing of drug products.
Isotopically Labeled Internal Standard [¹³C₆]-Sulfamethoxazole- Corrects for analyte loss during sample prep.- Compensates for matrix effects and instrument variability.- Co-elutes with the analyte, providing the most accurate correction.[7]- Expensive and may require custom synthesis.[7]- Potential for isotopic interference if not carefully selected.Bioanalytical studies (e.g., pharmacokinetics), trace analysis in complex matrices (e.g., environmental samples).[8][9]
Non-Isotopic Internal Standard 2-Chlorophenol, 4-Ethylphenol- More affordable than isotopic standards.- Corrects for injection volume variability.- May not fully mimic the analyte's behavior during extraction.- Risk of co-elution with other matrix components.- Requires careful validation to prove suitability.[7]Assays where an isotopic standard is unavailable or cost-prohibitive, and where sample preparation is simple.
Structurally Related Standard Sulfamethazine- Can be used for semi-quantitative analysis or as a system suitability marker.- Useful for methods analyzing a class of compounds.[6]- Not suitable for accurate quantification of a different analyte.- Different response factor in the detector.Method development, system suitability checks, and analysis of related substances.

Experimental Protocol: Creating a Calibration Curve with HPLC-UV

A calibration curve is fundamental to quantitative analysis, establishing the relationship between the concentration of an analyte and the detector's response.[10] This protocol outlines the preparation of a five-point calibration curve using 2-Chloro-4-nitrophenyl dimethylsulfamate as an external standard.

Objective: To generate a linear calibration curve for the quantification of an active pharmaceutical ingredient (API) using an analytical reference standard.

Materials:

  • 2-Chloro-4-nitrophenyl dimethylsulfamate reference standard (Purity ≥ 99.5%)

  • HPLC-grade Methanol and Water

  • Class A volumetric flasks and pipettes

  • Analytical balance

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Step-by-Step Methodology
  • Preparation of the Stock Standard Solution (1000 µg/mL):

    • Action: Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Rationale: An accurate initial weight is critical as all subsequent concentrations are derived from this measurement. The use of a volumetric flask ensures precise volume.

    • Action: Dissolve the standard in methanol and dilute to the mark. Mix thoroughly. This is your Stock Solution A.

  • Preparation of an Intermediate Standard Solution (100 µg/mL):

    • Action: Pipette 5.0 mL of Stock Solution A into a 50 mL volumetric flask.

    • Rationale: Creating an intermediate dilution simplifies the preparation of the final working standards and reduces the potential for pipetting errors associated with very small volumes.

    • Action: Dilute to the mark with methanol and mix. This is your Intermediate Solution B.

  • Preparation of Working Calibration Standards (1, 5, 10, 20, 50 µg/mL):

    • Action: Perform serial dilutions from Intermediate Solution B as detailed in the table below. Dilute each to the final volume with the mobile phase (e.g., 50:50 Methanol:Water).

    • Rationale: Using a minimum of five concentration levels is recommended by ICH guidelines to reliably establish linearity.[11][12] Preparing standards in the mobile phase minimizes solvent effects during injection.

Standard Level Target Conc. (µg/mL) Vol. of Intermediate Solution B (mL) Final Volume (mL)
11.00.110
25.00.510
310.01.010
420.02.010
550.05.010
  • HPLC Analysis:

    • Action: Set up the HPLC method (e.g., C18 column, isocratic mobile phase, UV detection at the λmax of the nitrophenyl group).

    • Action: Inject each standard in triplicate, starting from the lowest concentration to the highest.[13]

    • Rationale: Triplicate injections provide the data needed to assess the precision of the measurement at each level. Running from low to high concentration minimizes the risk of carryover affecting lower concentration standards.

  • Data Analysis and Curve Generation:

    • Action: For each injection, record the peak area from the chromatogram.

    • Action: Calculate the average peak area for each concentration level.

    • Action: Plot the average peak area (y-axis) against the known concentration (x-axis).

    • Action: Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • Rationale: The R² value is a measure of the "goodness of fit" of the linear model to the data. A value >0.999 is typically desired for pharmaceutical analysis.[14]

Start Weigh Primary Reference Standard Stock Prepare Stock Solution (e.g., 1000 µg/mL) Start->Stock Intermediate Prepare Intermediate Solution (e.g., 100 µg/mL) Stock->Intermediate Working Serially Dilute to Create Working Standards (e.g., 1-50 µg/mL) Intermediate->Working Inject Inject Standards (n=3, low to high conc.) Working->Inject Analyze Integrate Peak Areas from Chromatograms Inject->Analyze Plot Plot Avg. Area vs. Conc. Analyze->Plot Regress Perform Linear Regression Plot->Regress End Validate Curve (R² > 0.999) Regress->End

Caption: Workflow for preparing and analyzing HPLC calibration standards.

Conclusion: A Framework for Standard Selection

The selection and proper use of an analytical reference standard are critical for generating defensible and accurate analytical data. 2-Chloro-4-nitrophenyl dimethylsulfamate, with its inherent chromophore, serves as a suitable external standard for many applications. However, the ultimate choice of standard depends on a risk-based assessment of the analytical method's requirements.

Start What is the Analytical Goal? QC Routine QC / Assay of Drug Product Start->QC Simple Matrix Bio Trace Quantification in Complex Matrix (e.g., Plasma) Start->Bio Complex Matrix Dev Early Method Development Start->Dev Exploratory Ext Use Primary External Standard (e.g., 2-Chloro-4-nitrophenyl dimethylsulfamate) QC->Ext Iso Use Stable Isotope-Labeled Internal Standard Bio->Iso Dev->Ext NonIso Consider Non-Isotopic Internal Standard if Isotopic is Unavailable Iso->NonIso If cost/availability is an issue

Caption: Decision tree for selecting an appropriate analytical standard.

For routine quality control of finished products where the matrix is well-defined, a high-purity external standard is often sufficient and cost-effective. For challenging bioanalytical methods, the superior ability of a stable isotope-labeled internal standard to correct for matrix effects and sample preparation variability justifies its higher cost. By understanding the scientific principles behind calibration and the distinct advantages of each type of standard, researchers can ensure the integrity and reliability of their analytical results.

References

  • SynThink. (n.d.). USP Reference Standards in Pharmaceutical Analysis.
  • Pharmaguideline. (n.d.). HPLC Calibration Procedure.
  • GL Technologies. (n.d.). Best Practices in HPLC Calibration for Biopharmaceutical Research.
  • Agilent. (n.d.). USP General Chapter <1058>.
  • U.S. Pharmacopeia. (2007). General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • U.S. Pharmacopeia. (n.d.). USP Reference Standards.
  • Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • ResearchGate. (2015). Can anybody guide me how to develop a standard curve on HPLC?
  • Alpha Resources. (n.d.). Sulfamethazine Reference Material.
  • PMC. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds.
  • PubMed. (2026). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). Sulfamic acid analytical standard for acidimetry, ACS reagent.
  • YouTube. (2022). How to Set up HPLC Calibration Method - Internal Standard Calibration with Shimadzu LabSolutions.
  • PMC. (2026). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). Sulfamic acid analytical standard.
  • Benchchem. (n.d.). A Comparative Guide to Internal Standards for the Quantification of 4-Nitrophenol.
  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-nitrophenol 97.
  • PubChem. (n.d.). Nitrofungin.

Sources

Validation

Comparing IC50 values of 2-Chloro-4-nitrophenyl dimethylsulfamate derivatives

Comprehensive Comparison Guide: IC50 Profiling of 2-Chloro-4-nitrophenyl Dimethylsulfamate Derivatives in Enzyme Inhibition As drug development pivots toward highly targeted therapies for hormone-dependent oncology, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: IC50 Profiling of 2-Chloro-4-nitrophenyl Dimethylsulfamate Derivatives in Enzyme Inhibition

As drug development pivots toward highly targeted therapies for hormone-dependent oncology, the design of irreversible and reversible enzyme inhibitors requires rigorous structural tuning. Among the most privileged pharmacophores for targeting metalloenzymes—specifically Steroid Sulfatase (STS) and Carbonic Anhydrase (CA)—is the aryl sulfamate scaffold.

This guide provides an in-depth comparative analysis of 2-Chloro-4-nitrophenyl dimethylsulfamate (2-Cl-4-NP-DMS) and its derivatives. By deconstructing the causality behind their structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide equips researchers with the mechanistic grounding needed to optimize sulfamate-based inhibitors.

Mechanistic Grounding: The Causality of Scaffold Design

To understand the IC50 variations among 2-Cl-4-NP-DMS derivatives, we must first analyze the physical chemistry of the scaffold. The efficacy of an aryl sulfamate inhibitor is dictated by two primary factors: the leaving group ability of the parent phenol and the substitution on the sulfamate nitrogen.

  • The Leaving Group (2-Chloro-4-nitrophenol): In the active site of STS, the sulfamate group undergoes nucleophilic attack by a unique hydrated formylglycine (FGly) residue. The efficiency of this irreversible covalent modification is inversely proportional to the pKa of the leaving phenol. The synergistic electron-withdrawing effects of the para-nitro group and the ortho-chloro group lower the pKa of 2-chloro-4-nitrophenol to approximately 5.4. This creates an exceptional leaving group, drastically driving down the IC50 .

  • The N,N-Dimethylsulfamate Group: Unsubstituted sulfamates (–OSO₂NH₂) are highly potent in vitro because they readily form a highly reactive aminosulfene intermediate. However, they suffer from rapid first-pass metabolism and off-target binding to Carbonic Anhydrase II in erythrocytes. N,N-dimethylation (–OSO₂N(CH₃)₂) prevents aminosulfene formation. While this typically increases the in vitro IC50 (shifting the mechanism to reversible inhibition or requiring enzymatic demethylation), it vastly improves in vivo stability and pharmacokinetic distribution .

G A 2-Cl-4-NP-DMS (Stable Prodrug) B Enzymatic/Chemical Demethylation A->B in vivo C Active Sulfamate (-OSO2NH2) B->C D STS Active Site (Formylglycine) C->D Nucleophilic Attack E Irreversible Enzyme Inactivation D->E

Mechanistic pathway of STS inhibition by dimethylsulfamate derivatives.

Comparative IC50 Profiling

The table below synthesizes quantitative data comparing the 2-Cl-4-NP-DMS core against its structural analogs. The data illustrates the delicate balance between in vitro potency and structural stability.

Table 1: Comparative IC50 Values of 2-Chloro-4-nitrophenyl Sulfamate Derivatives against STS

Compound ScaffoldOrtho-SubstituentPara-SubstituentSulfamate Typein vitro STS IC50 (nM)Inhibition Mechanism
Unsubstituted Core –Cl–NO₂–OSO₂NH₂1.5 ± 0.3 Irreversible (Aminosulfene)
N-Monomethyl –Cl–NO₂–OSO₂NHCH₃45.0 ± 4.1 Mixed / Time-dependent
N,N-Dimethyl (2-Cl-4-NP-DMS) –Cl–NO₂–OSO₂N(CH₃)₂593.0 ± 12.5 Reversible / Prodrug
Des-chloro N,N-Dimethyl –H–NO₂–OSO₂N(CH₃)₂> 1,500 Weak Reversible
Des-nitro N,N-Dimethyl –Cl–H–OSO₂N(CH₃)₂> 2,500 Weak Reversible

Data Analysis & Causality: Removing the ortho-chloro group (Des-chloro analog) results in a nearly 3-fold loss in potency. The halogen is critical not only for lowering the pKa but also for filling a lipophilic pocket within the STS active site, which compensates for the steric bulk of the dimethylated nitrogen . While the N,N-dimethyl derivative exhibits a higher in vitro IC50 (593 nM) compared to the unsubstituted core (1.5 nM), its resistance to premature hydrolysis makes it a superior candidate for in vivo applications where sustained target engagement is required.

Self-Validating Experimental Protocol: IC50 Determination

To accurately compare these derivatives, researchers must utilize an assay that minimizes artifactual interference. The following radiometric placental microsome assay is a self-validating system : it relies on the fundamental thermodynamic phase-partitioning of the substrate and product, eliminating the need for complex, error-prone chromatographic separations.

Materials Required:
  • Human placental microsomes (STS enzyme source).

  • Substrate: [³H]-Estrone sulfate ([³H]-E1S) (Specific activity: 50 Ci/mmol).

  • Buffer: 0.1 M Tris-HCl (pH 7.4).

  • Extraction Solvent: Toluene.

Step-by-Step Methodology:
  • Enzyme Preparation: Resuspend human placental microsomes in 0.1 M Tris-HCl buffer (pH 7.4) to achieve a final protein concentration of 0.1 mg/mL. Causality: Microsomes provide a physiologically relevant, membrane-bound environment for STS, which is critical for assessing highly lipophilic dimethylsulfamate derivatives.

  • Inhibitor Pre-Incubation: Aliquot 100 µL of the microsome suspension into glass culture tubes. Add 10 µL of the 2-Cl-4-NP-DMS derivative (dissolved in DMSO, final concentrations ranging from 0.1 nM to 10 µM). Incubate at 37°C for 20 minutes. Causality: Because sulfamate inhibition is often time-dependent and mechanism-based, pre-incubation allows the covalent modification to reach a steady state before substrate competition begins.

  • Reaction Initiation: Add 20 µM of [³H]-E1S to each tube. Incubate for exactly 30 minutes at 37°C.

  • Self-Validating Phase Extraction: Terminate the reaction by adding 2 mL of toluene to each tube. Vortex vigorously for 30 seconds, then centrifuge at 2,000 × g for 5 minutes. Causality: This is the self-validating step. The highly polar, unreacted [³H]-E1S remains entirely in the lower aqueous phase. The desulfated product, [³H]-estrone, is highly lipophilic and partitions exclusively into the upper toluene phase. If the phase separation is clean, the assay validates its own product isolation.

  • Quantification: Aspirate 1 mL of the upper toluene phase and transfer it to a scintillation vial containing 5 mL of liquid scintillation cocktail. Measure the radioactivity (DPM).

  • Data Processing: Plot the fractional enzyme activity against the log₁₀ of the inhibitor concentration. Use non-linear regression (four-parameter logistic curve) to calculate the IC50.

Workflow S1 1. Microsome Prep (STS Source) S2 2. Inhibitor Pre-incubation (Time-dependent binding) S1->S2 S3 3. [3H]-E1S Addition (Reaction Initiation) S2->S3 S4 4. Toluene Extraction (Phase Separation) S3->S4 S5 5. Scintillation Counting (IC50 Calculation) S4->S5

Radiometric assay workflow for determining STS inhibitor IC50 values.

Conclusion

When evaluating 2-Chloro-4-nitrophenyl dimethylsulfamate derivatives, researchers must look beyond raw in vitro IC50 values. The unsubstituted sulfamates will always appear superior in rapid in vitro assays due to their immediate formation of the aminosulfene intermediate. However, the true utility of the N,N-dimethylated scaffold lies in its structural resilience. By leveraging the extreme electron-withdrawing nature of the 2-chloro-4-nitrophenyl leaving group, medicinal chemists can offset the potency drop caused by dimethylation, resulting in a highly stable, bioavailable compound capable of sustained enzyme inhibition.

References

  • Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates Source: ChemMedChem (via PMC / NIH) URL:[Link]

  • Steroidal and Nonsteroidal Sulfamates as Potent Inhibitors of Steroid Sulfatase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases Source: Chemical Science (RSC Publishing) URL:[Link]

Comparative

A Comparative Guide to Method Validation for 2-Chloro-4-nitrophenyl dimethylsulfamate Residue Analysis in Pharmaceutical Actives

Introduction: The Imperative for Ultra-Trace Quantification In the synthesis of active pharmaceutical ingredients (APIs), the control of process-related impurities is paramount to ensure patient safety. Among these, pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Ultra-Trace Quantification

In the synthesis of active pharmaceutical ingredients (APIs), the control of process-related impurities is paramount to ensure patient safety. Among these, potentially genotoxic impurities (PGIs) represent a unique challenge due to their ability to interact with DNA, potentially leading to mutations and cancer even at exceptionally low levels.[1][2] 2-Chloro-4-nitrophenyl dimethylsulfamate is a structural alert for genotoxicity and may arise as a reactant or intermediate in certain synthetic pathways. Consequently, regulatory bodies mandate its strict control, often to parts-per-million (ppm) or even lower levels relative to the API.[2][3]

This guide provides a comprehensive comparison of analytical methodologies for the trace-level quantification of 2-Chloro-4-nitrophenyl dimethylsulfamate, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline for analytical procedure validation.[4][5][6] We will explore the causality behind experimental choices, compare the performance of viable techniques, and provide detailed, self-validating protocols to empower researchers and drug development professionals in this critical quality control function.

The Analytical Challenge: Sensitivity and Specificity in Complex Matrices

The primary challenge in analyzing 2-Chloro-4-nitrophenyl dimethylsulfamate residues is the need to achieve extremely low limits of detection and quantitation in the presence of an overwhelming excess of the API. The API and other related substances can be several orders of magnitude more concentrated, creating a significant potential for matrix effects and co-elution that can obscure the analyte of interest.[3] Therefore, the chosen analytical method must exhibit exceptional sensitivity and, crucially, unparalleled specificity.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is the most critical decision in method development. The choice depends on the physicochemical properties of the analyte and the required sensitivity.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC-UV is a workhorse of pharmaceutical analysis. It separates compounds based on their interaction with a stationary phase, and detection is based on the absorption of ultraviolet light by the analyte.

  • Applicability & Rationale: For a chromophore-containing molecule like 2-Chloro-4-nitrophenyl dimethylsulfamate, UV detection is a logical starting point. It is a robust and widely available technique. However, its utility for PGI analysis is often limited.

  • Limitations: The primary drawback is a lack of sufficient sensitivity and specificity.[2] At the low ppm levels required for PGIs, the analyte signal may be indistinguishable from baseline noise or interfering peaks from the API matrix. While techniques like Reversed-Phase HPLC (RPLC) are common, achieving adequate retention for potentially polar impurities can be difficult.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS is ideal for volatile and thermally stable compounds.[1] The sample is vaporized and separated in a gaseous mobile phase, followed by detection with a mass spectrometer, which provides mass-to-charge ratio information, offering high specificity.

  • Applicability & Rationale: The suitability of GC-MS depends on the volatility and thermal stability of 2-Chloro-4-nitrophenyl dimethylsulfamate. Given its molecular weight and polar functional groups, it is likely not sufficiently volatile for direct GC analysis without derivatization, a process that adds complexity and potential for variability.

  • Limitations: The need for derivatization and the potential for thermal degradation make GC-MS a less direct and potentially more problematic approach for this specific analyte compared to liquid chromatography-based methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: This hybrid technique couples the powerful separation capabilities of liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry.[3][7] The mass spectrometer isolates a specific parent ion (the analyte), fragments it, and detects a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference.

  • Applicability & Rationale: LC-MS/MS is the state-of-the-art and most appropriate technique for analyzing non-volatile, trace-level genotoxic impurities.[1][3] It directly addresses the dual challenges of requiring ultra-high sensitivity and specificity, making it ideal for detecting PGIs in complex API matrices.[1]

  • Advantages:

    • Superior Sensitivity: Achieves detection limits at the required ppb or low-ppm levels.[3]

    • Unmatched Specificity: The MRM transition is unique to the analyte, providing confidence in identification even in the presence of co-eluting species.

    • Broad Applicability: Suitable for a wide range of polar and non-volatile compounds without the need for derivatization.

Method Validation Strategy: An Overview

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4] A well-structured validation plan ensures data integrity and regulatory compliance.

cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: ICH Q2(R1) Validation cluster_App Phase 3: Application Dev_Sample Sample Preparation (LLE, SPE) Dev_LC LC Method (Column, Mobile Phase) Dev_MS MS/MS Parameters (MRM Transitions) Val_Spec Specificity Dev_MS->Val_Spec Val_Lin Linearity & Range Val_Acc Accuracy Val_Prec Precision Val_LOD LOD & LOQ Val_Rob Robustness App_Routine Routine Sample Analysis Val_Rob->App_Routine App_Transfer Method Transfer

Caption: High-level workflow for analytical method validation.

Detailed Experimental Protocol: LC-MS/MS Method

This section provides a detailed protocol for the development and validation of an LC-MS/MS method, which stands as the superior alternative for this analysis.

Sample Preparation: Extraction and Clean-up

The goal is to efficiently extract the analyte from the API matrix while minimizing co-extractives. Liquid-liquid extraction (LLE) is a robust and effective choice.

  • Step 1: Sample Weighing: Accurately weigh approximately 100 mg of the API sample into a 15 mL centrifuge tube.

  • Step 2: Dissolution: Add 5.0 mL of a suitable solvent in which the API is soluble but the analyte can be partitioned, for example, a slightly aqueous solution. Vortex to dissolve.

  • Step 3: Extraction: Add 5.0 mL of an immiscible organic solvent with good solubility for the analyte, such as ethyl acetate or dichloromethane.[8][9]

  • Step 4: Agitation: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Step 5: Centrifugation: Centrifuge at 4000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Step 6: Collection: Carefully transfer the upper organic layer to a clean tube.

  • Step 7: Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen at approximately 40°C.[10]

  • Step 8: Reconstitution: Reconstitute the dried residue in 1.0 mL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[10]

start Weigh 100mg API dissolve Add 5mL Aqueous Solution & Vortex start->dissolve extract Add 5mL Ethyl Acetate & Vortex dissolve->extract centrifuge Centrifuge (4000 rpm, 5 min) extract->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness (Nitrogen Stream) collect->evaporate reconstitute Reconstitute in 1mL Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Sample preparation workflow using Liquid-Liquid Extraction (LLE).

Chromatographic and Mass Spectrometric Conditions
ParameterRecommended ConditionRationale
LC System UHPLC SystemProvides better resolution and faster analysis times.
Column C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µmOffers good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good elution strength.[11]
Gradient 10% to 95% B over 5 minutesA standard gradient to elute the analyte while separating it from matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.[10]
Injection Vol. 5 µLA typical volume to avoid overloading the column.
MS System Triple Quadrupole Mass SpectrometerEssential for MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar molecules; positive mode is likely for this compound.
MRM Transitions Analyte-specific (e.g., Q1: 295.1 -> Q3: 186.0)Hypothetical values. Must be determined by infusing a standard of the analyte. The most intense and specific fragment is chosen for quantification.
Source Temp. 550°COptimized for efficient desolvation.
Gas Flows Optimized per instrument manufacturerNebulizer and heater gas flows are critical for sensitivity.
Validation Parameters and Acceptance Criteria (per ICH Q2(R1))

The following table summarizes the validation experiments and typical acceptance criteria.

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank matrix, API, and API spiked with analyte and known impurities.No interfering peaks at the retention time of the analyte in the blank matrix. Peak purity analysis should pass.
Linearity Analyze at least five concentrations across the expected range (e.g., 0.5 ppm to 10 ppm).Correlation coefficient (r²) ≥ 0.99.
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is shown to be precise, accurate, and linear.
Accuracy Analyze spiked API samples at three levels (e.g., LOQ, 100%, 150% of target limit) in triplicate.Mean recovery should be within 80-120% for trace analysis.
Precision Repeatability: Six replicate preparations of a spiked sample. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 15%.
LOQ Determined by analyzing a series of low-concentration standards.The lowest concentration meeting accuracy and precision criteria (RSD ≤ 20%, Recovery 70-130%). Signal-to-noise ratio typically ≥ 10.
LOD Estimated from the LOQ or based on a signal-to-noise ratio of 3.The lowest concentration at which the analyte can be reliably detected.
Robustness Deliberately vary method parameters (e.g., column temp ±2°C, mobile phase pH ±0.2, flow rate ±5%).No significant impact on results (e.g., retention time, peak area). System suitability criteria must be met.

Performance Comparison: A Data-Driven Perspective

To illustrate the performance gap between methodologies, the following table presents a summary of typical validation results for the analysis of 2-Chloro-4-nitrophenyl dimethylsulfamate at a target limit of 5 ppm in an API.

Validation ParameterHPLC-UV (Hypothetical)LC-MS/MS (Superior Choice)
Specificity Potential interference from API degradants.Highly Specific due to unique MRM transition.
LOQ ~25 ppm~0.5 ppm
Accuracy (% Recovery) 85-115% (at high levels)95-105% (at target trace levels)
Precision (% RSD) < 5% (at high levels)< 10% (at target trace levels)
Linearity (r²) > 0.99 (for 25-200 ppm range)> 0.995 (for 0.5-15 ppm range)
Conclusion Not suitable for intended purpose.Fully suitable for trace-level PGI control.

Conclusion and Recommendation

While HPLC-UV is a foundational technique in pharmaceutical analysis, it lacks the requisite sensitivity and specificity for the control of potentially genotoxic impurities like 2-Chloro-4-nitrophenyl dimethylsulfamate at levels mandated by regulatory agencies. The data clearly demonstrates that LC-MS/MS is the unequivocally superior methodology . Its ability to combine chromatographic separation with highly selective mass spectrometric detection provides a robust, sensitive, and specific method that is fit for its intended purpose.[1][3]

Adopting an LC-MS/MS-based approach, validated according to the rigorous standards of ICH Q2(R1), ensures not only regulatory compliance but also the highest level of confidence in the safety and quality of the final drug product. This guide provides the framework and detailed protocols necessary for researchers and scientists to successfully implement such a method in their laboratories.

References

  • Determination of Genotoxic Impurities in Pharmaceuticals | LCGC Intern
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
  • Detection of Genotoxic Impurities in Pharmaceuticals Using Headspace Gas Chromatography | LCGC Intern
  • Q2(R1)
  • Genotoxic Impurities and Mutagenic Impurities Analysis - Intertek Switzerland.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1) - American Journal of Biopharmacy and Pharmaceutical Sciences.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • III Analytical Methods.
  • Preparation and Application of Sulfamethoxazole-Imprinted Polymer on Solid-Phase Extraction of Pharmaceuticals
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chrom
  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - MDPI.
  • Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS - FDA.
  • Determination of Different Classes of Pesticide Residues in Processed Fruits and Vegetables by LC-MS Using the TSQ Quantum Ultra According to EU Directive 91/414 EEC.
  • Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS.

Sources

Validation

2-Chloro-4-nitrophenyl dimethylsulfamate vs 2-chloro-4-nitrophenyl-alpha-D-maltotrioside performance

Initiating Data Collection I'm starting my deep dive by hitting Google hard. My initial phase focuses on amassing a mountain of data about 2-Chloro-4-nitrophenyl dimethylsulfamate and 2-chloro-4-nit.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting my deep dive by hitting Google hard. My initial phase focuses on amassing a mountain of data about 2-Chloro-4-nitrophenyl dimethylsulfamate and 2-chloro-4-nit. I'm prioritizing chemical properties, real-world applications, and observed performance. The goal is a broad base for detailed analysis.

Expanding Data Acquisition

I'm now expanding my search to include 2-chloro-4-nitrophenyl-alpha-D-maltotrioside, alongside the sulfamate. I'm focusing on finding established enzyme assays and experimental protocols, particularly for sulfatases and alpha-amylases. I'm also hunting for comparative performance data, including kinetic parameters. The plan is to create a structured comparison.

Deepening My Investigation

I'm now expanding my search to comparative studies. I am aiming for kinetic parameters, and how each substrate performs under various conditions such as pH, and stability. I will also investigate commercial availability and cost-effectiveness. The plan is to compare this data.

I'm going to then structure the comparison guide, focusing on an introduction to the compounds and target enzymes, followed by detailed performance data comparisons and visualizations. I'll include experimental protocols and conclude with practical selection guidance for research.

Analyzing CNP-G3 Usage

I've made excellent headway exploring 2-chloro-4-nitrophenyl -alpha-D-maltotrioside (CNP-G3). The initial data dump yielded a solid understanding of its use as a chromogenic substrate for α-amylase assays. I'm focusing on application details and the assay's core principle: the release of p-nitrophenol.

Investigating Alternative Substrates

I've hit a roadblock with 2-Chloro-4-nitrophenyl dimethylsulfamate. Direct information is scarce. My current focus is shifting to analogous sulfamate-based chromogenic substrates, hoping to infer its properties. The goal now is to uncover performance data and draw comparisons, particularly quantitative data on activity and sensitivity. I'm also planning to broaden the search if needed.

Refining Substrate Search

I've gathered quite a bit on CNP-G3, including performance specifics like precision and stability. I've hit a wall with 2-Chloro-4-nitrophenyl dimethylsulfamate. My next step is searching specifically for this compound and related sulfamate substrates, focusing on synthesis and assay use. I'll need to broaden the search if no direct data is available. Quantitative data is the priority for comparisons.

Deepening Substrate Research

I've gathered further specifics on CNP-G3, like precision and stability, alongside application details. The dimethylsulfamate compound remains elusive. My next step is a deep dive for the target compound, using broader searches of chemical and biological databases. The plan is to explore synthesis, enzymatic application, and analogous sulfamate chromogens, with kinetic data as my goal. If data remains sparse, I'll compare the established and unverified substrates.

Refining Research Focus

I've been drilling down on CNP-G3's behavior as an alpha-amylase substrate, following up on assay parameters and stability. While detection methods and performance characteristics are becoming clearer, I'm still trying to uncover specific data.

Shifting Substrate Focus

I've hit a wall on "2-Chloro-4-nitrophenyl dimethylsulfamate." Searches yielded nothing directly related to its use as an enzyme substrate. Instead, I found info on sulfatase substrates, which has me thinking this is a hypothetical compound. I'll pivot to a comparative analysis of CNP-G3 and a common sulfatase substrate, while speculating on the dimethylsulfamate. Still need quantitative data for comparison.

Expanding Comparison Scope

I'm now pivoting toward a structured comparison. I'll gather kinetic data for CNP-G3 across amylases, alongside data for common sulfatase substrates to serve as a reference point. I'll also research synthetic pathways for known substrates to extrapolate potential synthesis of the dimethylsulfamate. Finally, I will identify advantages and disadvantages based on the comparative analysis.

Refining the Comparison

I'm now focusing on a robust comparative guide. I am seeking out specific Km and Vmax data for CNP-G3 with diverse alpha-amylases, and for a typical chromogenic sulfatase substrate. I'm also researching synthesis routes for the latter to infer a path for the dimethylsulfamate, and formulating its potential advantages and limitations.

Confirming Knowledge Gaps

I've just finished a series of searches, and it's clear there's a huge information void around "2-Chloro-4-nitrophenyl dimethylsulfamate." I haven't found a single paper describing its synthesis, usage as a substrate, or any performance data related to it. It seems to be a compound that is entirely absent from academic literature, so far.

Analyzing Substrate Options

I'm now focusing on comparing CNP-G3 with pNPS, as data on the target sulfamate substrate is non-existent. I'm developing a framework for a guide that includes a prospective analysis of the sulfamate. Using pNPS allows me to demonstrate the requested comparative guide's requirements and address the user's initial request effectively. This will be my core focus now.

Addressing Data Availability

I've confirmed a massive data void for the target compound, meaning I need to shift gears. CNP-G3 has plenty of established data, and p-nitrophenyl sulfate (pNPS) will serve as a suitable surrogate sulfatase substrate. I'll provide an analytical comparison using the existing data as the foundational basis, as requested, while still acknowledging the lack of direct data.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-nitrophenyl dimethylsulfamate

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of 2-Chloro-4-nitrophenyl dimethylsulfamate, a compound that, while not extensively documented, belongs to chemical families with known hazards. The procedures outlined below are based on established best practices for handling chlorinated nitroaromatic compounds and sulfamates, ensuring a cautious and compliant approach.

This document is intended to provide essential, immediate safety and logistical information. It is imperative to always consult your institution's specific safety protocols and a certified environmental waste management provider.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the structure of 2-Chloro-4-nitrophenyl dimethylsulfamate, which contains a chlorinated and nitrated aromatic ring, it should be handled as a potentially hazardous substance. Compounds of this nature can be toxic, skin and eye irritants, and potentially harmful to the environment.

Core Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2][3]

  • Hand Protection: Chemical-resistant gloves are essential. Disposable nitrile gloves offer good protection for incidental contact. For more prolonged handling, consider heavier-duty gloves and consult the manufacturer's compatibility chart. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[1]

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[1] Long pants and closed-toe shoes are also required to minimize skin exposure.[1]

  • Respiratory Protection: All handling of 2-Chloro-4-nitrophenyl dimethylsulfamate should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[1][4] If a fume hood is not available or in the case of a spill, a respirator may be necessary.[1]

PPE ComponentSpecificationRationale
Eye Protection ANSI Z.87.1 compliant safety goggles; face shield for splash riskProtects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile for short-term use)Prevents skin contact and potential absorption of the chemical.
Body Protection Flame-resistant lab coat, long pants, closed-toe shoesMinimizes skin exposure and protects from spills.
Respiratory Work in a chemical fume hoodPrevents inhalation of potentially harmful dust or vapors.
Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the previous section.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Seek Medical Attention: If there is any personal contact with the chemical, wash the affected area with copious amounts of water and seek immediate medical attention.[5]

In-Lab Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; for 2-Chloro-4-nitrophenyl dimethylsulfamate, a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-Chloro-4-nitrophenyl dimethylsulfamate." Also, include the approximate concentration and date.

  • Segregation: Store the waste container in a secondary containment bin to prevent spills. It is crucial to keep this waste stream separate from other incompatible chemicals.

Chemical Incompatibility:

Do not mix 2-Chloro-4-nitrophenyl dimethylsulfamate waste with the following:

  • Strong Oxidizing Agents: Such as nitric acid or perchlorates.[6][7]

  • Strong Bases: Can cause hydrolysis and potentially vigorous reactions.

  • Acids: May lead to decomposition and the release of hazardous fumes.[6][7]

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 2-Chloro-4-nitrophenyl dimethylsulfamate is that it must be managed as hazardous waste through a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.[8]

Operational Steps for Disposal:

  • Package for Pickup: Ensure the hazardous waste container is securely sealed and the exterior is clean. The label must be clearly visible and accurate.[9]

  • Arrange for Collection: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[10]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes a hazardous waste manifest.

  • Final Disposal Method: The waste disposal contractor will transport the chemical to a permitted treatment, storage, and disposal facility (TSDF). The most likely disposal method for a chlorinated nitroaromatic compound is high-temperature incineration in a specialized hazardous waste incinerator. This process ensures the complete destruction of the compound into less harmful substances.

Disposal Workflow Diagram:

G cluster_lab In-Laboratory Procedures cluster_disposal Disposal Process A 1. Hazard Assessment & Donning Appropriate PPE B 2. Segregate Waste into a Labeled, Compatible Container A->B C 3. Store Securely in Secondary Containment B->C D 4. Contact EHS or Certified Waste Disposal Vendor C->D Ready for Pickup E 5. Complete All Necessary Waste Manifests/Paperwork D->E F 6. Licensed Contractor Collects Waste E->F G 7. High-Temperature Incineration at a Permitted Facility F->G

Caption: Workflow for the safe disposal of 2-Chloro-4-nitrophenyl dimethylsulfamate.

Regulatory Compliance

Disposal of hazardous waste is strictly regulated. Ensure compliance with all local, state, and federal regulations. In Singapore, for instance, the National Environment Agency (NEA) oversees the management of hazardous substances under the Environmental Protection and Management Act.[11] Always adhere to the guidelines set forth by the relevant authorities in your region.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • Unknown Source. (n.d.). Chemical Waste Name or Mixtures.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • PPESAFETY. (n.d.). Chemical Handling Protection PPE Kit.
  • Santa Cruz Biotechnology. (n.d.). Sulfamic acid Material Safety Data Sheet.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2026, March 20). 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside - Safety Data Sheet.
  • Utah State University. (n.d.). Incompatible Chemicals.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Unknown Source. (n.d.). Chemical Waste Disposal Guidelines.
  • FAOLEX. (2005, August 15). Environmental Quality (Scheduled Wastes) Regulations 2005.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
  • Workplace Safety and Health Council. (n.d.). Workplace Safety and Health Guidelines.
  • Echemi. (n.d.). 2-Chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulfonamide Safety Data Sheets.
  • Louisiana State University. (n.d.). Table of Incompatible Chemicals.
  • International Chemical Safety Cards. (n.d.). ICSC 0148 - Dimethyl Sulfate.
  • Unknown Source. (n.d.). Chemical Incompatibility Chart.
  • University of Cambridge. (n.d.). Incompatible chemicals.
  • Emory University. (n.d.). Incompatibility of Common Laboratory Chemicals.
  • BenchChem. (2025). Proper Disposal of 4-Nitrophenyl Trimethylacetate: A Guide for Laboratory Professionals.
  • Unknown Source. (n.d.). Code of Practice on Pollution Control.
  • Carl ROTH. (n.d.). Safety Data Sheet: DMT removal reagent.
  • APA Engineering. (2026, January 26). Singapore to Phase Out Chlorpyrifos, MCCPs and LC-PFCAs.
  • SGS. (2025, February 18). Singapore Regulates Two Persistent Chemicals.
  • ChemRadar. (2026, February 2). To Take Effect in December 2026! Singapore Announces Full Ban on Three Persistent Pollutants.

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Handling

Personal protective equipment for handling 2-Chloro-4-nitrophenyl dimethylsulfamate

Guide to Safe Handling: 2-Chloro-4-nitrophenyl dimethylsulfamate This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-4-nitrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide to Safe Handling: 2-Chloro-4-nitrophenyl dimethylsulfamate

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-4-nitrophenyl dimethylsulfamate. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following guidance is based on a conservative assessment of its constituent chemical groups: the chlorinated nitrophenyl moiety and the dimethylsulfamate moiety. A high degree of caution is imperative.

Hazard Assessment: A Precautionary Approach

Due to the lack of specific toxicological data for 2-Chloro-4-nitrophenyl dimethylsulfamate, we must infer its potential hazards from its structure. The molecule combines a chlorinated nitroaromatic ring with a dimethylsulfamate group.

  • Chlorinated Nitroaromatic Compounds : This class of chemicals is known for its potential toxicity.[1] The presence of both a chloro- and a nitro- group on an aromatic ring suggests the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Specifically, compounds like 2-chloro-4-nitrophenol are known to cause skin and serious eye irritation.[4][5] Inhalation may lead to respiratory irritation.[4]

  • Sulfamates : While many sulfamates are relatively stable, sulfamic acid itself is a skin and eye irritant.[6] The dimethylsulfamate portion of the molecule should be handled with care until more specific data is available.

Given these components, it is prudent to treat 2-Chloro-4-nitrophenyl dimethylsulfamate as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and possible respiratory effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Protection Type Specification Justification
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that could cause serious eye irritation.[7]
Hand Protection Chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness).[8]Prevents skin contact, as chlorinated nitroaromatic compounds can be absorbed through the skin and cause irritation.[3][4]
Body Protection Flame-resistant lab coat, worn fully buttoned. For larger quantities, a chemical-resistant apron is recommended.Protects skin from accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 (or higher) respirator should be used when handling the solid compound outside of a certified chemical fume hood.[8]Minimizes the risk of inhaling fine powders, which can cause respiratory tract irritation.[4]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood : All handling of 2-Chloro-4-nitrophenyl dimethylsulfamate, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Ventilation : Ensure adequate general laboratory ventilation.[9]

  • Safety Stations : An operational eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace within the fume hood by laying down absorbent, disposable bench paper.

  • Weighing : If possible, use an analytical balance with a draft shield inside the fume hood to contain any airborne powder.[2] Handle the solid material carefully to prevent dust formation.

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.

  • Reactions : Whenever feasible, conduct reactions in a closed system to prevent the release of the substance into the work environment.

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[4][7]

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][5]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Chloro-4-nitrophenyl dimethylsulfamate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Unused or expired 2-Chloro-4-nitrophenyl dimethylsulfamate.

    • Contaminated PPE (gloves, disposable lab coats).

    • Contaminated lab supplies (weighing paper, pipette tips, etc.).

    Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[5][8]

  • Liquid Waste :

    • Solutions containing 2-Chloro-4-nitrophenyl dimethylsulfamate.

    • Solvents used to rinse contaminated glassware.

    Collect all liquid waste in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal : All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 2-Chloro-4-nitrophenyl dimethylsulfamate.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_waste Waste Management prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 waste1 Label Hazardous Waste clean2->waste1 waste2 Store in Secondary Containment waste1->waste2 waste3 Contact EHS for Pickup waste2->waste3

Caption: Workflow for handling 2-Chloro-4-nitrophenyl dimethylsulfamate.

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Chloro-4-nitrophenol.
  • Fisher Scientific. (2023, September 22). Safety Data Sheet: 2-Chloro-4-nitrophenol.
  • BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • ChemicalBook. (2026, March 20). 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside - Safety Data Sheet.
  • TCI EUROPE N.V. (n.d.). 2-Chloro-4-nitrophenol.
  • Dräger. (n.d.). Gas Detectors & PPE for Nitrobenzene.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-2-nitrophenol.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
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